Product packaging for 6-Chloropyrazin-2-ol(Cat. No.:CAS No. 4925-61-5)

6-Chloropyrazin-2-ol

Cat. No.: B1592566
CAS No.: 4925-61-5
M. Wt: 130.53 g/mol
InChI Key: SKZXVUPFUHQWKS-UHFFFAOYSA-N
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Description

6-Chloropyrazin-2-ol is a useful research compound. Its molecular formula is C4H3ClN2O and its molecular weight is 130.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3ClN2O B1592566 6-Chloropyrazin-2-ol CAS No. 4925-61-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1H-pyrazin-2-one
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InChI

InChI=1S/C4H3ClN2O/c5-3-1-6-2-4(8)7-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZXVUPFUHQWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626867
Record name 6-Chloropyrazin-2(1H)-one
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Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4925-61-5
Record name 6-Chloropyrazin-2(1H)-one
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Record name 6-Chloropyrazin-2-ol
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Foundational & Exploratory

An In-depth Technical Guide to 6-Chloropyrazin-2-ol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Chloropyrazin-2-ol (CAS No: 4925-61-5), a pivotal heterocyclic intermediate in modern medicinal chemistry. The document delineates its physicochemical properties, explores its tautomeric nature, and offers a detailed, field-proven protocol for its synthesis. A significant focus is placed on its role as a key building block in the development of novel therapeutics, with a particular emphasis on pyrazinamide analogs and their mechanism of action against Mycobacterium tuberculosis. This guide is intended for researchers, scientists, and drug development professionals, providing the technical accuracy and practical insights necessary to leverage this versatile compound in their research endeavors.

Introduction: The Strategic Importance of the Pyrazine Scaffold

The pyrazine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in drug discovery.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into numerous clinically significant molecules.[1] The introduction of a chlorine atom and a hydroxyl group to this ring system, as in this compound, creates a highly versatile and reactive intermediate. The chlorine atom at the 6-position acts as a proficient leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a wide array of functional groups.[2][3] Concurrently, the hydroxyl group at the 2-position influences the compound's polarity and can participate in its own set of chemical transformations.[2] This dual functionality makes this compound a cornerstone for the synthesis of diverse compound libraries with a broad spectrum of biological activities, including antimicrobial, antitubercular, and anticancer properties.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and drug design.

Core Chemical and Physical Data
PropertyValueSource(s)
CAS Number 4925-61-5[2]
Molecular Formula C₄H₃ClN₂O[2]
Molecular Weight 130.53 g/mol [2]
Appearance White to almost white or light grey powder/crystal[2]
Melting Point 220 °C (decomposes)[4]
Purity >98.0% (by GC) is commercially available[4]
Tautomerism: A Critical Consideration

This compound exists in a tautomeric equilibrium between the -ol form (6-chloro-2-hydroxypyrazine) and the more stable -one form (6-chloro-2(1H)-pyrazinone). This phenomenon is crucial as the reactivity and biological interactions of the molecule can be influenced by the predominant tautomer under specific conditions. Spectroscopic evidence and computational studies suggest that the pyrazinone form is generally favored.[5]

Caption: Tautomeric equilibrium of this compound.

Solubility Profile

Qualitative Solubility:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be soluble.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Likely to have some solubility.

  • Non-polar Solvents (e.g., Hexane, Toluene): Expected to be poorly soluble.

For practical laboratory applications, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often suitable solvents for reactions involving this compound.

Spectroscopic Characterization

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrazine ring. Their chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atoms, as well as the electronic nature of the hydroxyl/keto group. A broad singlet corresponding to the N-H proton of the pyrazinone tautomer is also anticipated.

  • ¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the four carbon atoms of the pyrazine ring. The chemical shifts of the carbons directly attached to the chlorine, nitrogen, and oxygen atoms will be significantly deshielded.

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

  • N-H stretch: A broad absorption in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in the pyrazinone tautomer.

  • C=O stretch: A strong absorption around 1650-1680 cm⁻¹, indicative of the carbonyl group in the pyrazinone form.[2][6]

  • C=C and C=N stretching: Absorptions in the 1400-1600 cm⁻¹ region, corresponding to the aromatic ring vibrations.

Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound (130.53). A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) will also be observed.[7] Fragmentation patterns often involve the loss of CO, Cl, or HCN from the parent ion.[8]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be achieved through various routes, with the hydrolysis of 2,6-dichloropyrazine being a common and effective method.

Synthetic Workflow

Synthesis start 2,6-Dichloropyrazine reagents NaOH / H₂O Reflux start->reagents Step 1 hydrolysis Selective Hydrolysis reagents->hydrolysis workup Acidification (HCl) hydrolysis->workup Step 2 product This compound workup->product Crude Product purification Recrystallization (e.g., Ethanol/Water) product->purification Step 3 PZA_Analogs start This compound activation Activation (e.g., POCl₃) start->activation intermediate 2,6-Dichloropyrazine activation->intermediate substitution Nucleophilic Aromatic Substitution (SₙAr) intermediate->substitution nucleophile Nucleophile (R-NH₂) nucleophile->substitution analogs Pyrazinamide Analogs substitution->analogs PZA_Mechanism cluster_0 Mycobacterium tuberculosis Cell PZA Pyrazinamide (PZA) pncA Pyrazinamidase (pncA) PZA->pncA Hydrolysis POA Pyrazinoic Acid (POA) pncA->POA FAS1 Fatty Acid Synthase I (FAS I) POA->FAS1 Inhibition Membrane Membrane Potential & Transport POA->Membrane Disruption Mycolic_Acid Mycolic Acid Synthesis FAS1->Mycolic_Acid Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Disruption of Cell Wall Synthesis Membrane->Cell_Death Loss of Energy Production Extracellular_PZA Extracellular PZA Extracellular_PZA->PZA Passive Diffusion

References

An In-depth Technical Guide to the Synthesis of 6-Chloropyrazin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Pillar I: Introduction to 6-Chloropyrazin-2-ol: A Versatile Heterocyclic Building Block

This compound, which exists in tautomeric equilibrium with 6-chloro-2(1H)-pyrazinone, is a pivotal heterocyclic scaffold in medicinal chemistry and materials science. Its structure, featuring a pyrazine core functionalized with both a chloro and a hydroxyl group, provides two distinct reaction sites for further molecular elaboration. This dual functionality makes it a valuable starting material for the synthesis of a wide array of more complex molecules, including potent pharmaceutical agents. The pyrazine ring itself is a common motif in biologically active compounds and natural products.[1] The strategic importance of this building block necessitates robust, scalable, and efficient synthetic pathways.

This guide provides a detailed exploration of the core synthetic strategies for this compound, focusing on the underlying chemical principles, optimization of reaction conditions, and step-by-step experimental protocols. We will dissect two primary and field-proven synthetic routes, offering insights into the causality behind experimental choices to ensure both reproducibility and a deeper mechanistic understanding.

Pillar II: Strategic Analysis of Synthetic Pathways

The synthesis of a disubstituted pyrazine ring like this compound can be approached in two fundamental ways:

  • Ring Formation Followed by Functionalization: This strategy involves first constructing the core pyrazinone ring and then sequentially introducing the chlorine atom. This is often the most direct route.

  • Functionalization of a Pre-existing Pyrazine Core: This approach starts with a commercially available, simpler pyrazine derivative, which is then elaborated through regioselective functionalization to install the required chloro and hydroxyl groups.

This guide will detail a prominent pathway for each strategy, providing a comprehensive view of the available synthetic options.

G cluster_0 Pathway 1: Ring Cyclization & Chlorination cluster_1 Pathway 2: Functionalization of Aminopyrazine A α-Aminoacid Amide + 1,2-Dicarbonyl B 2-Hydroxypyrazine (Pyrazinone) A->B Condensation C This compound B->C Direct Chlorination D 2-Aminopyrazine E 2-Amino-6-chloropyrazine D->E Regioselective Chlorination F This compound E->F Diazotization & Hydrolysis Start Synthetic Approaches Start->A Start->D

Figure 1: High-level overview of the two primary synthetic strategies for this compound.

Pillar III: Pathway 1 - Synthesis via Pyrazinone Ring Formation

This classic and highly reliable approach builds the heterocyclic core from acyclic precursors. The key transformation is the condensation of an α-aminoacid amide with a 1,2-dicarbonyl compound, a method that has proven effective for a variety of hydroxypyrazines.[2][3]

Step 1: Synthesis of 2-Hydroxypyrazine Intermediate

The foundational step is the base-catalyzed condensation of an α-aminoacid amide hydrohalide (used for its stability and ease of preparation) with glyoxal.[2] Using glycine nitrile or glycine amide derivatives with glyoxal provides the unsubstituted 2-hydroxypyrazine core.[4]

Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the primary amine of the glycine derivative onto one of the carbonyl carbons of glyoxal. This is followed by an intramolecular cyclization where the newly formed secondary amine attacks the second carbonyl group. Subsequent dehydration steps lead to the formation of the aromatic pyrazinone ring. The use of a base, such as sodium hydroxide, is critical to neutralize the hydrohalide salt of the starting material, liberating the free amine required for the initial nucleophilic attack.

G cluster_workflow Workflow: 2-Hydroxypyrazine Synthesis A 1. Prepare aqueous solution of Glycine derivative (e.g., Glycine Nitrile HCl) B 2. Cool solution to 0-10°C A->B C 3. Add Glyoxal solution while maintaining temperature B->C D 4. Add strong base (e.g., 50% NaOH) dropwise to raise pH to ~12-13 C->D E 5. Stir and allow reaction to proceed D->E F 6. Acidify to pH ~7 to precipitate or extract product E->F

Figure 2: Experimental workflow for the synthesis of the 2-hydroxypyrazine intermediate.

Experimental Protocol: Synthesis of Sodium 2-Hydroxypyrazinate

This protocol is adapted from established industrial methods.[4][5]

  • Reaction Setup: To a solution of 9 parts by weight of 50% sodium hydroxide and 6 parts water, cool the mixture to 5°C in an ice bath.

  • Reagent Addition: Prepare a mixture of 3 parts glycine nitrile hydrochloride and 8.5 parts by weight of 30% aqueous glyoxal solution. Add this mixture slowly to the cooled NaOH solution, ensuring the temperature is maintained between 0°C and 10°C throughout the addition.

  • Reaction and Isolation: A crystalline precipitate of the sodium salt of 2-hydroxypyrazine will begin to form. Allow the mixture to stir for an additional 30 minutes at 10-20°C.

  • Purification: Filter the crystalline product at low temperature (e.g., -5°C) and wash with a cold, saturated sodium chloride solution to remove impurities. Dry the product under vacuum.

Step 2: Chlorination of 2-Hydroxypyrazine

The introduction of the chlorine atom at the C-6 position is the most challenging step in this pathway. Direct chlorination of the hydroxypyrazine ring can be achieved, but controlling regioselectivity is paramount. The hydroxyl group (in its pyrazinone form) is an activating, ortho-para directing group. However, the two ring nitrogens are strongly deactivating, which directs electrophilic substitution away from the adjacent C-3 and C-5 positions, favoring the C-6 position.

Reagent Selection: While various chlorinating agents exist, phosphorus oxychloride (POCl₃) is a common and effective choice for converting heteroaromatic hydroxyl groups into chlorides.[5] It functions as both a chlorinating and dehydrating agent. The mechanism involves the formation of a phosphate ester intermediate, which makes the oxygen a good leaving group that is subsequently displaced by a chloride ion.

Experimental Protocol: Chlorination (Conceptual)

Note: This is a conceptual protocol, as the direct selective mono-chlorination of 2-hydroxypyrazine to the 6-chloro isomer is less documented than the synthesis of dichloropyrazines. This step often requires significant optimization.

  • Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (N₂), suspend 2-hydroxypyrazine in an excess of phosphorus oxychloride (POCl₃). A high-boiling solvent or co-catalyst like N,N-dimethylformamide (DMF) can be used.

  • Reaction: Heat the mixture to reflux (approx. 105-110°C) for several hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture carefully and slowly quench it by pouring it onto crushed ice. This must be done in a well-ventilated fume hood as the reaction of POCl₃ with water is highly exothermic and releases HCl gas.

  • Isolation: Neutralize the acidic aqueous solution with a base (e.g., NaHCO₃ or NaOH) until basic. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Pillar IV: Pathway 2 - Functionalization of 2-Aminopyrazine

This alternative strategy leverages a commercially available starting material, 2-aminopyrazine, and introduces the necessary functional groups in a controlled, regioselective manner. This pathway offers excellent control over the final substitution pattern.

Step 1: Regioselective Chlorination of 2-Aminopyrazine

The first step is the chlorination of 2-aminopyrazine to produce 2-amino-6-chloropyrazine[6]. The amino group is a strongly activating, ortho-para director. In the pyrazine ring, the positions ortho (C-3) and para (C-5) to the amino group are adjacent to the deactivating ring nitrogens. This electronic tug-of-war results in chlorination occurring preferentially at the C-6 position, which is meta to the amino group but not adjacent to a ring nitrogen, leading to the desired intermediate.

Reagent Selection: A variety of chlorinating agents can be employed, such as N-chlorosuccinimide (NCS) or chlorine gas in a suitable solvent. The choice depends on the desired reactivity and safety considerations.

Step 2: Diazotization and Hydrolysis of 2-Amino-6-chloropyrazine

This is a classic Sandmeyer-type transformation to convert the amino group into a hydroxyl group. The process involves two key stages:

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0-5°C). This converts the amino group into a highly reactive diazonium salt intermediate (-N₂⁺). Maintaining a low temperature is critical to prevent the premature decomposition of this unstable intermediate.

  • Hydrolysis: The diazonium salt solution is then gently warmed. The diazonium group is an excellent leaving group (releasing N₂ gas), and it is readily displaced by a water molecule from the aqueous solution, yielding the final this compound product.

G cluster_diazotization Mechanism: Diazotization & Hydrolysis A 2-Amino-6-chloropyrazine B Add NaNO₂ / H₂SO₄ (0-5°C) A->B Step 1: Formation of Nitrous Acid C 6-Chloropyrazine-2-diazonium Salt (Unstable Intermediate) B->C Step 2: Formation of Diazonium Salt D Warm solution gently (H₂O nucleophile) C->D Step 3: Nucleophilic Attack by H₂O E This compound (+ N₂ gas) D->E Step 4: Loss of N₂ Gas & Proton Transfer

Figure 3: Key mechanistic steps for the conversion of an amino group to a hydroxyl group via a diazonium salt.

Experimental Protocol: Synthesis from 2-Amino-6-chloropyrazine
  • Diazotization: Suspend 2-amino-6-chloropyrazine (1.0 eq) in a solution of dilute sulfuric acid (e.g., 10-20% H₂SO₄ in water). Cool the suspension to 0-5°C using an ice-salt bath. Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add the sodium nitrite solution dropwise to the cold amine suspension with vigorous stirring, ensuring the temperature never exceeds 5°C. Stir for an additional 30-60 minutes at this temperature after the addition is complete.

  • Hydrolysis: Gently warm the reaction mixture to room temperature and then heat to 40-50°C. Vigorous evolution of nitrogen gas should be observed. Continue heating until gas evolution ceases.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Pillar V: Comparative Analysis and Data Summary

ParameterPathway 1 (Ring Formation)Pathway 2 (Functionalization)
Starting Materials Glycine derivatives, glyoxal, POCl₃2-Aminopyrazine, chlorinating agent, NaNO₂
Key Transformations Cyclocondensation, Electrophilic ChlorinationElectrophilic Chlorination, Diazotization/Hydrolysis
Regiocontrol Can be challenging at the chlorination step.Excellent; directed by existing amino group.
Scalability Good; based on established industrial processes.Excellent; uses standard, well-understood reactions.
Advantages Builds the core ring structure from simple acyclic parts.High degree of predictability and control.
Challenges Potential for side products during chlorination.Handling of unstable diazonium intermediate.

Pillar VI: Conclusion

The synthesis of this compound can be successfully achieved through multiple strategic pathways. The choice between building the ring from scratch (Pathway 1) or functionalizing a pre-existing core (Pathway 2) depends on factors such as starting material availability, scalability requirements, and the need for precise regiochemical control.

Pathway 2, starting from 2-aminopyrazine, often provides a more controlled and predictable route for laboratory-scale synthesis due to the powerful directing effect of the amino group for subsequent functionalization. Pathway 1, however, represents a fundamental and powerful approach in heterocyclic chemistry, building complexity from simple, inexpensive starting materials. A thorough understanding of the mechanisms and experimental nuances of both routes empowers researchers to make informed decisions and effectively produce this critical chemical intermediate for applications in drug discovery and beyond.

References

Introduction: Elucidating the Structure of a Versatile Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Chloropyrazin-2-ol

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development.[1] Its pyrazine core, substituted with both a chloro and a hydroxyl group, makes it a valuable building block for synthesizing more complex molecules with potential biological activity, such as antimicrobial or anti-inflammatory agents.[1] Accurate and unambiguous structural confirmation is the bedrock of any chemical research and development program. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

From the outset, it is critical to recognize that this compound can exist in a state of equilibrium between two tautomeric forms: the 'enol' form (this compound) and the 'keto' form (6-Chloro-1H-pyrazin-2-one). This tautomerism is a pivotal feature that profoundly influences its spectroscopic signature. This guide will, therefore, analyze the expected data for both forms, providing researchers with a comprehensive framework for interpretation.

Part 1: Molecular Structure and Tautomerism

The ability of this compound to exist as two interconverting constitutional isomers is known as keto-enol tautomerism.[2] The equilibrium between the aromatic alcohol (enol) and the non-aromatic amide (keto) form is sensitive to factors like solvent polarity and temperature. Understanding this equilibrium is the first step in interpreting the compound's analytical data, as a sample may contain a mixture of both tautomers, leading to averaged signals or distinct peaks for each species depending on the rate of interconversion.

Caption: Keto-enol tautomeric equilibrium of this compound.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will be invaluable, not only for structural confirmation but also for providing evidence of the tautomeric equilibrium.

Predicted ¹H NMR Data

The ¹H NMR spectrum will reveal the number of distinct proton environments. The key differences will be in the chemical shifts of the ring protons and the presence and nature of an exchangeable proton (O-H vs. N-H).

Predicted SignalEnol Form (ppm)Keto Form (ppm)MultiplicityIntegrationRationale & Field Insights
Ring CH~7.0 - 7.5~6.8 - 7.3Doublet (d)1HProtons on an aromatic or heteroaromatic ring. The precise shift is influenced by the electron-withdrawing/donating effects of the substituents.
Ring CH~7.0 - 7.5~6.8 - 7.3Doublet (d)1HThe two ring protons are not equivalent and should appear as two distinct signals, likely coupled to each other.
OH / NH~9.0 - 12.0~10.0 - 13.0Broad Singlet (br s)1HThis exchangeable proton is a key indicator. Its broadness is due to chemical exchange. The N-H proton of the keto form is typically more deshielded and appears further downfield.
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The most diagnostic signal will be that of the carbon bearing the oxygen atom.

Predicted SignalEnol Form (ppm)Keto Form (ppm)Rationale & Field Insights
C-Cl~145 - 155~140 - 150The carbon atom attached to the electronegative chlorine atom is expected to be significantly downfield.
C-O / C=O~155 - 165~160 - 170This is the key diagnostic peak. In the enol form, it is a C-O single bond within an aromatic system. In the keto form, it is a carbonyl carbon (C=O), which is characteristically shifted further downfield.[3]
Ring CH~120 - 130~115 - 125Aromatic/alkene region carbon.
Ring CH~125 - 135~120 - 130Aromatic/alkene region carbon.
Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure and assess the tautomeric state.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of high-purity this compound.

    • Transfer the solid to a clean, dry 5 mm NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆.

    • Causality: DMSO-d₆ is the solvent of choice here. Its high polarity will solvate the compound well, and more importantly, it allows for the observation of exchangeable protons (N-H or O-H), which are crucial for identifying the tautomeric form. In contrast, these protons might exchange too rapidly or be unobservable in other solvents like CDCl₃.

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C) for several minutes.

    • Trustworthiness: Temperature equilibration is a critical step. Gradients in temperature across the sample can lead to line broadening, obscuring fine details like coupling constants.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using standard parameters. A 45° pulse angle with a 1-2 second relaxation delay is typically sufficient. 16 to 32 scans should provide an excellent signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a quality spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum will provide clear evidence for either the O-H group of the enol or the C=O and N-H groups of the keto tautomer.

Predicted IR Absorption Bands
Functional GroupTautomerPredicted Wavenumber (cm⁻¹)IntensityRationale & Field Insights
O-H StretchEnol3200 - 3500Strong, BroadThe broadness of this peak is a classic indicator of hydrogen bonding, a key feature of alcohols.[4]
N-H StretchKeto3100 - 3400Medium, BroadThe N-H stretch of the amide group in the keto form. It is often slightly sharper than an O-H stretch.
Aromatic C-H StretchEnol3000 - 3100MediumCharacteristic of C-H bonds where the carbon is sp² hybridized.
C=O Stretch (Amide)Keto1650 - 1690Strong, SharpThis is the most definitive peak for the keto form. A strong absorption in this region is unambiguous evidence of a carbonyl group.[4]
C=N / C=C StretchBoth1550 - 1650Medium-StrongThese absorptions arise from the stretching vibrations within the pyrazine ring.
C-O StretchEnol1200 - 1300Medium-StrongCorresponds to the stretching of the carbon-oxygen single bond in the enol.
C-Cl StretchBoth700 - 800MediumThe vibration of the carbon-chlorine bond typically appears in the fingerprint region.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

Objective: To obtain a high-quality IR spectrum to identify key functional groups and support the determination of the predominant tautomeric form.

Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.

    • Trustworthiness: The background scan is a self-validating step. It measures the absorbance of the ambient atmosphere (CO₂, H₂O) and the instrument itself, which is then subtracted from the sample spectrum to ensure that the final data represents only the compound of interest.

  • Sample Application:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Lower the pressure arm to apply firm and consistent pressure to the sample.

    • Causality: Applying pressure is essential to ensure good optical contact between the sample and the ATR crystal. Without it, the evanescent wave cannot penetrate the sample effectively, resulting in a weak and noisy spectrum.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 32 or 64 scans are co-added to produce a spectrum with a high signal-to-noise ratio. The typical range is 4000 to 400 cm⁻¹.

  • Data Analysis:

    • The software will automatically perform the background subtraction.

    • Label the significant peaks with their wavenumbers (cm⁻¹) and assign them to the corresponding functional group vibrations.

Part 4: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₄H₃ClN₂O, with a monoisotopic mass of approximately 130.00 Da.

  • Molecular Ion (M⁺): The key feature to look for is the isotopic pattern of chlorine. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two molecular ion peaks:

    • An M⁺ peak at m/z ≈ 130 .

    • An M+2 peak at m/z ≈ 132 .

    • The intensity ratio of these peaks will be approximately 3:1 , which is a definitive signature for the presence of a single chlorine atom in the molecule.

  • Fragmentation: Electron Ionization (EI) or Electrospray Ionization (ESI) with fragmentation (MS/MS) would likely induce characteristic fragmentation patterns. A plausible pathway involves the loss of neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN).

Fragmentation M [M]⁺˙ m/z 130/132 M_minus_CO [M-CO]⁺˙ m/z 102/104 M->M_minus_CO - CO M_minus_HCN [M-HCN]⁺˙ m/z 103/105 M->M_minus_HCN - HCN M_minus_Cl [M-Cl]⁺ m/z 95 M->M_minus_Cl - Cl•

Caption: A plausible ESI-MS fragmentation pathway for this compound.

Experimental Protocol: ESI Mass Spectrometry

Objective: To confirm the molecular weight of the compound and analyze its fragmentation pattern.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Causality: ESI requires the analyte to be in solution and easily ionizable. Methanol and acetonitrile are excellent solvents that are compatible with standard ESI sources.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • Calibrate the instrument using a known standard immediately prior to the analysis to ensure high mass accuracy.

    • Trustworthiness: Calibration is a non-negotiable step for authoritative data. It corrects for any drift in the instrument's mass analyzer, ensuring that the measured m/z values are reliable to several decimal places.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ would be expected at m/z ≈ 131/133.

    • If fragmentation data is desired, perform an MS/MS experiment by selecting the [M+H]⁺ ion in the first mass analyzer and inducing collision-induced dissociation (CID) before the second mass analyzer.

  • Data Analysis:

    • Determine the accurate mass of the parent ion and compare it to the theoretical mass of C₄H₄ClN₂O⁺.

    • Analyze the isotopic pattern of the parent ion to confirm the presence of one chlorine atom.

    • Interpret the MS/MS fragmentation spectrum to propose and verify structural fragments.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted task that requires a synergistic application of NMR, IR, and MS techniques. The central chemical feature of this molecule—its keto-enol tautomerism—must be at the forefront of any analytical strategy. By carefully acquiring and interpreting the data as outlined in this guide, researchers can unambiguously confirm the identity and structure of this important synthetic building block, ensuring the integrity and success of their research endeavors.

References

Solubility of 6-Chloropyrazin-2-ol in Organic Solvents: A Physicochemical and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Chloropyrazin-2-ol, a key heterocyclic building block in pharmaceutical research. In the absence of extensive published quantitative data, this paper establishes a predictive solubility framework based on fundamental physicochemical principles, including molecular structure, polarity, and tautomerism. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to accurately determine solubility in various organic solvents, ensuring reliable and reproducible results for applications in drug discovery and process development.

Introduction: The Significance of this compound

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with a chlorine atom and a hydroxyl group.[1] Its structure is foundational in medicinal chemistry, serving as a versatile scaffold for the synthesis of novel bioactive molecules. The pyrazine core is a "privileged structure" in drug design, appearing in numerous FDA-approved drugs, and its functionalization allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical parameter that influences every stage of drug development, from initial high-throughput screening to final formulation.[3] Poor solubility can lead to low bioavailability, hinder purification processes, and create significant challenges in formulation. Therefore, a thorough understanding of the solubility of this compound in relevant organic solvents is paramount for any researcher utilizing this compound.

Physicochemical Drivers of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a substance to dissolve, the energy of the solute-solvent interactions must overcome the solute-solute and solvent-solvent interactions. The principle of "like dissolves like" serves as a useful heuristic: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[4][5] The solubility of this compound is dictated by a nuanced interplay of its structural features.

Molecular Structure and Polarity

The this compound molecule can be deconstructed into three key regions influencing its polarity:

  • Pyrazine Ring: A six-membered aromatic ring containing two nitrogen atoms.[1] These nitrogen atoms introduce polarity and can act as hydrogen bond acceptors.[6]

  • Chlorine Atom: An electronegative substituent that enhances the electrophilic character of the ring but also contributes to its non-polar surface area.[1]

  • Hydroxyl Group (-OH): A highly polar functional group capable of acting as both a hydrogen bond donor and acceptor, significantly increasing its affinity for polar solvents.[1]

The Critical Role of Tautomerism

A key consideration for this compound is its existence in two tautomeric forms: the aromatic alcohol form (6-chloro-2-pyrazinol) and the non-aromatic amide form (6-chloro-1H-pyrazin-2-one). This phenomenon, where a hydrogen atom migrates, is common in hydroxypyridines and hydroxypyrazines.[7][8]

Caption: Tautomeric equilibrium of this compound.

The position of this equilibrium is highly dependent on the solvent environment.

  • The 'ol' Tautomer: Is aromatic and less polar. It is favored in non-polar, aprotic solvents.

  • The 'one' Tautomer: Is significantly more polar due to the amide-like C=O bond and the N-H group. This form is better stabilized by and thus favored in polar, protic solvents that can engage in hydrogen bonding with both the C=O (acceptor) and N-H (donor) sites.

This tautomeric shift is the primary reason why a single descriptor of solubility is insufficient; the molecule effectively changes its character to match the solvent.

Predicted Solubility Profile in Common Organic Solvents

Based on the principles outlined above, we can predict the relative solubility of this compound. The following table provides a qualitative forecast intended to guide solvent selection for experimental studies.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar 'one' tautomer. The hydroxyl group of the solvent interacts strongly with the C=O and N-H groups.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Moderate These solvents have high dielectric constants and can accept hydrogen bonds, stabilizing the polar 'one' tautomer. DMSO and DMF are particularly effective due to their strong polarity. Acetonitrile is a weaker solvent.[4]
Ethers THF, 1,4-DioxaneModerate to Low These solvents are moderately polar and can act as hydrogen bond acceptors but not donors. They will offer some solvation but are less effective than protic or highly polar aprotic solvents.
Halogenated Dichloromethane (DCM)Low DCM is weakly polar and cannot engage in significant hydrogen bonding. It is unlikely to effectively disrupt the strong intermolecular forces (hydrogen bonding and pi-stacking) of the solid-state solute.
Non-Polar Toluene, HexaneVery Low/Insoluble These solvents lack polarity and the ability to form hydrogen bonds.[4] There is a significant mismatch in intermolecular forces, making dissolution energetically unfavorable. The solute-solute interactions will dominate.[5]

Standardized Protocol for Experimental Solubility Determination

To move from prediction to quantitative data, a robust and reproducible experimental method is essential. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility, providing a true equilibrium value.[9]

Experimental Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature (e.g., 298.15 K / 25 °C).

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvent (HPLC grade)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or HPLC system for concentration analysis

Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A 1. Add excess solid This compound to vial B 2. Add known volume of solvent (e.g., 5 mL) A->B C 3. Seal vial and place in shaker at constant T B->C D 4. Agitate for 24-48 hours to reach equilibrium C->D E 5. Allow solid to settle D->E F 6. Withdraw supernatant, filter immediately (0.22 µm) E->F G 7. Dilute aliquot with solvent to known volume F->G H 8. Analyze concentration (UV-Vis or HPLC) G->H

Caption: Workflow for the isothermal shake-flask solubility determination.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate at a moderate speed for a sufficient duration (24-48 hours is typical) to ensure equilibrium is reached.

  • Sampling: After equilibration, cease agitation and allow the vial to stand in the constant temperature bath for several hours to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass it through a syringe filter to remove all undissolved particles. This step is critical to prevent inflation of the solubility value.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-calibrated UV-Vis or HPLC method.

  • Calculation: Calculate the original solubility, accounting for the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L).

System Validation and Trustworthiness

To ensure the trustworthiness of the protocol, the following must be implemented:

  • Time to Equilibrium: Perform a time-course study (e.g., sampling at 12, 24, 36, and 48 hours) to confirm that the measured concentration does not change over time, proving equilibrium has been reached.

  • Purity of Solute: The purity of the this compound should be confirmed before the experiment, as impurities can affect solubility.

  • Analytical Method Validation: The UV-Vis or HPLC method used for quantification must be validated for linearity, accuracy, and precision.

Conclusion

References

The Ascendance of the Pyrazine Ring: A Technical Guide to its Discovery, Synthesis, and Impact

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of pyrazine compounds. From their initial synthesis in the late 19th century to their current prominence in pharmaceuticals, flavor chemistry, and materials science, the pyrazine core has evolved from a heterocyclic curiosity to a cornerstone of modern chemical and biological sciences. This document delves into the foundational synthetic methodologies, chronicles the discovery of key pyrazine-containing drugs, explores the natural world's penchant for these aromatic compounds, and charts the evolution of synthetic strategies toward greater efficiency and complexity.

Introduction: The Pyrazine Core - Aromatic Scaffolding of Significance

Pyrazine is a six-membered heterocyclic aromatic organic compound with the chemical formula C₄H₄N₂.[1] The symmetrical arrangement of its two nitrogen atoms at the 1 and 4 positions of the benzene ring imparts unique electronic properties and a distinct chemical reactivity.[2] While initially explored as a novel heterocyclic system, the pyrazine moiety is now recognized as a critical pharmacophore and a key contributor to the aroma and flavor of numerous foods.[3][4] Its journey from the annals of 19th-century organic chemistry to the forefront of modern drug discovery and food science is a testament to its remarkable versatility.

This guide will provide an in-depth examination of the pivotal moments in the history of pyrazine chemistry, offering not just a historical narrative but also practical, technical insights for today's researchers.

Foundational Syntheses: The Dawn of Pyrazine Chemistry

The late 19th century witnessed the first successful syntheses of the pyrazine ring, laying the groundwork for all subsequent explorations of this heterocyclic family. Two classical methods, the Staedel-Rugheimer and Gutknecht syntheses, remain cornerstones of pyrazine chemistry education and practice.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

One of the earliest successful constructions of the pyrazine ring, the Staedel-Rugheimer synthesis, involves the reaction of a 2-chloroacetophenone with ammonia to generate an α-amino ketone. This intermediate then undergoes self-condensation and subsequent oxidation to yield the final pyrazine product.[1][5]

Detailed Protocol: Staedel-Rugheimer Synthesis of 2,5-Diphenylpyrazine

  • Step 1: Synthesis of α-Aminoacetophenone. In a suitable reaction vessel, 2-chloroacetophenone is dissolved in ethanol. An excess of aqueous ammonia is added, and the mixture is stirred. The reaction can be gently heated to facilitate the nucleophilic substitution of the chlorine atom by the amino group.

  • Step 2: Self-Condensation. The resulting α-aminoacetophenone solution will begin to spontaneously condense. This can be facilitated by base catalysis. Two molecules of the α-amino ketone react to form a dihydropyrazine intermediate.

  • Step 3: Oxidation. The dihydropyrazine is then oxidized to the aromatic 2,5-diphenylpyrazine. This can be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent such as hydrogen peroxide or copper(II) sulfate.[5]

  • Step 4: Purification. The crude product is then purified, typically by recrystallization or distillation.

Caption: Workflow of the Staedel-Rugheimer Pyrazine Synthesis.

The Gutknecht Pyrazine Synthesis (1879)

A few years after the Staedel-Rugheimer method, Hermann Gutknecht developed a more versatile approach that starts from α-amino ketones, which are often generated in situ.[6][7] This method avoids the use of lachrymatory α-halo ketones.[8]

The Gutknecht synthesis typically involves the cyclization of α-amino ketones, which can be produced by the reduction of isonitroso ketones. The resulting dihydropyrazines are then dehydrogenated to pyrazines.[6]

Detailed Protocol: Gutknecht Synthesis of a Substituted Pyrazine

  • Step 1: Formation of the α-Oximino Ketone. A ketone is treated with nitrous acid (often generated in situ from sodium nitrite and a mineral acid) to form an α-oximino ketone.[9]

  • Step 2: Reduction to the α-Amino Ketone. The α-oximino ketone is then reduced to the corresponding α-amino ketone. Common reducing agents for this step include zinc in acetic acid or catalytic hydrogenation.[10]

  • Step 3: Dimerization and Oxidation. The α-amino ketone undergoes dimerization to form a dihydropyrazine intermediate, which is subsequently oxidized to the pyrazine derivative.[9] The oxidation is often carried out using air, mercury(I) oxide, or copper(II) sulfate.[6]

Caption: Workflow of the Gutknecht Pyrazine Synthesis.

The Pharmaceutical Ascendance: Pyrazines as Life-Saving Drugs

For several decades after their initial synthesis, pyrazines remained largely of academic interest. However, the 20th century witnessed the discovery of their profound biological activities, catapulting the pyrazine core into the limelight of medicinal chemistry.

Pyrazinamide: A Turning Point in Tuberculosis Treatment

Pyrazinamide was first synthesized in 1936, but its remarkable antitubercular properties were not recognized until 1952.[][12] Its discovery as a potent agent against Mycobacterium tuberculosis was a landmark event, as it had no in vitro activity at neutral pH and would have been overlooked by conventional screening methods.[12] The realization that nicotinamide possessed antitubercular activity prompted the investigation of its pyrazine analog.[12]

Pyrazinamide's unique ability to act on semi-dormant tubercle bacilli in the acidic environment of macrophages allowed for a significant shortening of tuberculosis treatment regimens from over a year to a matter of months, a breakthrough that has saved countless lives.[13]

Amiloride: A Potassium-Sparing Diuretic

Developed in 1967, amiloride is a pyrazine-containing diuretic used in the management of hypertension and congestive heart failure.[14] It functions by blocking the epithelial sodium channel (ENaC) in the kidneys, leading to increased sodium and water excretion while conserving potassium.

Bortezomib: A Proteasome Inhibitor for Cancer Therapy

The synthesis of bortezomib in 1995 marked a new era in cancer treatment.[15] This dipeptide boronic acid, which incorporates a pyrazine ring, is a potent and reversible inhibitor of the 26S proteasome.[16] By disrupting the proteasome's function, bortezomib leads to the accumulation of proteins that trigger apoptosis in cancer cells.[16] It was the first proteasome inhibitor to be approved for clinical use and has become a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[15][17]

Tetramethylpyrazine: From Traditional Medicine to Modern Therapeutics

Tetramethylpyrazine, also known as ligustrazine, is a bioactive compound isolated from the traditional Chinese medicinal herb Ligusticum wallichii (Chuanxiong).[8] For centuries, this herb has been used to treat cardiovascular and cerebrovascular diseases. Modern research has validated many of its traditional uses, demonstrating that tetramethylpyrazine possesses a wide range of pharmacological effects, including anti-platelet aggregation, vasodilation, and neuroprotective properties.[7]

Nature's Aromas: The Ubiquity of Pyrazines in Food

Beyond the laboratory and the pharmacy, pyrazines are abundant in the natural world, particularly in the realm of food chemistry. They are key contributors to the desirable roasted, nutty, and earthy aromas of a vast array of cooked and fermented foods, including coffee, bread, cocoa, and roasted meats.[1]

The Maillard Reaction: A Primary Pathway to Flavorful Pyrazines

The Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occurs upon heating, is the primary mechanism for the formation of pyrazines in food.[13][18] The reaction cascade generates α-aminoketones, which then undergo condensation and oxidation to form a variety of substituted pyrazines. The specific amino acids and sugars involved, as well as the reaction conditions (temperature, pH, water activity), determine the final profile of pyrazine compounds and, consequently, the aroma of the food product.[18]

The Evolution of Synthesis: Modern Approaches to Pyrazine Construction

While the classical syntheses of Staedel-Rugheimer and Gutknecht are foundational, the demands of modern drug discovery and materials science for more complex and diverse pyrazine derivatives have driven the development of new synthetic methodologies.

Catalytic and Greener Syntheses

Recent years have seen a surge in the development of more efficient and environmentally benign methods for pyrazine synthesis. These include:

  • Dehydrogenative Coupling Reactions: Transition-metal-catalyzed dehydrogenative coupling of β-amino alcohols or 1,2-diols with diamines offers a more atom-economical route to pyrazines, with water and hydrogen gas as the only byproducts.[19][20]

  • Solvent-Free and Catalyst-Free Conditions: The development of multicomponent domino reactions under solvent- and catalyst-free conditions provides an eco-friendly approach to the synthesis of multi-substituted pyrazines.[21]

  • Palladium-Catalyzed Cross-Coupling Reactions: These powerful methods allow for the functionalization of pre-formed pyrazine rings, enabling the synthesis of a wide array of unsymmetrically substituted derivatives.[22]

Asymmetric Synthesis of Chiral Pyrazines

The growing importance of chiral drugs has spurred the development of methods for the asymmetric synthesis of pyrazine derivatives. These approaches include:

  • Catalytic Asymmetric Hydrogenation: The use of chiral catalysts for the hydrogenation of pyrazines or their precursors allows for the enantioselective synthesis of chiral piperazines, which are valuable building blocks in drug discovery.

  • Asymmetric Intramolecular Aza-Friedel-Crafts Reactions: This strategy provides an efficient route to medicinally relevant chiral tetrahydropyrrolo[1,2-a]pyrazines.[19]

Conclusion: The Enduring and Expanding Legacy of the Pyrazine Ring

The journey of the pyrazine ring from its discovery in the 19th century to its current multifaceted applications is a compelling narrative of scientific progress. For researchers, scientists, and drug development professionals, a deep understanding of the history and evolving synthetic methodologies of pyrazine compounds is not merely an academic exercise. It is a gateway to innovation, providing the foundational knowledge necessary to design and synthesize the next generation of pyrazine-based drugs, materials, and flavor compounds. The versatility of the pyrazine core, coupled with the ever-expanding toolkit of synthetic organic chemistry, ensures that its legacy will continue to grow in the decades to come.

References

Unveiling the Therapeutic Potential of 6-Chloropyrazin-2-ol: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry

Pyrazine and its derivatives are a cornerstone in the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities.[1][2] The nitrogen-containing heterocyclic ring of pyrazine allows for diverse chemical modifications, leading to compounds with enhanced target binding and favorable pharmacokinetic profiles.[1] The incorporation of halogen atoms, such as chlorine, into these scaffolds can further modulate their biological properties, often enhancing metabolic stability, lipophilicity, and potency.[3] This technical guide focuses on 6-Chloropyrazin-2-ol, a halogenated pyrazine derivative, and outlines a comprehensive preclinical research plan to elucidate its potential biological activities. While direct studies on this compound are limited, a review of structurally related compounds, particularly derivatives of 6-chloropyrazine-2-carboxylic acid and other halogenated pyrazines, suggests promising avenues for investigation in antimicrobial and anticancer research.[4][5][6]

This document serves as a roadmap for researchers, scientists, and drug development professionals, providing the scientific rationale and detailed experimental protocols to explore the therapeutic promise of this compound.

Part 1: Investigating the Antimicrobial Potential

The prevalence of drug-resistant microbial infections necessitates the discovery of novel antimicrobial agents. Derivatives of 6-chloropyrazine-2-carboxylic acid have shown notable in vitro activity against Mycobacterium tuberculosis and various fungal strains.[4] This provides a strong rationale for evaluating this compound as a potential antimicrobial agent.

Rationale for Antimicrobial Screening

The structural similarity of this compound to known antimycobacterial pyrazine derivatives, such as pyrazinamide, is a key motivating factor.[4] The chloro- and hydroxyl- substitutions on the pyrazine ring may contribute to interactions with microbial targets. Furthermore, halogenated pyrazine-based chalcones have demonstrated broad-spectrum antibacterial and antifungal activity.[5][6][7] These findings strongly support the hypothesis that this compound may possess intrinsic antimicrobial properties.

Experimental Workflow for Antimicrobial Activity Assessment

A tiered screening approach is recommended to efficiently assess the antimicrobial spectrum and potency of this compound.

Antimicrobial_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Advanced Characterization A Initial MIC Determination (Broth Microdilution) B Panel of Representative Microbes (Gram+, Gram-, Fungi, Mycobacteria) C MBC/MFC Determination A->C Active Compounds D Time-Kill Kinetics E Resistance Development Studies C->E Potent Compounds F In vivo Efficacy Models (e.g., Murine Infection Model) Anticancer_Workflow cluster_0 Phase 1: In Vitro Cytotoxicity cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Confirmation A Cell Viability Assays (MTT/XTT) (Panel of Cancer Cell Lines) B Determine IC50 Values A->B C Cell Cycle Analysis (Flow Cytometry) B->C Active Compounds (Low IC50) D Apoptosis Assays (Annexin V/PI) C->D E Western Blot for Key Proteins (e.g., Caspases, Bcl-2 family) D->E F Xenograft Tumor Models E->F Confirmed Mechanism G Toxicity Studies in Rodents F->G

References

An In-depth Technical Guide to the Safe Handling and Use of 6-Chloropyrazin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 6-Chloropyrazin-2-ol

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with both a chlorine atom and a hydroxyl group.[1] This bifunctional structure makes it a valuable building block in medicinal chemistry and drug development. The pyrazine core is a common motif in pharmacologically active molecules, and the chloro- and hydroxyl- substituents provide reactive sites for further chemical modification, such as nucleophilic substitution reactions.[1] Its structural characteristics are of significant interest for researchers developing novel therapeutic agents, particularly in areas like antimicrobial or anti-inflammatory drug discovery.[1]

Given its reactivity and potential biological activity, a thorough understanding and strict adherence to safety protocols are paramount for all personnel involved in its handling, from laboratory researchers to process chemists. This guide provides a comprehensive overview of the known hazards and outlines field-proven procedures to ensure its safe use.

Hazard Identification and Risk Assessment

The foundation of safe handling is a comprehensive understanding of the potential hazards. While specific toxicological data for this compound may be limited, data from Safety Data Sheets (SDS) for this and structurally similar halogenated heterocyclic compounds provide a strong basis for a conservative risk assessment. The primary hazards are associated with irritation and potential toxicity upon contact or inhalation.

GHS Classification and Hazards

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.[2][3] Based on available data, this compound and analogous compounds are classified with the following hazards:

Hazard ClassHazard StatementGHS PictogramSignal Word
Skin Corrosion/Irritation, Category 2H315: Causes skin irritation.[4]
alt text
Warning
Serious Eye Damage/Eye Irritation, Category 2/2AH319: Causes serious eye irritation.[4][5]
alt text
Warning
Specific Target Organ Toxicity (Single Exposure), Category 3H335: May cause respiratory irritation.[4]
alt text
Warning
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[4][6]
alt text
Warning

It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date GHS classification before handling the material.

Physical and Chemical Properties
PropertyValueSource
CAS Number 4925-61-5TCI
Molecular Formula C₄H₃ClN₂OCymitQuimica[1]
Molecular Weight 130.53 g/mol CymitQuimica[1]
Appearance White to almost white powder or crystalTCI
Melting Point 220 °C (decomposition)TCI

The compound is a solid at room temperature, which can present an inhalation hazard if it becomes airborne as dust.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This begins with robust engineering controls, supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of solid this compound that could generate dust, or any handling of its solutions, must be conducted in a certified chemical fume hood.[7] This is non-negotiable and serves to prevent inhalation of the compound, which can cause respiratory irritation.[4]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and located close to the workstation where the compound is handled.[5][8]

Personal Protective Equipment (PPE): A Necessary Barrier

PPE selection must be based on a thorough risk assessment. The following are mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are required at all times.[9] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7]

  • Skin Protection:

    • Gloves: Wear compatible, chemical-resistant gloves.[9] Nitrile gloves are a common choice, but it is essential to check the manufacturer's breakthrough time data for the specific solvents being used. Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contamination.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: When engineering controls are not sufficient to control exposure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][10] Respirator use requires a formal respiratory protection program, including fit testing and training.

Standard Operating Procedure (SOP) for Safe Handling

This SOP outlines the essential steps for safely handling this compound in a research setting.

1. Pre-Experiment Preparation: a. Review the Safety Data Sheet (SDS) for this compound and all other reagents to be used. b. Verify that the chemical fume hood has a current certification sticker. c. Assemble all necessary equipment (glassware, spatulas, etc.) and reagents within the fume hood to minimize movement in and out of the containment area. d. Ensure a designated, properly labeled hazardous waste container for halogenated organic waste is available in the fume hood.[7]

2. Donning PPE: a. Put on a lab coat, followed by chemical safety goggles. b. Don the appropriate chemical-resistant gloves.

3. Weighing and Transfer: a. Perform all weighing operations within the fume hood or in a ventilated balance enclosure. b. Use a spatula to carefully transfer the solid compound, avoiding any actions that could generate dust. c. If transferring to a reaction vessel, do so slowly. If making a solution, add the solvent to the solid gently. d. Close the source container tightly immediately after use.[8]

4. Post-Handling and Cleanup: a. Decontaminate any surfaces within the fume hood that may have come into contact with the chemical using a suitable solvent (e.g., isopropanol or ethanol), collecting the rinsate as hazardous waste. b. Rinse all contaminated glassware with a solvent, and collect this rinse as halogenated waste.[7] c. Remove gloves and dispose of them in the appropriate solid waste stream. d. Wash hands and any exposed skin thoroughly with soap and water after handling.[5][8]

Storage and Incompatibility

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.

  • Storage Conditions: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[5][8] Some suppliers may recommend freezer storage; always follow the storage temperature guidelines on the manufacturer's label.[8][10]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. The specific chemical incompatibilities should be confirmed by consulting the supplier's SDS.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

Exposure Response
  • Inhalation: If inhaled, immediately remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5][8] If symptoms such as respiratory irritation develop or if the person feels unwell, seek immediate medical attention.[10]

  • Skin Contact: If the compound comes into contact with skin, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8][9] Remove contaminated clothing.[9] If skin irritation occurs, seek medical advice.[5]

  • Eye Contact: In case of eye contact, rinse cautiously and immediately with plenty of water for several minutes, holding the eyelids open.[5][8] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[8] Seek immediate medical attention.[5]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[4] Call a poison control center or doctor immediately for treatment advice.[11]

Spill Response Workflow

A minor spill of solid this compound within a chemical fume hood can be managed by trained laboratory personnel.

SpillResponse Spill Spill Occurs in Fume Hood Alert Alert others in the lab. Restrict access to the area. Spill->Alert Assess Assess spill size. Is it minor and containable? Alert->Assess Yes Yes Assess->Yes Minor Spill No No Assess->No Major Spill PPE Don appropriate PPE: - Double gloves - Goggles - Lab coat Yes->PPE Evacuate Evacuate the area. Call Emergency Response. No->Evacuate Contain Carefully sweep up solid material. Use absorbent pads for solutions. PPE->Contain Collect Place spilled material and cleanup debris into a labeled hazardous waste container. Contain->Collect Decontaminate Wipe the spill area with a suitable solvent (e.g., ethanol). Collect wipe as hazardous waste. Collect->Decontaminate Dispose Dispose of all waste according to institutional protocols. Decontaminate->Dispose Report Report the incident to the Lab Supervisor/Safety Officer. Dispose->Report

Caption: Workflow for responding to a minor chemical spill in a laboratory setting.

Waste Disposal

All waste containing this compound, including contaminated PPE, spill cleanup materials, and reaction residues, must be disposed of as hazardous chemical waste.

  • Segregation: Halogenated organic waste must be collected in a separate, designated waste container from non-halogenated waste.[7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous materials. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[5][8]

Conclusion

This compound is a valuable reagent for chemical synthesis but requires careful and informed handling. Its potential to cause skin, eye, and respiratory irritation necessitates a proactive approach to safety. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the established protocols for handling, storage, and disposal, researchers can effectively mitigate the risks associated with this compound. A culture of safety, grounded in a thorough understanding of the materials being used, is the most critical tool for protecting the health and well-being of laboratory professionals.

References

Methodological & Application

Introduction: The Pyrazinone Scaffold as a Privileged Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 6-Chloropyrazin-2-ol in Modern Medicinal Chemistry

In the landscape of heterocyclic chemistry, the 2(1H)-pyrazinone core stands out as a versatile and privileged scaffold. Found in a range of natural products and synthetic bioactive molecules, its unique electronic and structural properties make it a cornerstone in drug discovery.[1] Unlike the fully aromatic pyrazine ring, the pyrazinone moiety features a single oxidized carbon, leading to a non-aromatic heterocyclic structure that offers distinct vectors for chemical modification.[1] Pyrazine derivatives have demonstrated a vast spectrum of biological activities, including roles as kinase inhibitors, antiviral agents, and anti-tuberculosis therapies.[2][3][4]

This guide focuses on a particularly valuable building block: This compound (CAS: 4925-61-5) . Its strategic placement of a reactive chlorine atom and a hydroxyl group (which exists in tautomeric equilibrium with its keto form, 6-chloropyrazin-2(1H)-one) makes it an ideal starting point for the synthesis of complex, polysubstituted pyrazine derivatives. We will explore its reactivity, detail its application in the synthesis of targeted therapeutics, and provide actionable protocols for researchers in the field.

Physicochemical Properties and Reactivity Profile

This compound is a white to off-white crystalline solid. Its true utility lies in the dual reactivity it presents.

  • Tautomerism: The molecule exists as a mixture of two tautomers: the aromatic alcohol form (this compound) and the non-aromatic amide form (6-chloropyrazin-2(1H)-one). In most contexts, the pyrazin-2(1H)-one form is predominant and dictates the molecule's reactivity.[5] This equilibrium is crucial as it influences the nucleophilicity of the ring nitrogen and the electrophilicity of the carbonyl carbon.

  • The Chloro Substituent: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrazinone ring activates this position, allowing for displacement by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is a primary method for introducing diversity into molecules derived from this scaffold.[6]

  • The N1-Position: The nitrogen at the 1-position (in the pyrazinone tautomer) can be alkylated or arylated, providing another vector for modification. This is often accomplished under basic conditions to deprotonate the nitrogen, forming a nucleophilic anion.

Core Reactivity and Synthetic Pathways

The strategic functionalization of this compound is key to its role in building complex molecular architectures. The following diagram illustrates the principal synthetic transformations.

G cluster_0 Core Scaffold cluster_1 Key Derivatives A This compound / 6-Chloropyrazin-2(1H)-one B 6-Amino-substituted Pyrazinones A->B  Nucleophilic Aromatic  Substitution (SNAr)  (e.g., R-NH2, Base)   C 6-Aryl/Heteroaryl-substituted Pyrazinones A->C  Cross-Coupling Reactions  (e.g., Suzuki, Buchwald-Hartwig)   D N1-Alkylated Pyrazinones A->D  N-Alkylation  (e.g., R-X, Base)   G A Start: This compound B Step 1: N-Alkylation (Base, R1-X) A->B C Intermediate: 1-Alkyl-6-chloropyrazin-2-one B->C D Step 2: SNAr Reaction (R2-NH2, Base, Heat) C->D E Final Product: 1-Alkyl-6-amino-pyrazin-2-one D->E F Biological Screening: Kinase Inhibition Assay E->F

References

Application Notes & Protocols: 6-Chloropyrazin-2-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-Chloropyrazin-2-ol

This compound (CAS: 4925-61-5) is a heterocyclic organic compound that has emerged as a critical building block for synthetic chemists, particularly within the pharmaceutical and agrochemical sectors.[1] Its structure, featuring an electron-deficient pyrazine ring, is strategically functionalized with a chlorine atom at the 6-position and a hydroxyl group at the 2-position.[2] This arrangement is not coincidental; it imparts a unique reactivity profile that is highly valuable for the construction of complex molecular architectures.

The chlorine atom, activated by the electron-withdrawing nature of the pyrazine ring nitrogens, serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[2] This allows for the straightforward introduction of a wide array of functional groups. Concurrently, the hydroxyl group, which exists in tautomeric equilibrium with its keto form (6-chloro-2(1H)-pyrazinone), provides an additional handle for synthetic diversification.[3] These characteristics make this compound a powerful precursor for generating libraries of substituted pyrazines, a scaffold present in numerous bioactive compounds, including antiviral agents.[4][5] This guide provides an in-depth look at the mechanistic principles, practical applications, and detailed protocols for leveraging this versatile reagent in organic synthesis.

Physicochemical Properties & Safety Data

Proper handling and understanding of a reagent's properties are foundational to successful and safe experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 4925-61-5[2]
Molecular Formula C₄H₃ClN₂O[2][3]
Molecular Weight 130.53 g/mol [2][3]
Appearance White to light grey crystalline powder[2]
Melting Point 220 °C (decomposition)
SMILES c1c(Cl)[nH]c(=O)cn1[2]
InChI Key SKZXVUPFUHQWKS-UHFFFAOYSA-N[3]

Table 2: Hazard Identification and Safety Recommendations

Hazard CategoryDescription & PrecautionSource(s)
Acute Toxicity Harmful if swallowed.[6]
Eye Irritation Causes serious eye irritation. Action: Wear safety goggles. In case of contact, rinse cautiously with water for several minutes.[7][8][7]
Skin Irritation Causes skin irritation. Action: Wear appropriate protective gloves and clothing. Wash with soap and water if contact occurs.[6][6]
Respiratory Irritation May cause respiratory irritation. Action: Avoid breathing dust. Use only in a well-ventilated area or with an approved respirator.[6][7][7]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.[7][9]
Handling Wash hands thoroughly after handling. Avoid dust formation. Keep away from heat and sources of ignition.[7][10][6][7]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container. Store locked up.[7][9][7]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[7]

Core Application: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale

The primary utility of this compound stems from its susceptibility to Nucleophilic Aromatic Substitution (SNAr). Unlike electron-rich benzene rings, the pyrazine core is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property is key, as it stabilizes the negatively charged intermediate formed during the reaction, thereby lowering the activation energy for the substitution pathway.

The mechanism proceeds via a two-step addition-elimination sequence:

  • Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

This pathway is highly favored for heteroaryl chlorides and is a cornerstone of modern heterocyclic chemistry.[11][12]

References

Application Notes and Protocols for the Synthesis of 6-Chloropyrazine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Chloropyrazine-2-carboxamide Scaffolds in Medicinal Chemistry

The pyrazine carboxamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 6-chloropyrazine-2-carboxamide derivatives have garnered significant attention due to their diverse pharmacological activities, including potent antitubercular and anticancer properties.[][2][3] The well-known antitubercular drug Pyrazinamide is a testament to the therapeutic potential of this heterocyclic system.[2][4] The chlorine atom at the 6-position serves as a crucial handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. This guide provides detailed, field-proven protocols for the synthesis of 6-chloropyrazine-2-carboxamide derivatives, offering insights into the underlying chemical principles and experimental best practices.

Core Synthetic Strategies: A Tale of Two Activation Methods

The synthesis of 6-chloropyrazine-2-carboxamide derivatives primarily hinges on the formation of an amide bond between 6-chloropyrazine-2-carboxylic acid and a desired amine. Direct amidation is generally inefficient due to the low electrophilicity of the carboxylic acid. Therefore, activation of the carboxyl group is a critical step. This guide will focus on two robust and widely employed methods: the thionyl chloride-mediated synthesis of the acyl chloride intermediate and a milder approach utilizing 2,4,6-trichlorobenzoyl chloride (TCBC).

Method 1: The Thionyl Chloride Route - A Classic and Efficient Approach

This method proceeds via the formation of a highly reactive 6-chloropyrazine-2-carbonyl chloride intermediate. Thionyl chloride (SOCl₂) is a powerful and cost-effective reagent for this transformation.[5][6] The subsequent reaction of the acyl chloride with a primary or secondary amine readily affords the desired amide.

Causality Behind Experimental Choices:

  • Thionyl Chloride as Activating Agent: Thionyl chloride reacts with the carboxylic acid to form an acyl chloride, which is a much more potent electrophile. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed, driving the reaction to completion.[7]

  • Aprotic Solvent: The reaction is typically carried out in an aprotic solvent like toluene or dichloromethane (DCM) to prevent any unwanted reactions of the highly reactive thionyl chloride and the acyl chloride intermediate with protic solvents.[8]

  • Base in Amidation Step: The reaction of the acyl chloride with the amine generates one equivalent of HCl. A base, such as triethylamine (TEA) or pyridine, is added to neutralize this acid, preventing the protonation of the amine nucleophile and ensuring the reaction proceeds efficiently.[6]

Experimental Workflow Visualization:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 6-Chloropyrazine-2-carboxylic Acid C 6-Chloropyrazine-2-carbonyl chloride A->C Toluene, Reflux B Thionyl Chloride (SOCl₂) B->C F 6-Chloropyrazine-2-carboxamide Derivative C->F Aprotic Solvent (e.g., DCM) D Amine (R-NH₂) D->F E Base (e.g., TEA) E->F

Caption: Workflow for thionyl chloride-mediated synthesis.

Detailed Protocol 1: Synthesis of N-Aryl-6-chloropyrazine-2-carboxamides via the Acyl Chloride Method

Step 1: Synthesis of 6-Chloropyrazine-2-carbonyl chloride

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropyrazine-2-carboxylic acid (1.0 eq).

  • Add dry toluene (approximately 10 mL per gram of carboxylic acid).

  • Carefully add thionyl chloride (1.5 - 2.0 eq) dropwise to the suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude 6-chloropyrazine-2-carbonyl chloride as a solid, which is typically used in the next step without further purification.

Step 2: Synthesis of N-Aryl-6-chloropyrazine-2-carboxamide

  • Dissolve the crude 6-chloropyrazine-2-carbonyl chloride (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a clean, dry flask under a nitrogen atmosphere.

  • In a separate flask, dissolve the desired aniline derivative (1.0 - 1.2 eq) and triethylamine (1.5 - 2.0 eq) in the same dry aprotic solvent.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the solution of 6-chloropyrazine-2-carbonyl chloride to the stirred amine solution dropwise over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, wash the reaction mixture sequentially with water, 1 M HCl solution, and saturated sodium bicarbonate solution to remove any unreacted starting materials and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Method 2: The 2,4,6-Trichlorobenzoyl Chloride (TCBC) Approach - A Milder Alternative

The Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride (TCBC), can be adapted for amidation, providing a milder alternative to the thionyl chloride method.[2][9][10] This method is particularly useful for substrates with sensitive functional groups that may not be compatible with the harsh conditions of the thionyl chloride route. The reaction proceeds through a mixed anhydride intermediate.

Causality Behind Experimental Choices:

  • Formation of a Mixed Anhydride: 6-chloropyrazine-2-carboxylic acid reacts with TCBC in the presence of a base (like triethylamine) to form a mixed anhydride. The steric hindrance from the ortho-chloro groups on the benzoyl moiety makes the pyrazinoyl carbonyl carbon more susceptible to nucleophilic attack.[10]

  • DMAP as a Catalyst: 4-Dimethylaminopyridine (DMAP) is often used as a nucleophilic catalyst. It reacts with the mixed anhydride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the amine.[10]

  • Mild Reaction Conditions: This method typically proceeds at room temperature, making it suitable for delicate molecules.

Reaction Mechanism Visualization:

G A 6-Chloropyrazine-2-carboxylic Acid C Mixed Anhydride Intermediate A->C Base (TEA) B 2,4,6-Trichlorobenzoyl Chloride (TCBC) B->C E 6-Chloropyrazine-2-carboxamide Derivative C->E DMAP (cat.), Amine D Amine (R-NH₂) D->E

Caption: Mechanism of TCBC-mediated amidation.

Detailed Protocol 2: Synthesis of N-Alkyl-6-chloropyrazine-2-carboxamides using TCBC

  • To a solution of 6-chloropyrazine-2-carboxylic acid (1.0 eq) in a dry aprotic solvent (e.g., THF or DCM) under a nitrogen atmosphere, add triethylamine (1.1 eq).

  • Stir the solution at room temperature for 10-15 minutes.

  • Add 2,4,6-trichlorobenzoyl chloride (1.0 eq) dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the mixed anhydride.

  • In a separate flask, prepare a solution of the desired alkylamine (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in the same dry aprotic solvent.

  • Add the amine/DMAP solution to the mixed anhydride solution and stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation: A Comparative Overview

The choice of synthetic method can influence the yield and purity of the final product. The following table summarizes typical yields for a selection of 6-chloropyrazine-2-carboxamide derivatives prepared via the thionyl chloride method.

Derivative (Substituent on Amide Nitrogen)Yield (%)Reference
Phenyl75-85[9]
4-Methylphenyl80-90[9]
4-Chlorophenyl70-80[9]
Octyl71-75[5]

Characterization of 6-Chloropyrazine-2-carboxamide Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present, with characteristic peaks for the amide C=O and N-H stretching vibrations.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Typical Spectroscopic Data:

TechniqueCharacteristic Signals
¹H NMR Pyrazine ring protons (δ 8.5-9.0 ppm), Amide N-H proton (broad singlet, δ 8.0-10.0 ppm), Aromatic/Alkyl protons of the substituent.
¹³C NMR Amide carbonyl carbon (δ 160-170 ppm), Pyrazine ring carbons (δ 140-155 ppm).
IR (cm⁻¹) N-H stretch (3200-3400), C=O stretch (1640-1680), C-Cl stretch (around 700-800).

Conclusion: Enabling Further Discovery

The protocols detailed in these application notes provide robust and reproducible methods for the synthesis of 6-chloropyrazine-2-carboxamide derivatives. By offering both a classic, high-yielding thionyl chloride-based approach and a milder TCBC-mediated alternative, researchers are equipped to generate a wide array of analogs for further investigation in drug discovery and development programs. The careful selection of the synthetic route, coupled with rigorous purification and characterization, is paramount to ensuring the quality and reliability of the compounds for subsequent biological evaluation.

References

Application of 6-Chloropyrazin-2-ol in Agrochemical Research: Advanced Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazinone Scaffold in Modern Agrochemical Discovery

The pyrazine chemical architecture is a cornerstone in the development of bioactive molecules, finding applications in pharmaceuticals, flavor chemistry, and, significantly, in agrochemicals.[1][2] Within this class, pyrazin-2-ones, and specifically halogenated derivatives like 6-Chloropyrazin-2-ol, represent a versatile and highly valuable synthetic intermediate for the discovery of novel herbicides, fungicides, and insecticides.[3] The inherent electronic properties of the pyrazine ring, combined with the reactivity imparted by the chlorine atom and the nucleophilic character of the hydroxyl group, make this compound a strategic starting material for building diverse chemical libraries for high-throughput screening.

This technical guide provides an in-depth exploration of the application of this compound in agrochemical research. It is designed for researchers, scientists, and professionals in the field of crop protection and drug development, offering both foundational knowledge and detailed, actionable protocols. We will delve into the synthetic utility of this compound, propose pathways to novel agrochemical candidates, and discuss the potential mechanisms of action of the resulting derivatives.

Core Properties of this compound

This compound is a heterocyclic organic compound characterized by a pyrazine ring substituted with a chlorine atom at the 6-position and a hydroxyl group at the 2-position. This substitution pattern confers specific reactivity that is advantageous for synthetic diversification.

PropertyValueSource
Molecular Formula C₄H₃ClN₂O[4]
Molecular Weight 130.53 g/mol [4]
Appearance White to off-white crystalline powder[4]
Melting Point ~220 °C (decomposes)[4]
Key Reactive Sites C6 (electrophilic), OH (nucleophilic/acidic), N1/N4 (basic)-

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for introducing a wide range of functional groups. The hydroxyl group can be alkylated or used as a directing group in certain reactions.

Synthetic Pathways to Novel Agrochemicals

The true value of this compound lies in its potential as a building block for more complex molecules with desired biological activities. Below, we outline two primary synthetic strategies for generating libraries of potential agrochemicals.

Workflow for Agrochemical Synthesis from this compound

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar Aryloxides, Thiolates suzuki Suzuki Coupling start->suzuki Arylboronic acids buchwald Buchwald-Hartwig Amination start->buchwald Amines herbicides Herbicidal Candidates snar->herbicides fungicides Fungicidal Candidates snar->fungicides suzuki->herbicides insecticides Insecticidal Candidates buchwald->insecticides bioassay Biological Screening (Herbicidal, Fungicidal, Insecticidal Assays) herbicides->bioassay fungicides->bioassay insecticides->bioassay lead_opt Lead Optimization bioassay->lead_opt

Caption: Synthetic workflow from this compound.

Protocol 1: Synthesis of 6-Aryloxypyrazin-2-ol Derivatives (Herbicidal/Fungicidal Candidates) via SNAr

This protocol details the synthesis of a library of 6-aryloxypyrazin-2-ol derivatives. Aryloxy pyrazinone structures have been explored for their herbicidal and fungicidal properties.

Principle: The electron-withdrawing nature of the pyrazine ring nitrogen atoms activates the chlorine at the 6-position for nucleophilic aromatic substitution. A substituted phenol, deprotonated by a suitable base, acts as the nucleophile.

Materials:

  • This compound

  • Substituted phenols (e.g., 4-chlorophenol, 2,4-difluorophenol, 3-(trifluoromethyl)phenol)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the substituted phenol (1.2 equivalents) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (2.0 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Interpretation:

  • ¹H NMR: Expect the disappearance of the pyrazine proton signal adjacent to the chlorine and the appearance of new aromatic signals corresponding to the aryloxy substituent.

  • ¹³C NMR: A significant downfield shift of the C6 carbon is expected upon substitution.

  • Mass Spectrometry: The molecular ion peak should correspond to the expected mass of the 6-aryloxypyrazin-2-ol product.

Protocol 2: Synthesis of 6-Arylpyrazin-2-ol Derivatives (Herbicidal Candidates) via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl structures prevalent in agrochemicals.[5]

Principle: A palladium catalyst facilitates the coupling of the C-Cl bond of this compound with an organoboron reagent, typically an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acids (e.g., 4-methoxyphenylboronic acid, 3-fluorophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) or Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane/water mixture (e.g., 4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.5 equivalents), Pd(OAc)₂ (0.05 equivalents), PPh₃ (0.1 equivalents), and K₃PO₄ (3.0 equivalents).

  • Degassing: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture.

  • Reaction: Heat the mixture to 90-110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Protocol 3: Synthesis of 6-Aminopyrazin-2-ol Derivatives (Insecticidal/Fungicidal Candidates) via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds, which are common in insecticidal and fungicidal compounds.[6]

Principle: A palladium-catalyzed cross-coupling reaction between this compound and a primary or secondary amine in the presence of a strong base.

Materials:

  • This compound

  • Primary or secondary amines (e.g., morpholine, N-methylaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and NaOtBu (1.4 equivalents) in a Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.2 equivalents), followed by anhydrous toluene.

  • Reaction: Seal the tube and heat the mixture to 100-120 °C. Monitor the reaction's progress.

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Potential Mechanisms of Action in Agrochemicals

The derivatives of this compound can be designed to target various biological pathways in weeds, fungi, and insects.

Herbicidal Action

Many pyrazinone and pyridazinone herbicides are known to inhibit photosynthesis, specifically by targeting Photosystem II (PSII).[7][8] They can also interfere with other critical metabolic pathways. Another potential target is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in plastoquinone biosynthesis.[9]

G herbicide Pyrazinone Herbicide Derivative psii Photosystem II (PSII) Electron Transport Chain herbicide->psii Inhibition hppd HPPD Enzyme herbicide->hppd Inhibition atp ATP Synthesis Inhibition psii->atp Blocks carotenoid Carotenoid Biosynthesis hppd->carotenoid Blocks bleaching Chlorophyll Photodegradation (Bleaching) carotenoid->bleaching Prevents plant_death Plant Death bleaching->plant_death Leads to atp->plant_death Leads to

Caption: Potential herbicidal mechanisms of pyrazinone derivatives.

Fungicidal Action

A notable example of a successful pyrazinone-based fungicide is Fenpyrazamine.[10] This compound inhibits the 3-keto reductase enzyme, which is crucial for ergosterol biosynthesis in fungi. Ergosterol is an essential component of fungal cell membranes, and its disruption leads to fungal cell death. This provides a clear and validated target for novel fungicides derived from this compound. Other pyrazinone derivatives have shown activity against a range of fungal pathogens, including Candida albicans.[7]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized derivatives.

Protocol 4: HPLC-UV Analysis of Pyrazinone Derivatives

Principle: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. A UV detector is used for quantification.[11][12]

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by UV-Vis spectroscopy.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter.

Protocol 5: GC-MS Analysis of Chloropyrazine Derivatives

Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and semi-volatile compounds. It provides both retention time data for separation and mass spectra for structural confirmation.[13]

Instrumentation & Conditions:

  • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

NMR Spectroscopy

¹H and ¹³C NMR are indispensable for unambiguous structure elucidation. 2D NMR techniques like COSY, HSQC, and HMBC can be employed for complex structures.[14][15]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[16]

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly promising and versatile starting material for the synthesis of novel agrochemicals. Its reactivity allows for the straightforward introduction of diverse functionalities, leading to the generation of extensive chemical libraries for biological screening. The pyrazinone scaffold has already demonstrated its potential in commercial agrochemicals, and further exploration of derivatives of this compound is a scientifically sound and promising avenue for the discovery of next-generation herbicides, fungicides, and insecticides. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable chemical intermediate in their agrochemical discovery programs.

References

Protocols for N-Alkylation of 6-Chloropyrazin-2-ol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Pyrazinones in Modern Drug Discovery

N-alkylated pyrazin-2-ones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. The pyrazinone core serves as a versatile scaffold, and the strategic introduction of alkyl groups at the N1-position can profoundly influence the molecule's pharmacological profile. This modification can enhance binding affinity to biological targets, improve pharmacokinetic properties such as metabolic stability and cell permeability, and fine-tune the overall efficacy and safety of potential drug candidates. The 6-chloro substituent on the pyrazinone ring offers a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions, making 1-alkyl-6-chloropyrazin-2-ones key intermediates in the synthesis of complex bioactive molecules.

This comprehensive guide provides detailed application notes and protocols for the N-alkylation of 6-chloropyrazin-2-ol. We will delve into the mechanistic underpinnings of common alkylation strategies, discuss the critical issue of regioselectivity (N- versus O-alkylation), and present field-proven, step-by-step protocols to empower researchers in their synthetic endeavors.

Understanding the Chemistry: Tautomerism and the Challenge of Regioselectivity

This compound exists in a tautomeric equilibrium with its corresponding pyrazin-2-one form. This equilibrium is a pivotal consideration in its alkylation chemistry, as it presents two potential sites for alkylation: the nitrogen atom (N-alkylation) and the oxygen atom (O-alkylation).

Caption: Tautomeric equilibrium of this compound.

The desired outcome for the synthesis of many active pharmaceutical ingredients is selective N-alkylation. The regioselectivity of the alkylation is influenced by several factors, including the choice of base, solvent, alkylating agent, and reaction temperature. Generally, nitrogen is less electronegative and therefore a softer nucleophile than oxygen. According to Hard-Soft Acid-Base (HSAB) theory, softer electrophiles (like alkyl iodides) tend to favor reaction at the softer nitrogen center, leading to N-alkylation. Conversely, harder electrophiles might favor O-alkylation.[1] Reaction conditions that promote the pyrazinone tautomer will also favor N-alkylation.

Core Synthetic Strategies for N-Alkylation

Several robust synthetic methodologies can be employed for the N-alkylation of this compound. The choice of method often depends on the nature of the alkyl group to be introduced, the desired scale of the reaction, and the functional group tolerance required.

Classical SN2 Alkylation with Alkyl Halides

This is one of the most direct and widely used methods for N-alkylation. The reaction involves the deprotonation of the pyrazinone nitrogen with a suitable base to form a nucleophilic pyrazinonate anion, which then displaces a halide from an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction.

Caption: General workflow for SN2-based N-alkylation.

Causality Behind Experimental Choices:

  • Base: Weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred. They are strong enough to deprotonate the pyrazinone but are generally milder than strong bases like sodium hydride (NaH), which can lead to side reactions. Cesium carbonate is often more effective due to the "cesium effect," which involves the formation of a looser ion pair with the pyrazinonate, enhancing its nucleophilicity.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone are commonly used. These solvents effectively solvate the cation of the base, leaving the pyrazinonate anion more available for nucleophilic attack.

  • Alkylating Agent: Primary and secondary alkyl halides (iodides, bromides, or chlorides) are suitable electrophiles. Alkyl iodides are the most reactive, followed by bromides and then chlorides. For less reactive alkylating agents, the addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction via an in situ Finkelstein reaction.

  • Temperature: Reactions are typically run at room temperature to elevated temperatures (50-80 °C) to drive the reaction to completion, especially with less reactive alkyl halides.

Detailed Experimental Protocols

Protocol 1: N-Methylation of this compound using Methyl Iodide

This protocol describes a standard procedure for the N-methylation of this compound.

Materials:

  • This compound

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (10 mL per gram of substrate) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired 1-methyl-6-chloropyrazin-2-one.

Table 1: Representative Reaction Conditions for N-Alkylation with Alkyl Halides

Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideK₂CO₃DMFRoom Temp12-1685-95
Ethyl BromideK₂CO₃Acetonitrile602480-90
Benzyl BromideCs₂CO₃DMFRoom Temp8-1290-98
Mitsunobu Reaction for N-Alkylation with Alcohols

The Mitsunobu reaction is a powerful tool for the N-alkylation of pyrazinones using alcohols, particularly for the introduction of more complex or chiral alkyl groups.[2][3][4][5][6] This reaction proceeds via a redox process involving a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[2][3][5]

Caption: Conceptual workflow of the Mitsunobu N-alkylation.

Causality Behind Experimental Choices:

  • Phosphine and Azodicarboxylate: Triphenylphosphine and DEAD or DIAD are the classic reagents for the Mitsunobu reaction. They form a reactive phosphonium salt intermediate that activates the alcohol for nucleophilic attack by the pyrazinone.[2][3]

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are common solvents for the Mitsunobu reaction.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) during the addition of the azodicarboxylate to control the exothermic reaction and then allowed to warm to room temperature.

  • Nucleophile Acidity: The nucleophile in a Mitsunobu reaction should ideally have a pKa of less than 13 to ensure it is acidic enough to protonate the intermediate betaine, preventing side reactions.[2] this compound meets this requirement.

Protocol 2: N-Benzylation of this compound using the Mitsunobu Reaction

This protocol provides a general procedure for the N-alkylation of this compound with an alcohol under Mitsunobu conditions.

Materials:

  • This compound

  • Benzyl alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq), benzyl alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (15 mL per gram of pyrazinone) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

  • Add DIAD (1.5 eq) dropwise to the cooled solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to separate the desired 1-benzyl-6-chloropyrazin-2-one from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Table 2: Comparison of N-Alkylation Methods

MethodAlkylating AgentKey ReagentsAdvantagesDisadvantages
SN2 Alkylation Alkyl HalidesBase (K₂CO₃, Cs₂CO₃)Cost-effective, simple procedure, scalable.May require elevated temperatures, potential for O-alkylation.
Mitsunobu Reaction AlcoholsPPh₃, DEAD/DIADMild conditions, good for complex/chiral alcohols, stereochemical inversion.[2]Stoichiometric byproducts can complicate purification, reagents are hazardous.[7]
Phase-Transfer Catalysis Alkyl HalidesPTC (e.g., TBAB), BaseMild conditions, can use inexpensive bases, often good for poorly soluble substrates.[8][9][10]Catalyst may need to be removed, reaction optimization can be required.

Troubleshooting and Considerations

  • Low Yield: If the SN2 reaction is sluggish, consider switching to a more reactive alkyl halide (e.g., from bromide to iodide), using a more effective base like cesium carbonate, or increasing the reaction temperature. For the Mitsunobu reaction, ensure all reagents and solvents are anhydrous, as water can quench the reaction intermediates.

  • O-Alkylation Byproduct: If significant O-alkylation is observed in the SN2 reaction, try using a less polar solvent or a bulkier base. The choice of the counter-ion of the base can also influence the N/O selectivity.

  • Purification Challenges: The removal of triphenylphosphine oxide from Mitsunobu reactions can be challenging. Precipitation from a non-polar solvent like diethyl ether or hexane prior to chromatography can be effective. Alternatively, using polymer-bound triphenylphosphine can simplify the workup.

Conclusion

The N-alkylation of this compound is a fundamental transformation for the synthesis of a wide range of biologically active compounds. By understanding the underlying chemical principles and carefully selecting the appropriate reaction conditions, researchers can achieve high yields of the desired N-alkylated products. The protocols provided in this guide offer reliable and reproducible methods for this important synthetic step, serving as a valuable resource for scientists in the field of drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Novel Pyrazinamide Derivatives from 3-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Quest for Novel Antimycobacterial Agents

Tuberculosis (TB) remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant strains of Mycobacterium tuberculosis. Pyrazinamide (PZA) is a cornerstone of first-line anti-TB therapy, uniquely effective against semi-dormant bacilli.[1] This sterilizing activity is crucial for shortening treatment durations and preventing relapse. The growing threat of PZA resistance, however, necessitates the development of new analogues that can bypass existing resistance mechanisms while retaining or enhancing antimycobacterial efficacy.[2]

This document provides a comprehensive guide for the synthesis of novel pyrazinamide derivatives through the nucleophilic aromatic substitution (SNAr) reaction on 3-chloropyrazine-2-carboxamide. This precursor serves as a versatile scaffold for introducing diverse chemical moieties, particularly via aminodehalogenation, yielding libraries of compounds for drug discovery programs.[3][4] We will delve into the underlying chemical principles, provide detailed, field-tested protocols for both conventional and microwave-assisted synthesis, and outline methods for purification and characterization.

Chemical Principles: The SNAr Reaction on an Electron-Deficient Heterocycle

The core of this synthetic strategy lies in the nucleophilic aromatic substitution (SNAr) mechanism. Aromatic rings, typically electron-rich and prone to electrophilic attack, can undergo nucleophilic substitution when sufficiently activated by electron-withdrawing groups.[5][6] The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is further amplified by the presence of the carboxamide group at the C-2 position.

The SNAr reaction proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Attack: A nucleophile, in this case an amine (e.g., a substituted benzylamine), attacks the carbon atom bearing the leaving group (the chlorine atom at C-3). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The electron-withdrawing nature of the pyrazine nitrogens and the adjacent carboxamide group is critical for stabilizing this intermediate, thereby lowering the activation energy of this rate-determining step.[7]

  • Leaving Group Elimination: The aromaticity of the pyrazine ring is restored by the elimination of the chloride ion, yielding the final substituted pyrazinamide derivative.

The following diagram illustrates the general mechanism for this transformation.

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

This section provides two detailed protocols for the synthesis of 3-(benzylamino)pyrazine-2-carboxamide derivatives. The first is a conventional heating method, and the second utilizes microwave-assisted synthesis for accelerated reaction times and often improved yields.[1]

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • 3-Chloropyrazine-2-carboxamide: May cause skin and eye irritation.[8] Avoid inhalation of dust.

    • Benzylamines: Corrosive and can cause severe skin burns and eye damage.[9][10] They are also harmful if swallowed or absorbed through the skin.[11]

    • Triethylamine: Highly flammable liquid and vapor.[3] It is toxic if inhaled or in contact with skin and causes severe skin burns and eye damage.[12][13]

    • Solvents (Methanol, THF): Flammable liquids. Handle with care and avoid ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing work.[3][4][8][9][11][13][14][15][16]

Protocol 1: Conventional Synthesis of 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide

This protocol is adapted from the work of Jandourek et al. and describes a conventional heating approach.[1]

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
3-Chloropyrazine-2-carboxamide157.561581.01.0
4-Methylbenzylamine121.182422.02.0
Triethylamine (TEA)101.191011.01.0
Tetrahydrofuran (THF), anhydrous-10 mL--
Step-by-Step Procedure
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloropyrazine-2-carboxamide (158 mg, 1.0 mmol).

  • Solvent and Reagent Addition: Add 10 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture to dissolve the starting material.

  • Sequentially add triethylamine (101 mg, 1.0 mmol, ~140 µL) and 4-methylbenzylamine (242 mg, 2.0 mmol) to the reaction mixture.

    • Scientist's Note: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Using two equivalents of the amine nucleophile can also serve this purpose, with one equivalent acting as the nucleophile and the other as the base.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 66-70°C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel. The specific eluent will depend on the polarity of the product but a gradient of ethyl acetate in hexane is a good starting point.

  • Product Isolation: Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield the final product as a solid.

  • Characterization: Characterize the product by NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and determine its melting point. The expected product, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, should appear as a yellow solid.[1]

Protocol 2: Microwave-Assisted Synthesis of 3-(Benzylamino)pyrazine-2-carboxamide

Microwave-assisted synthesis offers a significant reduction in reaction time and can lead to higher yields.[1][17][18]

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
3-Chloropyrazine-2-carboxamide157.561581.01.0
Benzylamine107.153213.03.0
Methanol-5 mL--
Step-by-Step Procedure
  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine 3-chloropyrazine-2-carboxamide (158 mg, 1.0 mmol) and benzylamine (321 mg, 3.0 mmol).

  • Solvent Addition: Add 5 mL of methanol to the vial and seal it with a cap.

    • Scientist's Note: In this microwave protocol, an excess of the amine nucleophile (benzylamine) also serves as the base, eliminating the need for triethylamine. Triethylamine has been reported to decompose under certain microwave conditions.[1] Methanol is a suitable solvent due to its high polarity and ability to absorb microwave irradiation efficiently.

  • Microwave Irradiation: Place the vial in the cavity of a microwave reactor. Irradiate the mixture at 120°C for 30 minutes.

  • Work-up and Purification:

    • After the reaction, cool the vial to room temperature.

    • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

    • Purify the crude product using flash column chromatography as described in Protocol 1.

  • Product Isolation and Characterization: Isolate the pure product and characterize it as described previously. The expected product, 3-(benzylamino)pyrazine-2-carboxamide, is a yellow solid.[1]

Caption: Experimental workflow for pyrazinamide derivative synthesis.

Data Summary and Characterization

The successful synthesis of the target compounds must be confirmed through rigorous analytical characterization.

Expected Yields and Physical Properties

The following table summarizes data for a selection of derivatives synthesized using these methods, adapted from Jandourek et al.[1]

R in R-NH₂ (Nucleophile)MethodYield (%)M.P. (°C)Appearance
BenzylConventional50%162-164Yellow solid
4-MethylbenzylConventional44%178-180Yellow solid
4-MethoxybenzylMicrowave80%154-156Yellow solid
4-ChlorobenzylMicrowave75%179-181Yellow solid
2-ChlorobenzylMicrowave65%175-177Ochre solid
Spectroscopic Characterization

NMR spectroscopy is the primary tool for structural elucidation of the synthesized derivatives.

  • ¹H NMR: The proton NMR spectrum will confirm the incorporation of the amine. Key signals to look for include:

    • Two distinct doublets for the pyrazine ring protons, typically in the δ 8.0-8.5 ppm region.

    • A broad singlet or triplet for the N-H proton of the newly formed secondary amine, often downfield.

    • Signals corresponding to the protons of the introduced R-group (e.g., aromatic and methylene protons for a benzyl group).

    • Two broad singlets for the -CONH₂ protons.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton.

    • Signals for the pyrazine ring carbons will be observed in the aromatic region (typically δ 125-155 ppm).

    • A downfield signal for the carbonyl carbon of the carboxamide group (around δ 169 ppm).

    • Signals corresponding to the carbons of the R-group.

Example ¹³C NMR Data for 3-(benzylamino)pyrazine-2-carboxamide: [1] (125 MHz, DMSO-d₆) δ: 169.0 (C=O), 154.3, 146.5, 139.7, 130.2, 128.6, 127.4, 127.0, 126.7, 43.5 (CH₂).

Conclusion and Future Perspectives

The synthetic routes detailed herein provide a reliable and adaptable framework for the generation of novel pyrazinamide derivatives. The nucleophilic aromatic substitution on 3-chloropyrazine-2-carboxamide is a robust reaction, amenable to both conventional and modern, time-saving microwave techniques. The resulting libraries of compounds are of significant interest to medicinal chemists, particularly in the search for new antitubercular agents that can combat drug-resistant strains. Further exploration of the substituent scope, coupled with detailed structure-activity relationship (SAR) studies, will be crucial in optimizing the biological activity and pharmacokinetic properties of these promising scaffolds.

References

Application Notes & Protocols: A High-Throughput Screening Cascade for the Identification of 6-Chloropyrazin-2-ol Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 6-Chloropyrazin-2-ol Derivatives

The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of pyrazine have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] Notably, the pyrazine ring is a key component in several clinically approved and investigational small molecule kinase inhibitors.[4][5] Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, especially cancer.[6][7] This makes them a prime target for therapeutic intervention.

The this compound moiety represents a versatile starting point for the synthesis of novel kinase inhibitors. The chlorine atom provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships to optimize potency and selectivity. This document outlines a comprehensive, multi-tiered screening cascade designed to identify and characterize novel this compound derivatives with potential as anticancer agents targeting protein kinases.

Our proposed screening workflow is designed to be both efficient and informative, beginning with a broad primary screen to identify active compounds and progressing to more complex cell-based assays to elucidate their mechanism of action. This tiered approach ensures that resources are focused on the most promising candidates.

Screening Cascade Overview

The screening cascade is a three-stage process designed to first identify compounds that inhibit a target kinase, then assess their impact on cancer cell viability, and finally, investigate their ability to induce apoptosis.

Screening_Cascade cluster_0 Primary Screen (Biochemical) cluster_1 Secondary Screen (Cell-Based) cluster_2 Mechanism of Action (Cell-Based) Primary Luminescence-Based Kinase Assay (e.g., Kinase-Glo®) Secondary Cell Viability Assay (e.g., MTS Assay) Primary->Secondary Active Compounds MoA Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay) Secondary->MoA Potent Hits Kinase_Glo_Principle cluster_kinase Kinase Reaction cluster_detection Detection Kinase Kinase ADP ADP Kinase->ADP Substrate Substrate Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate ATP ATP ATP->ADP Phosphate Transfer Inhibitor This compound Derivative Inhibitor->Kinase Remaining_ATP Remaining ATP Light Luminescent Signal Remaining_ATP->Light Luciferase Luciferase Luciferase->Light Luciferin Luciferin Luciferin->Light MTS_Assay_Principle cluster_cell Metabolically Active Cell cluster_reaction Colorimetric Reaction Mitochondria Mitochondria Dehydrogenase NAD(P)H-dependent oxidoreductase enzymes Formazan Formazan (purple, soluble) Dehydrogenase->Formazan MTS MTS (tetrazolium salt) (yellow) MTS->Formazan Reduction Absorbance Absorbance Formazan->Absorbance Measure at 490nm Caspase_Glo_Principle cluster_apoptosis Apoptotic Cell cluster_detection Luminescent Detection Active_Caspase Active Caspase-3/7 Aminoluciferin Aminoluciferin Active_Caspase->Aminoluciferin Pro_Substrate Proluminescent Substrate (DEVD sequence) Pro_Substrate->Aminoluciferin Cleavage Light Luminescent Signal Aminoluciferin->Light Luciferase Luciferase Luciferase->Light

References

The Strategic Application of 6-Chloropyrazin-2-ol in the Synthesis of Potent and Selective A₂B Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the A₂B Adenosine Receptor

The A₂B adenosine receptor (A₂BAR), a G-protein coupled receptor (GPCR), has emerged as a significant therapeutic target for a spectrum of pathologies, including chronic inflammatory diseases, cancer, and cardiovascular disorders.[1][2] Unlike other adenosine receptor subtypes, the A₂BAR is activated by higher concentrations of adenosine, which are typically present in tissues under metabolic stress or inflammation.[3] Upon activation, the A₂BAR predominantly couples to Gs and Gq proteins, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and calcium levels, respectively.[3] This signaling cascade can modulate a variety of cellular responses, making the development of selective A₂BAR antagonists a compelling strategy for therapeutic intervention. This guide provides a detailed exploration of the use of 6-chloropyrazin-2-ol as a key building block in the synthesis of a novel class of pyrazinone-based A₂B adenosine receptor antagonists.

The A₂B Adenosine Receptor Signaling Pathway

The activation of the A₂B adenosine receptor initiates a cascade of intracellular events that are central to its physiological and pathological roles. The primary signaling pathway involves the activation of adenylyl cyclase and phospholipase C.

A2B_Signaling cluster_membrane Cell Membrane A2B A₂B Receptor Gs Gs A2B->Gs Gq Gq A2B->Gq AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Adenosine Adenosine (Agonist) Adenosine->A2B Activates Antagonist Pyrazinone Antagonist Antagonist->A2B Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PIP2 PIP₂ PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates

A₂B Receptor Signaling Cascade

Synthetic Strategy: Leveraging this compound

The pyrazinone scaffold is an attractive starting point for the development of A₂B antagonists due to its structural rigidity and capacity for diverse functionalization. This compound is an ideal precursor for the synthesis of these compounds. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various side chains that can modulate the compound's affinity and selectivity for the A₂B receptor.[4][5]

Causality in Experimental Design

The choice of a pyrazinone core is deliberate. This heterocyclic system serves as a bioisostere for the xanthine core present in many known adenosine receptor antagonists.[1] The synthetic route is designed to be convergent, allowing for the late-stage introduction of diversity elements. The SNAr reaction on the electron-deficient pyrazine ring is a robust and well-established transformation.[6]

Representative Synthetic Protocol

The following protocol details the synthesis of a representative pyrazinone-based A₂B antagonist, Compound 3, starting from this compound.

Synthesis_Workflow Start This compound (1) Step1 Nucleophilic Aromatic Substitution (S-N-Ar) Start->Step1 Intermediate Intermediate (2) 6-(Substituted-amino)pyrazin-2-ol Step1->Intermediate Step2 Coupling Reaction Intermediate->Step2 Final Final Product (3) Pyrazinone A₂B Antagonist Step2->Final Purification Purification (Chromatography) Final->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis

Synthetic Workflow Diagram

Step 1: Synthesis of 6-(4-aminobenzyl)pyrazin-2-ol (Intermediate 2)

  • Reaction: Nucleophilic aromatic substitution of this compound with 4-aminobenzylamine.

  • Reagents and Materials:

    • This compound (1 )

    • 4-Aminobenzylamine

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Protocol:

    • To a solution of this compound (1.0 eq) in DMF, add 4-aminobenzylamine (1.2 eq) and K₂CO₃ (2.0 eq).

    • Heat the reaction mixture to 80 °C and stir for 12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Intermediate 2 .

Step 2: Synthesis of N-(4-((6-hydroxypyrazin-2-yl)methyl)phenyl)acetamide (Compound 3)

  • Reaction: Acylation of the primary amine of Intermediate 2.

  • Reagents and Materials:

    • Intermediate 2

    • Acetyl chloride

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

  • Protocol:

    • Dissolve Intermediate 2 (1.0 eq) in DCM and cool the solution to 0 °C.

    • Add TEA (1.5 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield the crude product.

    • Recrystallize the crude product from ethanol to obtain pure Compound 3 .

Characterization of the Synthesized Antagonist

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

Technique Expected Results for Compound 3
¹H NMR Signals corresponding to the pyrazinone ring protons, the benzylic protons, the aromatic protons of the phenyl ring, and the acetyl methyl protons.[7][8][9]
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbons of the pyrazinone and amide groups.[7][8][9]
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of Compound 3. Fragmentation patterns consistent with the structure.[10][11][12][13]
HPLC A single major peak indicating high purity (e.g., >95%).

Biological Evaluation: Assessing A₂B Receptor Antagonism

The antagonist activity of the synthesized compounds is evaluated using a functional assay that measures the inhibition of agonist-induced cAMP production in cells expressing the A₂B receptor.

cAMP Accumulation Assay Protocol

This protocol is designed to determine the IC₅₀ value of a test compound, which is the concentration required to inhibit 50% of the maximal response to an agonist.[4][14][15][16]

cAMP_Assay_Workflow Start Seed A₂B Receptor-Expressing Cells Step1 Pre-incubate with Antagonist (Compound 3) Start->Step1 Step2 Stimulate with Agonist (e.g., NECA) Step1->Step2 Step3 Lyse Cells and Detect cAMP Step2->Step3 Analysis Data Analysis (Calculate IC₅₀) Step3->Analysis

cAMP Assay Workflow
  • Materials:

    • HEK293 cells stably expressing the human A₂B adenosine receptor.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • A₂B receptor agonist (e.g., NECA).

    • Test compound (Compound 3 ) and a reference antagonist.

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Protocol:

    • Seed the A₂B receptor-expressing cells in a 96-well plate and incubate overnight.

    • On the day of the assay, wash the cells with assay buffer.

    • Prepare serial dilutions of the test compound and reference antagonist in assay buffer.

    • Add the diluted compounds to the respective wells and pre-incubate for 30 minutes at 37°C.

    • Prepare a solution of the A₂B agonist (NECA) at a concentration that elicits a submaximal response (EC₈₀).

    • Add the agonist solution to all wells except the basal control wells.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

    • Plot the percentage inhibition of the agonist response against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The pyrazinone scaffold allows for systematic modification to explore the structure-activity relationships and optimize the antagonist properties.

Position of Modification Structural Change Impact on Activity
Pyrazinone N1-position Introduction of small alkyl groups.Can influence solubility and cell permeability.
Pyrazinone C6-substituent Varying the linker and the terminal aromatic/heterocyclic ring.Crucial for affinity and selectivity. Electron-withdrawing or donating groups on the terminal ring can fine-tune receptor interactions.[1][17][18]
Amide Linker Replacement with other functional groups (e.g., urea, sulfonamide).Can alter the hydrogen bonding interactions with the receptor.[18]

Conclusion

This compound is a versatile and valuable starting material for the synthesis of novel pyrazinone-based A₂B adenosine receptor antagonists. The synthetic route, centered around a key nucleophilic aromatic substitution reaction, is efficient and amenable to the generation of a diverse library of compounds for SAR studies. The biological evaluation of these compounds through robust functional assays, such as the cAMP accumulation assay, is critical for identifying potent and selective antagonists with therapeutic potential. The insights gained from these studies will undoubtedly contribute to the development of new treatments for a range of diseases where the A₂B adenosine receptor plays a pivotal role.

References

The Strategic Role of 6-Chloropyrazin-2-ol in the Synthesis of Advanced Diuretic and Saluretic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazine Scaffold in Modern Diuretic Therapy

The pyrazine ring system is a cornerstone in the development of a specific class of diuretics known as potassium-sparing diuretics. These agents play a critical role in the management of hypertension and edema, often in combination with other diuretic classes. Their primary mechanism of action involves the blockade of the epithelial sodium channel (ENaC) in the distal convoluted tubules and collecting ducts of the kidney[1][2]. This inhibition of sodium reabsorption leads to a mild diuretic and natriuretic effect while crucially mitigating the potassium loss associated with loop and thiazide diuretics[1][2].

At the heart of the synthesis of many of these life-saving drugs is the versatile precursor, 6-chloropyrazin-2-ol, and its derivatives. This guide provides a detailed exploration of the synthetic pathways leveraging this key starting material, with a focus on the synthesis of amiloride and its analogues. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights into the characterization of key intermediates, thereby furnishing researchers with a comprehensive resource for the development of novel diuretic and saluretic agents.

Core Synthesis Pathway: From 2,6-Dichloropyrazine to Amiloride

The most prominent diuretic synthesized from a 6-chloropyrazine core is Amiloride (3,5-diamino-N-carbamimidoyl-6-chloropyrazine-2-carboxamide)[3]. The synthesis is a multi-step process that hinges on the sequential functionalization of the pyrazine ring. A common starting point for accessing the necessary precursors is 2,6-dichloropyrazine.

Diagram: Overall Synthetic Workflow

G A 2,6-Dichloropyrazine B Methyl 6-chloro-3-aminopyrazine-2-carboxylate A->B 1. Carboxymethylation 2. Monoamination C Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate B->C Amination D Amiloride C->D Guanidinylation

Caption: High-level overview of the synthesis of Amiloride from 2,6-Dichloropyrazine.

Part 1: Synthesis of the Key Intermediate: Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

The synthesis of the pivotal intermediate, methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, is a critical phase that dictates the overall efficiency and purity of the final active pharmaceutical ingredient.

Step 1: Preparation of 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid Methyl Ester

This initial step involves the introduction of the carboxylate and the first amino group onto the pyrazine ring.

Protocol 1: Synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxylic Acid Methyl Ester [4]

  • Rationale: This step selectively introduces the necessary functional groups for subsequent reactions. The use of sulfuryl chloride facilitates the chlorination and subsequent reactions to form the desired product. The choice of benzene as a solvent is due to its ability to azeotropically remove water and its suitability for reflux conditions.

Reagent/SolventMolar EquivalentPurpose
Starting Material from previous step1.0Substrate
Sulfuryl ChlorideExcessChlorinating and reacting agent
BenzeneSolventReaction medium and azeotropic removal of water
AcetonitrileSolventRecrystallization for purification

Detailed Procedure:

  • To a suitable reaction vessel, add the starting pyrazine derivative.

  • Carefully add sulfuryl chloride over a period of 30 minutes, maintaining control over the exothermic reaction.

  • Allow the mixture to stir for 1 hour. The temperature will initially rise to approximately 50°C and then begin to decrease.

  • Gently heat the mixture to reflux (around 60°C) and maintain for 5 hours.

  • After reflux, allow the reaction to stir overnight at room temperature.

  • Remove the excess sulfuryl chloride by distillation at atmospheric pressure.

  • Cool the resulting dark red mixture to 6°C to induce crystallization.

  • Collect the crystals by filtration, wash with cold benzene, followed by petroleum ether.

  • Dry the product in vacuo at room temperature.

  • For further purification, dissolve the crude product in boiling acetonitrile and recrystallize.

  • Self-Validation: The expected product is a red crystalline solid with a melting point of 228-230°C[4]. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry should be performed to confirm the structure.

Step 2: Amination to Yield Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

This step involves the nucleophilic substitution of the second chlorine atom with an amino group.

Protocol 2: Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate [3][5]

  • Rationale: The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing ester and the pyrazine nitrogens. Ammonia, as the nucleophile, displaces the chloride. The reaction is typically carried out under pressure to maintain a sufficient concentration of ammonia in the solution at elevated temperatures, which accelerates the reaction rate.

Reagent/SolventMolar EquivalentPurpose
3-Amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester1.0Substrate
Liquid AmmoniaExcessAminating agent and solvent
MethanolCo-solventTo aid in solubility

Detailed Procedure:

  • In a pressure reactor, dissolve 3-amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester in methanol.

  • Cool the solution and add liquid ammonia.

  • Seal the reactor and heat to a temperature that allows for a sufficient reaction rate (typically monitored by TLC or HPLC).

  • After the reaction is complete, cool the reactor and carefully vent the excess ammonia.

  • The product will precipitate from the solution upon cooling and evaporation of ammonia.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., cold methanol or water), and dry under vacuum.

  • Self-Validation: The product, methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, is a light yellow to orange powder[6]. The structure should be confirmed by spectroscopic methods. The purity can be assessed by HPLC.

Part 2: Conversion of the Key Intermediate to Amiloride

The final step in the synthesis of amiloride is the formation of the acylguanidine moiety.

Guanidinylation Reaction

Protocol 3: Synthesis of Amiloride [7]

  • Rationale: This reaction involves the condensation of the methyl ester with guanidine. The reaction is typically carried out in the presence of a strong base, such as sodium methoxide, to deprotonate guanidine, making it a more potent nucleophile. Anhydrous conditions are crucial to prevent the hydrolysis of the ester and the base.

Reagent/SolventMolar EquivalentPurpose
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate1.0Substrate
Guanidine Hydrochloride~5.0Guanidinylating agent
Sodium Methoxide~4.6Base to generate free guanidine
Methanol (anhydrous)SolventReaction medium

Detailed Procedure:

  • To a solution of sodium methoxide in anhydrous methanol, add guanidine hydrochloride with stirring at room temperature.

  • After a short period (e.g., 15 minutes) to allow for the formation of free guanidine, add methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.

  • Heat the mixture on a steam bath for a short duration (e.g., 15 minutes).

  • Precipitate the product by adding crushed ice-water to the reaction mixture.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization, often from an aqueous acidic solution to form the hydrochloride salt.

  • Self-Validation: Amiloride is typically isolated as its hydrochloride salt. The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity. The melting point should also be determined and compared to literature values.

Diagram: Guanidinylation Mechanism

G sub Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate C=O OMe guanidine Guanidine H2N-C(=NH)-NH2 sub:p1->guanidine Nucleophilic Attack product Amiloride Acylguanidine guanidine->product Condensation & Methanol Elimination

Caption: Simplified mechanism of the guanidinylation step in Amiloride synthesis.

Beyond Amiloride: The Versatility of the 6-Chloropyrazine Scaffold

The 6-chloropyrazine core is not limited to the synthesis of amiloride. Its reactive sites allow for the development of a diverse range of analogues with potentially improved pharmacological profiles. For instance, substitution at the 5-amino group or replacement of the 6-chloro substituent can lead to compounds with altered potency, selectivity, and pharmacokinetic properties[8][9]. Furthermore, the acylguanidine moiety of amiloride can be replaced with other bioisosteres, such as 1,2,4-oxadiazol-3-amines, to generate novel diuretic agents[10].

Safety and Handling Considerations

The synthesis of pyrazine-based diuretics involves the use of hazardous chemicals. It is imperative to adhere to strict safety protocols.

  • Chlorinated Reagents: Compounds like sulfuryl chloride and 2,6-dichloropyrazine are corrosive and toxic. Handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ammonia: Liquid ammonia is a corrosive and toxic gas. Work in a well-ventilated area and use a pressure-rated apparatus. Ensure proper handling and disposal procedures are followed.

  • Strong Bases: Sodium methoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Solvents: Many of the solvents used, such as benzene and methanol, are flammable and toxic. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This compound and its derivatives are indispensable starting materials in the synthesis of a clinically important class of diuretic and saluretic agents. The synthetic pathways, while requiring careful handling of hazardous materials, are well-established and offer a robust platform for the generation of amiloride and a wide array of its analogues. A thorough understanding of the reaction mechanisms and the rationale behind the experimental conditions is paramount for the successful and safe synthesis of these compounds. The protocols and insights provided in this guide are intended to empower researchers in their efforts to develop the next generation of pyrazine-based therapeutics for cardiovascular and renal diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloropyrazin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloropyrazin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to improve the yield and purity of this compound.

I. Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis of this compound, also known as 6-Chloro-2-hydroxypyrazine, typically starts from pyrazin-2-ol or its derivatives. A common precursor is 2-aminopyrazine, which can be converted to pyrazin-2-ol.[1] Another approach involves the condensation of α-amino acid amides with 1,2-dicarbonyl compounds to form the pyrazinone ring, which can then be chlorinated.[2][3]

Q2: My yield of this compound is consistently low. What are the most likely causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The chlorination or the initial pyrazinone formation may not have gone to completion.

  • Side reactions: Over-chlorination can lead to the formation of dichloropyrazines.[4] Decomposition of starting materials or the product under the reaction conditions can also occur.

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, pH, or choice of solvent can significantly impact the yield.[5]

  • Poor quality of reagents: Impurities in starting materials or solvents can interfere with the reaction.

Q3: I am observing multiple products in my final mixture. How can I improve the selectivity for this compound?

A3: To improve selectivity:

  • Control stoichiometry: Carefully control the molar ratio of the chlorinating agent to the pyrazin-2-ol substrate to minimize over-chlorination.

  • Optimize reaction temperature: Lowering the reaction temperature may reduce the rate of side reactions.

  • Choose a selective chlorinating agent: Some chlorinating agents may offer better selectivity for mono-chlorination.

  • Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and stop it once the desired product is maximized.[5]

Q4: What are the best practices for purifying this compound?

A4: Purification can typically be achieved through:

  • Recrystallization: This is a common method for purifying solid organic compounds. Selecting an appropriate solvent system is crucial.

  • Column chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be effective.

  • Acid-base extraction: If the impurities have different acidic or basic properties than the product, a liquid-liquid extraction can be used to separate them.[5]

II. Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of Pyrazin-2-ol Precursor

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete Condensation Reaction - Extend Reaction Time: Monitor the reaction using TLC or LC-MS to ensure it has gone to completion.[5] - Increase Temperature: If the reaction is slow, a moderate increase in temperature might be beneficial. However, be cautious of potential product degradation at higher temperatures. - Optimize pH: The condensation reaction is often pH-sensitive. A slightly alkaline medium is generally favored.[5]
Decomposition of Starting Materials - Use Hydrohalide Salts: If using α-amino acid amides, starting with their hydrohalide salts and neutralizing them in situ can prevent decomposition, especially in alkaline conditions.[2][3] - Temperature Control: Avoid excessively high temperatures that could lead to the degradation of reactants.
Poor Quality of Reagents - Ensure Purity: Use high-purity starting materials. Impurities in the α-amino acid amide or the 1,2-dicarbonyl compound can lead to side reactions and lower yields.[5]
Issue 2: Inefficient Chlorination of Pyrazin-2-ol

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal Chlorinating Agent - Agent Selection: Common chlorinating agents include phosphorus oxychloride (POCl₃) and sulfuryl chloride (SO₂Cl₂). The choice of agent can influence the reaction's efficiency and selectivity. The reactivity of the pyrazinone ring will dictate the best choice. For instance, alkyl and aryl groups in certain positions can hinder the replacement of the hydroxyl group.[3] - Use of a Catalyst: In some cases, a catalyst like N,N-dimethylformamide (DMF) or a tertiary amine (e.g., triethylamine) can facilitate the chlorination.[4]
Incorrect Reaction Temperature - Temperature Optimization: The optimal temperature depends on the specific chlorinating agent and substrate. For example, reactions with POCl₃ may require heating.[3] It is crucial to find the right balance to ensure a reasonable reaction rate without promoting side reactions.
Presence of Water - Anhydrous Conditions: Chlorinating agents like POCl₃ are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents to prevent the decomposition of the reagent.
Issue 3: Formation of Dichloro- and other Impurities

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Over-chlorination - Stoichiometric Control: Carefully control the amount of chlorinating agent used. A slight excess may be necessary to drive the reaction to completion, but a large excess will lead to the formation of dichlorinated byproducts. - Reaction Monitoring: Closely monitor the reaction's progress and stop it as soon as the starting material is consumed to prevent further chlorination of the desired product.
Side Reactions with Solvent - Inert Solvent: Choose a solvent that is inert under the reaction conditions. For example, when using highly reactive chlorinating agents, solvents like chlorinated hydrocarbons or aprotic polar solvents might be suitable.
Product Degradation - Work-up Procedure: Quench the reaction carefully, for example, by pouring the reaction mixture onto ice, to neutralize the excess chlorinating agent and prevent product degradation during work-up.

III. Optimized Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound, starting from 2-aminopyrazine.

Step 1: Synthesis of Pyrazin-2-ol from 2-Aminopyrazine
  • Diazotization: Dissolve 2-aminopyrazine in an aqueous acidic solution (e.g., sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C. Stir the reaction mixture for a specified time to ensure complete formation of the diazonium salt.

  • Hydrolysis: Gently heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to pyrazin-2-ol.

  • Isolation: Cool the mixture and neutralize it to precipitate the pyrazin-2-ol. The product can be collected by filtration, washed with cold water, and dried.

Step 2: Chlorination of Pyrazin-2-ol
  • Reaction Setup: In a dry flask equipped with a reflux condenser and a stirring mechanism, add pyrazin-2-ol.

  • Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (POCl₃). A solvent such as N,N-dimethylformamide (DMF) can be used.

  • Heating: Heat the reaction mixture under reflux for a period determined by reaction monitoring (e.g., via TLC).

  • Work-up: After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

IV. Visualizing the Workflow

Synthesis Workflow

SynthesisWorkflow A 2-Aminopyrazine B Diazotization (NaNO₂, H₂SO₄, 0-5°C) A->B C Pyrazin-2-ol B->C D Chlorination (POCl₃, heat) C->D E This compound (Crude) D->E F Purification (Recrystallization/Chromatography) E->F G Pure this compound F->G TroubleshootingLogic Start Low Yield of This compound Q1 Check yield of Pyrazin-2-ol precursor Start->Q1 A1 Optimize condensation: - Time/Temp - pH - Reagent purity Q1->A1 Low Q2 Analyze chlorination step Q1->Q2 Acceptable A1->Q2 A2 Optimize chlorination: - Agent/Catalyst - Temperature - Anhydrous conditions Q2->A2 Inefficient Q3 Check for side products (e.g., Dichloropyrazine) Q2->Q3 Efficient A2->Q3 A3 Improve selectivity: - Stoichiometry - Monitor reaction - Inert solvent Q3->A3 Yes End Improved Yield Q3->End No A3->End

References

Technical Support Center: Purification of Crude 6-Chloropyrazin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Chloropyrazin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this key heterocyclic intermediate. Here, we move beyond generic protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. A common method for synthesizing 2-hydroxypyrazines is the Reuben G. Jones synthesis, which involves the condensation of a 1,2-dicarbonyl compound with an α-aminoamide.[1][2] Based on this and other potential synthetic pathways, you can anticipate the following classes of impurities:

  • Unreacted Starting Materials: Residual α-aminoamides or 1,2-dicarbonyl compounds.

  • Isomeric Byproducts: If an unsymmetrical 1,2-dicarbonyl (like methylglyoxal) is used, regioselectivity issues can lead to the formation of isomeric hydroxypyrazine products.[1]

  • Hydrolysis Products: The chloro group on the pyrazine ring can be susceptible to hydrolysis under certain pH and temperature conditions, leading to the formation of 6-hydroxypyrazin-2-ol.

  • Dimeric Impurities: Self-condensation or other side reactions can potentially lead to the formation of dimeric species, especially at elevated temperatures.[3][4]

  • Process-Related Impurities: Residual solvents, reagents, and catalysts used in the synthesis.[5]

A preliminary analysis of your crude material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial for identifying the complexity of your impurity profile and tailoring the purification strategy accordingly.

Q2: My crude product is a discolored solid. What is the best initial purification step?

A2: For a discolored solid, recrystallization is often the most effective and scalable initial purification step. It is excellent for removing both colored impurities and other byproducts with different solubility profiles. The key is selecting an appropriate solvent or solvent system.

Q3: How do I select the best solvent for recrystallizing this compound?

A3: The ideal recrystallization solvent should dissolve the crude this compound completely at an elevated temperature but have low solubility at room temperature or below, allowing for high recovery of the purified crystals. Given the polar nature of the hydroxyl group in this compound, polar solvents are a good starting point.[6]

Here is a systematic approach to solvent selection:

  • Solubility Testing: Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating.

  • Solvent Selection Table:

SolventPolarityBoiling Point (°C)Rationale for Use with this compound
WaterHigh100The hydroxyl group suggests some water solubility, likely increasing significantly with heat. Excellent for removing non-polar impurities.
EthanolMedium-High78Good general-purpose solvent for polar organic compounds. Often used in combination with water.
IsopropanolMedium82Similar to ethanol, can be a good choice.
AcetonitrileMedium-High82A polar aprotic solvent that can be effective.
Ethyl AcetateMedium77May be a good solvent for a two-solvent system with a non-polar co-solvent like hexanes.
TolueneLow111Less likely to be a primary solvent but could be used to wash away non-polar impurities.

Pro-Tip: A mixed solvent system, such as ethanol/water or isopropanol/water, often provides the best results for compounds with intermediate polarity like this compound.[7] This allows for fine-tuning of the polarity to achieve optimal solubility characteristics.

Troubleshooting Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound and provides actionable solutions.

Issue 1: Oiling Out During Recrystallization

Symptom: Instead of forming crystals upon cooling, your compound separates as an oil.

Causality: This often occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the concentration of the solute is too high, leading to supersaturation before the solution has cooled sufficiently for orderly crystal lattice formation.

Solutions:

  • Lower the Boiling Point of the Solvent System: If using a high-boiling point solvent, switch to a lower-boiling point alternative. In a mixed solvent system, increase the proportion of the lower-boiling solvent.

  • Reduce the Initial Concentration: Use more solvent to dissolve the crude product initially. You can always concentrate the solution later if crystallization does not occur.

  • Slow Cooling: Ensure the solution cools slowly and undisturbed. Rapid cooling, such as placing the hot flask directly into an ice bath, promotes oiling out. Allow the solution to cool to room temperature first, and then transfer it to an ice bath.

  • Seed Crystals: Introduce a small, pure crystal of this compound to the cooled solution to induce crystallization.

Issue 2: Poor Separation on a Silica Gel Column

Symptom: Your compound co-elutes with impurities during column chromatography.

Causality: The polarity of the mobile phase may not be optimized for the separation of this compound from its specific impurities on a silica gel stationary phase. The compound may also be unstable on silica gel.

Solutions:

  • Optimize the Mobile Phase with TLC: Before running a column, perform a thorough TLC analysis with various solvent systems. Aim for a solvent system that gives your desired product an Rf value of approximately 0.25-0.35 and provides the best possible separation from all impurity spots.[8]

    • Suggested TLC Solvent Systems to Screen:

      • Ethyl acetate/Hexanes (varying ratios, e.g., 20:80, 50:50, 80:20)

      • Dichloromethane/Methanol (e.g., 98:2, 95:5, 90:10)

      • Chloroform/Methanol (e.g., 95:5, 90:10)

  • Consider an Alternative Stationary Phase: If your compound streaks on the TLC plate or you suspect decomposition, silica gel may not be suitable. Consider using a more inert stationary phase like alumina (basic or neutral) or Florisil.

  • Gradient Elution: If you have impurities that are both more and less polar than your product, a gradient elution on your column will be more effective than an isocratic (constant solvent composition) elution. Start with a less polar solvent system to elute the non-polar impurities, and gradually increase the polarity to elute your product, leaving the more polar impurities on the column.

Issue 3: Low Recovery After Acid-Base Extraction

Symptom: The yield of purified this compound is significantly lower than expected after performing an acid-base extraction.

Solutions:

  • Ensure Complete Deprotonation: When extracting with a base (e.g., NaOH solution), ensure the pH of the aqueous layer is at least 1-2 pH units above the pKa of the hydroxyl group to ensure complete conversion to the water-soluble phenoxide salt.

  • Ensure Complete Protonation: When precipitating the product from the aqueous layer by adding acid (e.g., HCl), ensure the pH is at least 1-2 pH units below the pKa to fully protonate the phenoxide and minimize its solubility in the aqueous phase. Use pH paper or a pH meter to verify.

  • Back-Extraction: After the initial extraction, "back-wash" the organic layer with a fresh portion of the aqueous base to recover any remaining product. Similarly, back-wash the combined basic aqueous extracts with a fresh portion of the organic solvent to remove any trapped neutral impurities before acidification.

  • Salting Out: Before filtering the precipitated product, adding a saturated solution of sodium chloride (brine) can decrease the solubility of the organic product in the aqueous layer, thereby increasing the recovery.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a good starting point for the purification of crude this compound that is a solid.

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to dissolve the solid at room temperature.

  • Heat the solution gently on a hot plate.

  • Slowly add hot water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol until the solution becomes clear again.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating this compound from impurities with different polarities.

Methodology:

  • TLC Analysis: Determine the optimal solvent system by TLC (e.g., 50% Ethyl Acetate in Hexanes).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Workflow for Selecting a Purification Strategy

Purification_Strategy start Crude this compound tlc_hplc Analyze by TLC/HPLC start->tlc_hplc decision_impurities Impurity Profile? tlc_hplc->decision_impurities recrystallization Recrystallization decision_impurities->recrystallization Mainly colored impurities, crystalline solid column_chrom Column Chromatography decision_impurities->column_chrom Multiple impurities with different polarities acid_base Acid-Base Extraction decision_impurities->acid_base Acidic or basic impurities end_product Pure this compound recrystallization->end_product column_chrom->end_product acid_base->end_product

Caption: Decision tree for selecting the optimal purification method.

Troubleshooting Logic for Recrystallization

Recrystallization_Troubleshooting start Recrystallization Attempt check_crystals Crystals Formed? start->check_crystals oiling_out Oiling Out Occurred check_crystals->oiling_out No, oil formed no_crystals No Crystals Formed check_crystals->no_crystals No, clear solution success Successful Purification check_crystals->success Yes solution1 Lower solvent BP Reduce concentration Slow cooling oiling_out->solution1 solution2 Concentrate solution Scratch flask Add seed crystal no_crystals->solution2 solution1->start Re-attempt solution2->start Re-attempt

Caption: Troubleshooting guide for common recrystallization issues.

References

Common impurities in 6-Chloropyrazin-2-ol and their removal

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Removing Common Impurities for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 6-Chloropyrazin-2-ol. As Senior Application Scientists, we understand that the purity of your starting materials is paramount to the success of your research and development endeavors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and remove common impurities in this compound, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound sample?

A1: The impurity profile of this compound is largely dependent on its synthetic route. The two most prevalent manufacturing processes give rise to distinct sets of common impurities.

  • From Partial Hydrolysis of 2,6-Dichloropyrazine: This is a widely used synthetic pathway. The primary impurities to anticipate are:

    • Unreacted Starting Material: 2,6-Dichloropyrazine.

    • Over-hydrolysis Product: Pyrazine-2,6-diol.

  • From a Sandmeyer-type Reaction on an Amino Precursor: This route, likely starting from a compound like 6-aminopyrazin-2-ol, can introduce a different set of by-products.

    • Unreacted Starting Material: e.g., 6-aminopyrazin-2-ol.

    • By-products of Diazotization: The Sandmeyer reaction is known to sometimes produce phenolic by-products and tar-like polymeric materials, which can be complex to fully characterize.[1][2][3]

Q2: How can these impurities affect my downstream applications?

A2: The presence of these impurities can have significant consequences in drug development and other sensitive applications:

  • 2,6-Dichloropyrazine: This reactive impurity can lead to the formation of undesired side products in subsequent synthetic steps, reducing the yield and purity of your target molecule. Its presence can also complicate reaction kinetics and lead to inconsistent results.

  • Pyrazine-2,6-diol: This more polar impurity can interfere with crystallization processes and may be difficult to remove from the final product. In biological assays, its different physicochemical properties could lead to off-target effects or misleading structure-activity relationship (SAR) data.

  • Amino Precursors: Residual amino-containing compounds can react with various reagents, leading to a complex mixture of unintended products.

  • Sandmeyer By-products: These are often colored and can be difficult to remove, impacting the appearance and purity of your final compound. Their diverse and often unknown structures pose a risk of unforeseen reactivity or biological activity.

Q3: What analytical techniques are best for identifying these impurities?

A3: A multi-pronged analytical approach is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of this compound and separating it from its common impurities.[4][5][6] A reversed-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile (or methanol), often with a small amount of acid like formic acid, is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile and semi-volatile impurities, such as the less polar 2,6-Dichloropyrazine.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation of the main compound and can help in identifying and quantifying impurities if they are present at sufficient levels.

Troubleshooting Guides: Impurity Removal

Issue 1: Presence of Unreacted 2,6-Dichloropyrazine

Symptoms:

  • An additional peak with a shorter retention time than the main product in a reversed-phase HPLC chromatogram.

  • Characteristic signals for a symmetrical pyrazine ring in the ¹H NMR spectrum.

  • A molecular ion peak corresponding to 2,6-Dichloropyrazine in the GC-MS analysis.

Root Cause: Incomplete hydrolysis during the synthesis from 2,6-Dichloropyrazine.

Solutions:

Protocol 1: Recrystallization

Recrystallization is a powerful technique for removing less soluble or more soluble impurities.[9] The choice of solvent is critical.

  • Step 1: Solvent Screening: Test the solubility of your crude this compound in a variety of solvents at room temperature and at their boiling points. Ideal solvents will show high solubility at elevated temperatures and low solubility at room temperature. Good starting points include ethanol, methanol, water, or a mixed solvent system like ethanol/water.[10]

  • Step 2: Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product until it is fully dissolved.

  • Step 3: Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Step 4: Crystallization: Allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Step 5: Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 2: Column Chromatography

For more challenging separations, column chromatography is a highly effective method.[11]

  • Stationary Phase: Silica gel is a standard choice.

  • Mobile Phase (Eluent): A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is typically effective.

    • Start with a low polarity mixture to elute the less polar 2,6-Dichloropyrazine first.

    • Gradually increase the polarity to elute the desired this compound.

  • Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the separation and identify the fractions containing the pure product.

Issue 2: Presence of Pyrazine-2,6-diol

Symptoms:

  • A peak with a longer retention time than the main product in a reversed-phase HPLC chromatogram.

  • Potentially a broader peak shape in HPLC due to its higher polarity.

  • Signals in the NMR spectrum that are consistent with a more symmetrical and hydroxylated pyrazine structure.

Root Cause: Over-hydrolysis of 2,6-Dichloropyrazine or the starting material itself during synthesis.

Solutions:

Protocol 3: pH-Mediated Extraction

The diol impurity is more acidic than the mono-chloro product due to the presence of two hydroxyl groups. This difference in acidity can be exploited for separation.

  • Step 1: Dissolution: Dissolve the crude mixture in an organic solvent like ethyl acetate.

  • Step 2: Basic Wash: Wash the organic solution with a mild aqueous base, such as a dilute sodium bicarbonate solution. The more acidic pyrazine-2,6-diol will be preferentially deprotonated and extracted into the aqueous layer.

  • Step 3: Separation: Separate the organic and aqueous layers.

  • Step 4: Isolation: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified this compound.

Protocol 4: Column Chromatography

As with the dichloropyrazine impurity, column chromatography is a reliable method for removing the more polar pyrazine-2,6-diol.

  • Stationary Phase: Silica gel.

  • Mobile Phase (Eluent): A gradient system of hexanes and ethyl acetate. The more polar pyrazine-2,6-diol will be more strongly retained on the silica gel and will elute after the desired this compound.

Visualizing the Purification Workflow

Below is a diagram illustrating the logical flow of the purification process for this compound synthesized from 2,6-Dichloropyrazine.

PurificationWorkflow Crude Crude this compound (with impurities) Analysis Analytical Assessment (HPLC, GC-MS, NMR) Crude->Analysis Impurity_ID Impurity Identification Analysis->Impurity_ID DiChloro 2,6-Dichloropyrazine (Less Polar) Impurity_ID->DiChloro  Less Polar Impurity Diol Pyrazine-2,6-diol (More Polar) Impurity_ID->Diol  More Polar Impurity   Recrystallization Recrystallization DiChloro->Recrystallization ColumnChrom Column Chromatography DiChloro->ColumnChrom Diol->ColumnChrom pH_Extraction pH-Mediated Extraction Diol->pH_Extraction Pure_Product Pure this compound Recrystallization->Pure_Product ColumnChrom->Pure_Product pH_Extraction->Pure_Product

Purification workflow for this compound.

Summary of Impurities and Removal Methods

ImpurityLikely SourceKey Identification TechniqueRecommended Removal Method(s)
2,6-Dichloropyrazine Incomplete hydrolysis of starting materialGC-MS, HPLC (earlier eluting peak)Recrystallization, Column Chromatography
Pyrazine-2,6-diol Over-hydrolysisHPLC (later eluting peak), NMRpH-Mediated Extraction, Column Chromatography
Amino Precursors Incomplete Sandmeyer reactionHPLC, LC-MSColumn Chromatography
Sandmeyer By-products Side reactions during diazotizationHPLC, LC-MSColumn Chromatography, Charcoal treatment during recrystallization

This technical guide is intended to provide a solid foundation for troubleshooting common purity issues with this compound. For specific and complex impurity profiles, further optimization of these methods may be necessary. Our team is committed to supporting your research; please do not hesitate to reach out for further assistance.

References

Stability and degradation of 6-Chloropyrazin-2-ol under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 6-Chloropyrazin-2-ol (CAS 4925-61-5). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation profile of this heterocyclic compound. As a substituted pyrazine, its reactivity is influenced by the electron-withdrawing nature of the pyrazine ring and the presence of both a chloro and a hydroxyl group.[1] This guide offers troubleshooting advice and frequently asked questions (FAQs) to proactively address challenges you may encounter during its handling, storage, and experimental use. Our goal is to explain the causality behind experimental observations and provide you with self-validating protocols for robust and reliable results.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

Q1: What are the basic properties and optimal storage conditions for this compound?

A1: this compound is a heterocyclic organic compound, typically appearing as a white to light grey crystalline powder.[1][2]

  • Molecular Formula: C₄H₃ClN₂O[1]

  • Molecular Weight: 130.53 g/mol [1][2]

  • Synonyms: 6-Chloro-2-hydroxypyrazine, 6-Chloro-2-pyrazinol[1][2][3]

For solid-state storage: Store in a tightly sealed container in a cool, dry place, protected from light. The compound has a high melting point (decomposes around 220°C), suggesting good thermal stability in its solid form.[2]

For solution-state storage: Aqueous and solvent solutions are more susceptible to degradation. For short-term storage, use a refrigerated environment (2-8°C). For long-term storage, aliquoting and freezing at -20°C or below is recommended. Avoid repeated freeze-thaw cycles. The choice of solvent is critical; protic solvents may facilitate hydrolysis over time.

Q2: In which common laboratory solvents is this compound soluble?

A2: While specific solubility data is not extensively published, based on its structure (containing polar N-H and O-H bonds), it is expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols (methanol, ethanol). Its solubility in aqueous solutions is likely pH-dependent. In acidic conditions, the pyrazine nitrogens can be protonated, increasing water solubility. Conversely, in basic conditions, the hydroxyl group can be deprotonated to form a more soluble salt.

Stability Profile & Degradation Pathways

Forced degradation studies are essential to understand a molecule's intrinsic stability and to develop stability-indicating analytical methods.[4][5][6] These studies expose the compound to stress conditions more severe than standard accelerated stability testing.[5][7] The following section outlines the expected behavior of this compound under various stress conditions, based on its chemical structure and established principles of forced degradation.

Stress ConditionTypical Reagents/ConditionsExpected Stability of this compoundProposed Primary Degradation Pathway
Acidic Hydrolysis 0.1 N to 1 N HCl, heated (e.g., 60-80°C)Potential for Degradation. The pyrazine ring is generally stable, but the C-Cl bond may undergo slow hydrolysis under forcing conditions.[6]Nucleophilic substitution of the chloride with water or a hydroxyl group, leading to the formation of Pyrazine-2,6-diol.
Basic Hydrolysis 0.1 N to 1 N NaOH, heated (e.g., 60-80°C)Degradation Likely. Basic conditions significantly accelerate the hydrolysis of aryl chlorides, especially on an electron-deficient ring like pyrazine.[8]Rapid nucleophilic substitution of the chloride with a hydroxide ion to form Pyrazine-2,6-diol.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), room temp or heatedDegradation Highly Likely. The pyrazine nitrogens are susceptible to oxidation, forming N-oxides. The ring itself can also be cleaved under strong oxidative stress.[5][9]Formation of this compound-N-oxide(s). More aggressive oxidation could lead to ring opening.[10]
Thermal Degradation Dry heat (e.g., >100°C) or solution at high temp (e.g., 80°C)Stable in solid form near its melting point. [2] In solution, degradation rate will be temperature-dependent and follows first-order kinetics.[11][12]In solution, likely accelerates hydrolysis or other latent reactions. In solid state, decomposition occurs at very high temperatures (~220°C).[2]
Photodegradation Exposure to UV/Vis light (ICH Q1B guidelines)Potential for Degradation. Heterocyclic aromatic compounds can be susceptible to photolytic degradation, often involving radical mechanisms or ring cleavage.[5][13]Photolytic cleavage of the C-Cl bond to form radical species, or rearrangement/cleavage of the pyrazine ring.[14]

Troubleshooting Guide for Experimental Work

This section addresses common issues encountered during the analysis and handling of this compound.

Q3: My HPLC analysis shows a new, more polar peak appearing in my sample over time, especially when using a buffered mobile phase at neutral or high pH. What is it?

A3: This is a classic sign of hydrolysis . The C-Cl bond on the pyrazine ring is susceptible to nucleophilic attack by water or hydroxide ions, replacing the chlorine with a hydroxyl group (-OH). This results in the formation of Pyrazine-2,6-diol. The replacement of the less polar chlorine atom with a highly polar hydroxyl group will significantly decrease the retention time on a reverse-phase HPLC column.

Troubleshooting Steps:

  • Confirm Identity: If you have access to LC-MS, analyze the new peak. The expected mass for Pyrazine-2,6-diol (C₄H₄N₂O₂) is 112.03 g/mol , a decrease from the parent mass of 130.53 g/mol .

  • Control pH: If possible, work at a slightly acidic pH (e.g., pH 4-5) where the rate of hydrolysis is generally slower for similar compounds.[15]

  • Temperature Control: Keep samples cool in the autosampler (e.g., 4°C) to slow the degradation rate during long analytical runs.

Q4: I am seeing a loss of my parent compound peak during my experiment, but I don't see any significant new peaks in the chromatogram. What could be happening?

A4: This issue, often referred to as a "mass balance" problem in stability studies, can be caused by several factors:

  • Degradant Lacks a Chromophore: The degradation product may not absorb light at the wavelength you are using for detection.

    • Solution: Use a photodiode array (PDA) detector to screen all wavelengths. If a degradant is suspected, a universal detection method like mass spectrometry (MS) or charged aerosol detection (CAD) is ideal.

  • Precipitation: The degradation product might be insoluble in your sample diluent or mobile phase and has precipitated out of the solution.

    • Solution: Visually inspect your sample vials for any precipitate. Try dissolving the sample in a stronger organic solvent (like DMSO) before dilution.

  • Formation of Volatile Degradants: Aggressive degradation (e.g., strong oxidation) could break open the pyrazine ring, forming smaller, volatile fragments that would not be detected by HPLC.

    • Solution: This scenario is less common under mild conditions but can occur. Headspace GC-MS analysis could be used to investigate volatile products if necessary.

  • Adsorption: The degradant may be irreversibly adsorbed onto the column packing material or parts of the HPLC system.

    • Solution: Perform a strong solvent wash of the column (e.g., with a high percentage of acetonitrile or isopropanol). If the issue persists, consider a different column chemistry.

Q5: My sample of this compound has developed a yellow or brownish tint upon storage. Is it still usable?

A5: The development of color often indicates the formation of minor oxidative or polymeric degradation products. While the bulk of the material may still be the parent compound, the presence of these impurities means the sample is no longer of high purity.

Recommendation:

  • For non-critical applications: The material might still be usable, but you should run a purity check (e.g., by HPLC or NMR) to quantify the level of impurities.

  • For critical applications (e.g., drug development, quantitative studies): It is strongly recommended to use a fresh, uncolored batch of the compound to ensure the integrity and reproducibility of your results. The impurities, even at low levels, could have unintended biological or chemical activity.

Experimental Protocols & Workflows

Protocol: Forced Degradation Study Workflow

This protocol outlines the steps for conducting a forced degradation study to assess the stability of this compound. The goal is to achieve 10-30% degradation to ensure that the analytical method can detect and resolve the resulting degradants.[4]

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • Acid: Mix stock solution with 0.1 N HCl.

    • Base: Mix stock solution with 0.1 N NaOH.

    • Oxidative: Mix stock solution with 3% H₂O₂.

    • Thermal: Use the stock solution as is.

    • Control: Dilute stock solution with the initial solvent and protect from stress conditions (e.g., wrap in foil, keep at 4°C).

  • Incubation: Place the Acid, Base, and Thermal samples in a controlled temperature oven or water bath (e.g., 60°C). Leave the Oxidative sample at room temperature.

  • Time Points: Withdraw aliquots from each stressed sample at various time points (e.g., 2, 8, 24, 48 hours).

  • Quenching: Immediately neutralize the acid and base samples with an equivalent amount of base/acid. Dilute all samples with mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze all control, stressed, and time-point samples using a validated stability-indicating HPLC-UV/PDA or LC-MS method.

  • Evaluation: Compare the chromatograms to identify degradation products. Assess peak purity of the parent compound and calculate the mass balance to account for all material.

Visualization: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis & Evaluation Stock Stock Solution (1 mg/mL) Acid Acidic (0.1N HCl, 60°C) Stock->Acid Base Basic (0.1N NaOH, 60°C) Stock->Base Oxid Oxidative (3% H2O2, RT) Stock->Oxid Therm Thermal (60°C in solution) Stock->Therm Photo Photolytic (ICH Q1B) Stock->Photo Sampling Sample at Time Points (e.g., 2, 8, 24h) Acid->Sampling Base->Sampling Oxid->Sampling Therm->Sampling Photo->Sampling Analysis RP-HPLC Analysis (with PDA/MS) Sampling->Analysis Evaluation Evaluate: - Peak Purity - Mass Balance - Degradant ID Analysis->Evaluation

Caption: A typical workflow for a forced degradation study.

Visualization: Proposed Degradation Pathways

Degradation_Pathways Parent This compound Hydrolysis_Prod Pyrazine-2,6-diol (Hydrolysis Product) Parent->Hydrolysis_Prod  Acidic or Basic  Hydrolysis N_Oxide_Prod This compound-N-oxide (Oxidation Product) Parent->N_Oxide_Prod Mild Oxidation (e.g., H2O2) Ring_Opened Ring-Opened Fragments (e.g., amino acids, ammonia) Parent->Ring_Opened Strong Oxidation or Photolysis N_Oxide_Prod->Ring_Opened Further Oxidation

Caption: Proposed degradation pathways for this compound.

References

Navigating the Labyrinth of 6-Chloropyrazin-2-ol's Poor Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 6-Chloropyrazin-2-ol. As a Senior Application Scientist, I've witnessed firsthand the frustration that can arise from the challenging solubility profile of this versatile building block. This guide is designed to be a comprehensive resource, moving beyond simple protocols to explain the 'why' behind the methods. Our goal is to empower you with the knowledge to not only troubleshoot existing reactions but to proactively design more robust and successful experiments.

Understanding the Core Problem: Tautomerism and Polarity

At the heart of this compound's solubility challenge lies the principle of tautomerism. This compound exists in a dynamic equilibrium between two forms: the lactam (amide) and the lactim (enol) tautomer.

tautomers Lactam 6-Chloropyrazin-2(1H)-one (Lactam Form) More Polar, Less Soluble in Nonpolar Solvents Lactim This compound (Lactim Form) Less Polar, More Soluble in Nonpolar Solvents Lactam->Lactim Equilibrium

Caption: Tautomeric equilibrium of this compound.

The lactam form is significantly more polar and possesses a higher melting point, contributing to its poor solubility in many common organic solvents. The equilibrium between these two forms is influenced by the solvent, pH, and temperature, making a "one-size-fits-all" approach to solubilization ineffective.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the handling of this compound.

Question 1: What is a good starting point for solvent selection with this compound?

For initial trials, polar aprotic solvents are often the most effective. Based on data from analogous compounds like 6-chloropyridazin-3-amine, the following trend in solubility can be anticipated:

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic DMF, DMAc, DMSO, NMPModerate to GoodThese solvents can effectively solvate the polar lactam tautomer.
Ethers Dioxane, THFPoor to ModerateOffer a balance of polarity. Dioxane is often a good choice for cross-coupling reactions.
Alcohols Methanol, Ethanol, IsopropanolPoorThe hydrogen-bonding capabilities of alcohols can compete with the intermolecular hydrogen bonding of the solute, but often do not provide sufficient solvating power.
Nonpolar Toluene, HexanesVery PoorThese solvents are generally unable to overcome the crystal lattice energy of the polar solid.
Chlorinated Dichloromethane (DCM), ChloroformPoorWhile having some polarity, they are often insufficient for achieving practical reaction concentrations.

This table is a qualitative guide based on the behavior of similar heterocyclic compounds.

Question 2: Can I use heat to improve solubility?

Yes, increasing the temperature is a common and often effective strategy. For many reactions, refluxing in a higher-boiling solvent like dioxane or DMF can achieve the necessary concentration. However, be mindful of the thermal stability of your other reagents and the potential for side reactions at elevated temperatures.

Question 3: How does pH affect the solubility of this compound?

The acidity of the hydroxyl group (in the lactim form) is a key factor. The pKa of the parent compound, 2-hydroxypyrazine, has been reported in the IUPAC pKa dataset, which can provide a useful reference. By adding a base, you can deprotonate the molecule to form a more soluble salt.

deprotonation Substrate This compound (Sparingly Soluble) Base + Base (e.g., K2CO3, NaOH) Substrate->Base Salt Potassium 6-chloropyrazin-2-olate (More Soluble Salt) Base->Salt

Caption: Base-mediated formation of a more soluble pyrazinolate salt.

This strategy is particularly useful for reactions where an anionic nucleophile is desired, such as in O-alkylation.

Troubleshooting Guides for Common Reactions

Scenario 1: N-Alkylation Reactions

A common challenge in N-alkylation is the low reactivity of this compound due to its poor solubility in typical alkylation solvents.

Problem: My N-alkylation of this compound with an alkyl halide is sluggish and gives low yields, with a significant amount of unreacted starting material.

Troubleshooting Workflow:

N_alkylation_troubleshooting Start Low Yield in N-Alkylation Step1 Increase Solvent Polarity (e.g., switch from THF to DMF) Start->Step1 Step2 Increase Reaction Temperature (e.g., from RT to 80-100 °C) Step1->Step2 Step3 Use a Stronger, Non-Nucleophilic Base (e.g., NaH instead of K2CO3) Step2->Step3 Step4 Consider Phase-Transfer Catalysis (e.g., add TBAB with K2CO3 in Toluene) Step3->Step4 Success Improved Yield Step4->Success

Caption: Decision tree for troubleshooting N-alkylation reactions.

Detailed Protocol for N-Alkylation using Phase-Transfer Catalysis:

This protocol is designed for situations where heating in polar aprotic solvents is either ineffective or leads to decomposition.

  • Reagent Setup: In a round-bottom flask, combine this compound (1.0 eq.), powdered potassium carbonate (3.0 eq.), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Solvent Addition: Add toluene to the flask to create a suspension.

  • Alkylating Agent: Add the alkyl halide (1.2 eq.) to the mixture.

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously. The TBAB will facilitate the transfer of the deprotonated pyrazinolate from the solid phase (K2CO3) into the organic phase where it can react with the alkyl halide.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, filter off the inorganic salts, and wash the filter cake with toluene. The combined organic phases can then be washed with water and brine, dried, and concentrated.

Scenario 2: Suzuki-Miyaura Cross-Coupling Reactions

The insolubility of this compound can make it difficult to achieve the necessary concentrations for efficient catalytic turnover in Suzuki-Miyaura couplings.

Problem: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is not going to completion, and I observe decomposition of my boronic acid.

Troubleshooting Workflow:

Suzuki_troubleshooting Start Incomplete Suzuki Coupling Step1 Use a Biphasic Solvent System (e.g., Toluene/Water or Dioxane/Water) Start->Step1 Step2 Select an Appropriate Base (e.g., K2CO3, K3PO4, or Cs2CO3) Step1->Step2 Step3 Optimize Catalyst and Ligand (e.g., Pd(PPh3)4 or a more active pre-catalyst) Step2->Step3 Step4 Increase Temperature with Careful Monitoring (Reflux in Dioxane/Water) Step3->Step4 Success Successful Coupling Step4->Success

Caption: Decision-making process for optimizing Suzuki-Miyaura couplings.

Detailed Protocol for a Robust Suzuki-Miyaura Coupling:

This protocol utilizes a biphasic system to aid in the solubility of both the organic and inorganic reaction components.

  • Degassing: To a mixture of this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and potassium carbonate (3.0 eq.) in a reaction vessel, add a 4:1 mixture of dioxane and water.

  • Inert Atmosphere: Sparge the mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction to 90-100 °C with vigorous stirring. The aqueous phase helps to dissolve the base, while the dioxane solubilizes the organic components.

  • Monitoring: Follow the consumption of the starting material by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, you can overcome the challenges posed by the poor solubility of this compound and successfully incorporate this valuable building block into your synthetic endeavors.

Technical Support Center: Synthesis of 6-Chloropyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-chloropyrazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. This resource aims to provide not just procedural steps, but also the underlying chemical principles to empower you to overcome common challenges in your synthetic work.

I. FAQs: Understanding the Core Synthesis and Common Pitfalls

This section addresses fundamental questions about the synthesis of 6-chloropyrazine derivatives, focusing on the common route from the corresponding hydroxypyrazine (pyrazinone) precursors using phosphorus oxychloride (POCl₃).

Question 1: What is the general mechanism for the chlorination of a hydroxypyrazine to a chloropyrazine using POCl₃, and what are the key intermediates?

Answer: The conversion of a hydroxypyrazine (which exists in tautomeric equilibrium with its pyrazinone form) to a chloropyrazine using phosphorus oxychloride (POCl₃) is a well-established method. The reaction proceeds through several key stages:

  • Phosphorylation: The initial step involves the reaction of the hydroxypyrazine with POCl₃. The oxygen atom of the hydroxyl group (or the carbonyl oxygen of the pyrazinone tautomer) acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This results in the formation of a phosphorylated intermediate.[1]

  • Chloride Attack: A chloride ion, either from the POCl₃ itself or from the reaction byproducts, then acts as a nucleophile and attacks the carbon atom bearing the phosphorylated oxygen.

  • Elimination: The phosphorylated group, being an excellent leaving group, is displaced, leading to the formation of the desired chloropyrazine and a phosphate byproduct.

The reaction is typically driven to completion by heating.[2]

Question 2: I am trying to synthesize a mono-chlorinated pyrazine, but I am observing significant amounts of a di-chlorinated byproduct. What causes this over-chlorination and how can I control it?

Answer: Over-chlorination is a common side reaction, especially when the starting pyrazine has more than one hydroxyl group or other reactive sites. The primary factors influencing over-chlorination are:

  • Stoichiometry of the Chlorinating Agent: Using a large excess of POCl₃ can drive the reaction towards multiple chlorinations.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can provide the necessary energy to overcome the activation barrier for the chlorination of less reactive sites.

  • Substrate Reactivity: The electronic nature of the pyrazine ring and the substituents present can influence the reactivity of different positions towards chlorination.

To control and minimize over-chlorination, consider the following strategies:

  • Stoichiometric Control: Carefully control the molar equivalents of POCl₃ used. For a mono-chlorination, start with a stoichiometric amount (1.0-1.2 equivalents) and optimize from there.[1]

  • Temperature and Time Optimization: Run the reaction at the lowest temperature that allows for the conversion of the starting material to the desired mono-chloro product. Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the desired product is formed and before significant amounts of the di-chloro byproduct appear.

  • Choice of Chlorinating Agent: In some cases, a milder chlorinating agent might offer better selectivity. However, for the conversion of hydroxypyrazines, POCl₃ is often the reagent of choice due to its effectiveness. A mixture of POCl₃ and PCl₅ is sometimes used to promote the reaction.[3]

Question 3: During the workup of my chlorination reaction, I am losing a significant portion of my product due to hydrolysis back to the starting hydroxypyrazine. How can I prevent this?

Answer: The chloro group on the electron-deficient pyrazine ring is susceptible to nucleophilic substitution, and water can act as a nucleophile, leading to hydrolysis. This is particularly problematic during aqueous workup procedures.

To prevent hydrolysis, you should:

  • Minimize Contact with Water: During the workup, minimize the time the product is in contact with water. Use cold water or brine for washing to reduce the rate of hydrolysis.

  • Control pH: The rate of hydrolysis can be pH-dependent. For chloropyridines, a related class of compounds, hydrolysis can occur under both acidic and basic conditions.[4][5][6] It is often recommended to perform the workup under neutral or slightly acidic conditions and to quickly neutralize any excess base used in the reaction.

  • Use Anhydrous Conditions: Ensure that all your glassware and solvents are dry before starting the reaction. After the reaction is complete, quenching with ice should be done carefully, and the organic layer should be promptly separated and dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Extraction Solvent: Use a water-immiscible organic solvent for extraction that can be easily and thoroughly dried.

II. Troubleshooting Guide: Addressing Specific Synthetic Challenges

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 6-chloropyrazine derivatives.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Conversion of Starting Material 1. Insufficiently reactive chlorinating agent. 2. Reaction temperature is too low. 3. Presence of water in the reaction mixture. 4. Poor quality of reagents.1. Increase Reactivity: Consider adding a catalytic amount of a tertiary amine (e.g., triethylamine) or using a mixture of POCl₃ and PCl₅.[3] 2. Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC. 3. Ensure Anhydrous Conditions: Dry all glassware and solvents thoroughly before use. 4. Verify Reagent Quality: Use freshly opened or distilled POCl₃.
Formation of Tar/Decomposition 1. Reaction temperature is too high. 2. Prolonged reaction time.1. Reduce Temperature: High temperatures can lead to the thermal decomposition of pyrazines and the formation of carbonaceous materials.[3] Conduct the reaction at the lowest effective temperature. 2. Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed.
Unexpected Isomers Formed 1. Lack of regioselectivity in the chlorination of a substituted pyrazinone.1. Analyze Substituent Effects: The electronic and steric effects of existing substituents on the pyrazine ring will direct the position of chlorination. Electron-donating groups can activate certain positions, while bulky groups can hinder reaction at adjacent sites. 2. Modify Reaction Conditions: Temperature and the choice of solvent can sometimes influence regioselectivity.[7][8][9]
Side Reactions of a Carboxylic Acid Group 1. The carboxylic acid reacts with POCl₃ to form an acyl chloride or a mixed anhydride.1. Mechanism Awareness: Be aware that POCl₃ can react with carboxylic acids to form highly reactive mixed carboxylic-dichlorophosphoric anhydrides, which can then be converted to acyl chlorides.[10] This acyl chloride can then undergo further reactions. 2. Protecting Groups: If the carboxylic acid is not the desired site of reaction, consider protecting it as an ester before the chlorination step. The ester can be hydrolyzed back to the carboxylic acid after the chlorination is complete.
Side Reactions of an Amino Group 1. The amino group is nucleophilic and can react with the chlorinating agent (e.g., N-chlorination).1. Protecting Groups: Protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before carrying out the chlorination of the hydroxypyrazine. The protecting group can be removed in a subsequent step.
Dimerization of Intermediates 1. Reactive intermediates, especially those formed from amino acid precursors, can dimerize.1. Reaction Conditions: While the dimerization of the final chloropyrazine product is less common, intermediates in some synthetic routes might be prone to dimerization.[11][12] This is often controlled by reaction conditions such as concentration and temperature. For chlorination of quinazolones, controlling temperature and basicity can suppress pseudodimer formation.[1][13]

III. Experimental Protocols & Methodologies

Protocol 1: General Procedure for the Synthesis of 6-Chloro-2-Pyrazinecarboxylic Acid from 6-Hydroxy-2-Pyrazinecarboxylic Acid

This protocol provides a general guideline. The specific amounts, temperatures, and reaction times should be optimized for your specific substrate.

Materials:

  • 6-Hydroxy-2-pyrazinecarboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Toluene (or another suitable high-boiling solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-hydroxy-2-pyrazinecarboxylic acid (1.0 eq).

  • Add toluene to the flask to create a slurry.

  • Add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride (1.5 - 2.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (typically 100-110 °C) and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) or recrystallization to afford the pure 6-chloro-2-pyrazinecarboxylic acid.

Protocol 2: Purification of 6-Chloropyrazine Derivatives by Column Chromatography

Objective: To remove common impurities such as dichlorinated byproducts and unreacted starting material.

Stationary Phase: Silica gel (230-400 mesh)

Mobile Phase: A gradient of hexane and ethyl acetate is typically effective.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel and concentrate the mixture to a dry powder.

  • Column Packing: Pack a glass column with silica gel in hexane.

  • Loading: Carefully load the dried crude product onto the top of the silica gel bed.

  • Elution:

    • Start with 100% hexane to elute non-polar impurities.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate. Dichlorinated byproducts are generally less polar than the mono-chlorinated product and will elute earlier.

    • The desired 6-chloropyrazine derivative will elute as the polarity is increased.

    • More polar impurities and baseline material will remain on the column or elute at higher ethyl acetate concentrations.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualizing Reaction Mechanisms and Workflows

Diagram 1: General Mechanism of Hydroxypyrazine Chlorination with POCl₃

G Mechanism of Hydroxypyrazine Chlorination hydroxypyrazine Hydroxypyrazine (Pyrazinone tautomer) intermediate Phosphorylated Intermediate hydroxypyrazine->intermediate Phosphorylation POCl3 POCl₃ POCl3->intermediate chloropyrazine Chloropyrazine intermediate->chloropyrazine Nucleophilic Attack byproduct Phosphate Byproduct intermediate->byproduct Elimination Cl_ion Cl⁻ Cl_ion->chloropyrazine G Troubleshooting: Low Conversion start Low or No Conversion check_temp Is reaction temp high enough? start->check_temp check_reagents Are reagents (esp. POCl₃) fresh? check_temp->check_reagents Yes increase_temp Increase temperature incrementally check_temp->increase_temp No check_anhydrous Are conditions strictly anhydrous? check_reagents->check_anhydrous Yes use_fresh_reagents Use fresh/distilled POCl₃ check_reagents->use_fresh_reagents No dry_system Flame-dry glassware, use dry solvents check_anhydrous->dry_system No add_catalyst Consider adding catalytic base (e.g., Et₃N) or PCl₅ check_anhydrous->add_catalyst Yes monitor Monitor by TLC/LC-MS increase_temp->monitor use_fresh_reagents->monitor dry_system->monitor add_catalyst->monitor

References

Technical Support Center: Scaling Up the Production of 6-Chloropyrazin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of 6-Chloropyrazin-2-ol. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during production, offering troubleshooting advice and detailed protocols grounded in established chemical principles. Our goal is to provide you with the expertise to navigate the complexities of this synthesis, ensuring efficiency, purity, and scalability.

Overview of Synthetic Pathways

This compound is a crucial heterocyclic building block, notably serving as a key intermediate in the synthesis of various pharmaceutical compounds. Its production, while conceptually straightforward, presents several challenges when scaling from the bench to pilot or industrial scales. The most common and industrially viable route involves the selective mono-hydrolysis of 2,6-dichloropyrazine. Understanding the reaction landscape is critical for troubleshooting and optimization.

Synthesis_Pathways cluster_start Starting Materials cluster_main_reaction Primary Synthesis Route cluster_products Products & Byproducts 2_6_Dichloropyrazine 2,6-Dichloropyrazine Selective_Hydrolysis Selective Mono-Hydrolysis (e.g., NaOH, H₂O) 2_6_Dichloropyrazine->Selective_Hydrolysis Reagents Target This compound (Target Product) Selective_Hydrolysis->Target Desired Reaction Byproduct_Diol Pyrazine-2,6-diol (Over-hydrolysis byproduct) Selective_Hydrolysis->Byproduct_Diol Side Reaction (Excess Base/Heat) Byproduct_SM Unreacted 2,6-Dichloropyrazine Selective_Hydrolysis->Byproduct_SM Incomplete Reaction

Fig 1. Common synthetic route to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

The predominant route is the selective nucleophilic aromatic substitution (SNAr) on 2,6-dichloropyrazine using a hydroxide source, such as sodium hydroxide.[1] The key challenge is achieving mono-substitution without significant formation of the di-substituted byproduct, pyrazine-2,6-diol. The reactivity of the second chlorine atom is lower than the first, but forcing conditions can lead to this over-reaction. An alternative, less common route involves the diazotization of 2-amino-6-chloropyrazine followed by hydrolysis, though this often involves more complex workups and potentially hazardous intermediates.

Q2: Why is the quality of the starting material, 2,6-dichloropyrazine, so critical?

The purity of your starting 2,6-dichloropyrazine directly impacts the purity of the final product and the side-reaction profile.[2] Key contaminants in the starting material could include isomers (e.g., 2,3- or 2,5-dichloropyrazine) which would lead to isomeric impurities in the final product that are difficult to separate. Furthermore, residual solvents or non-volatile organics from the 2,6-dichloropyrazine synthesis can interfere with the hydrolysis reaction. Always use a starting material with >98% purity, confirmed by GC analysis.[3]

Q3: What is the tautomeric nature of this compound and why does it matter?

This compound exists in equilibrium with its tautomer, 6-chloro-1H-pyrazin-2(1H)-one.[4] In solid state and in most solvents, the pyrazinone (amide) form is predominant. This is important for several reasons:

  • Analysis: Spectroscopic characterization (NMR, IR) will reflect the pyrazinone structure. For instance, in IR spectroscopy, you will observe a characteristic C=O stretch.

  • Solubility: The amide-like character influences its solubility profile, making it more polar than what the "-ol" name might suggest. This is crucial for selecting appropriate crystallization solvents.

  • Reactivity: The acidic N-H proton of the pyrazinone tautomer can be deprotonated, which is relevant for subsequent reactions.

Q4: What analytical methods are recommended for in-process control and final product analysis?
  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the method of choice. It allows for the quantification of the starting material (2,6-dichloropyrazine), the product (this compound), and the primary byproduct (pyrazine-2,6-diol). A reverse-phase C18 column with a water/acetonitrile gradient is a typical starting point.

  • Purity of Final Product: Gas Chromatography (GC) can be used to check for volatile impurities, especially residual starting material. Final purity should be confirmed by HPLC and supported by NMR (1H and 13C) to ensure structural integrity.

Troubleshooting Guide: From Low Yields to Impure Product

This section addresses specific issues you may encounter during the scale-up process.

Scenario 1: Low Reaction Yield
Q: My yield is consistently low, and HPLC shows a significant amount of unreacted 2,6-dichloropyrazine. What should I adjust?

This points to an incomplete reaction. Several factors could be at play:

  • Insufficient Base: Ensure at least one molar equivalent of base (e.g., NaOH) is used. On scale, it is common to use a slight excess (1.05-1.1 equivalents) to drive the reaction to completion.

  • Low Reaction Temperature: While higher temperatures risk byproduct formation, an insufficient temperature will slow the reaction rate considerably. For a sodium hydroxide-mediated hydrolysis in water, a temperature range of 80-100°C is typically required.

  • Poor Mixing: On a larger scale, inadequate agitation can lead to localized "hot spots" or areas of poor reagent mixing. Ensure the reactor's agitation is sufficient to maintain a homogenous slurry or solution.

  • Reaction Time: Confirm you are allowing sufficient time for the reaction to complete. Monitor with HPLC until the starting material peak area stabilizes at a low level.

Q: My yield is low, but this time the main impurity is the pyrazine-2,6-diol. How can I improve selectivity?

Formation of the diol byproduct is a classic sign of over-reaction, where the desired product reacts further with the hydroxide.

  • Control Stoichiometry: This is the most critical parameter. Avoid a large excess of the hydroxide base. Carefully charge the base and ensure it is accurately measured.

  • Temperature Control: High temperatures accelerate the second hydrolysis step more than the first. Running the reaction at the lower end of the effective temperature range (e.g., 80-90°C instead of >100°C) can significantly improve selectivity.

  • Controlled Addition: On a larger scale, consider adding the base solution portion-wise or via a controlled drip to maintain a lower instantaneous concentration, which favors the mono-substitution.

Troubleshooting_Yield Start Low Yield Observed Check_HPLC Analyze In-Process Control (IPC) by HPLC Start->Check_HPLC High_SM High Starting Material? Check_HPLC->High_SM Check Peaks High_Diol High Diol Byproduct? High_SM->High_Diol No Incomplete_Rxn Incomplete Reaction High_SM->Incomplete_Rxn Yes Over_Rxn Over-Reaction High_Diol->Over_Rxn Yes Increase_Temp Action: Increase Temperature (e.g., to 90-100°C) Incomplete_Rxn->Increase_Temp Increase_Base Action: Check/Increase Base (to 1.05-1.1 eq) Incomplete_Rxn->Increase_Base Increase_Time Action: Increase Reaction Time Incomplete_Rxn->Increase_Time Reduce_Temp Action: Reduce Temperature (e.g., to 80-90°C) Over_Rxn->Reduce_Temp Reduce_Base Action: Reduce Base Excess (to ~1.05 eq) Over_Rxn->Reduce_Base Control_Addition Action: Control Base Addition Rate Over_Rxn->Control_Addition

Fig 2. Decision workflow for troubleshooting low yields.
Scenario 2: Product Isolation and Purity Issues

Q: After acidification, my product precipitates as an oil or a sticky solid that is difficult to filter. What is causing this?

This is often due to improper pH control, residual impurities, or "crashing out" the product too quickly.

  • Control the Acidification Rate: Add the acid slowly with vigorous stirring. This allows for proper crystal formation rather than amorphous precipitation.

  • Temperature during Precipitation: Acidifying a hot solution can sometimes lead to oiling out. Try cooling the reaction mixture (e.g., to 20-25°C or even 0-5°C) before or during acidification.

  • Final pH is Critical: The product is amphoteric. You must adjust the pH carefully to its isoelectric point to ensure maximum precipitation and minimum solubility. A final pH of 2-3 is generally effective. Overshooting to a very low pH can sometimes increase solubility.

  • Purity: If the crude reaction mixture contains significant impurities, they can act as an anti-solvent or interfere with crystallization. An initial workup (e.g., a hot filtration to remove insoluble baseline material) before acidification might be necessary.

Q: My final product is off-color (yellow or tan) instead of white/off-white. How can I improve the color?

Color is almost always due to trace, highly conjugated impurities.

  • Activated Carbon Treatment: Before final isolation or during recrystallization, treating the solution with activated carbon can effectively remove color bodies. Use a minimal amount (e.g., 1-2% w/w relative to the product) and allow for a sufficient contact time (e.g., 30 minutes) at an elevated temperature, followed by a hot filtration to remove the carbon.

  • Recrystallization: This is the most robust method for improving both purity and color. See the protocol below for a detailed procedure.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,6-Dichloropyrazine

Safety Note: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2,6-Dichloropyrazine is an irritant.[2] Handle sodium hydroxide with care as it is corrosive.

  • Reaction Setup: Charge a reactor with deionized water (10 volumes relative to the starting material). Begin agitation.

  • Charge Reactants: Charge 2,6-dichloropyrazine (1.0 eq).

  • Charge Base: Charge sodium hydroxide (1.05 eq) as a solid or a pre-prepared aqueous solution.

  • Reaction: Heat the mixture to 90-95°C. Monitor the reaction progress by HPLC every 1-2 hours. The reaction is typically complete in 4-8 hours when the area% of 2,6-dichloropyrazine is <2%.

  • Cooling and Filtration (Optional): Cool the reaction mixture to 60°C. If there are insoluble dark particles, perform a hot filtration. Wash the filter with a small amount of hot water.

  • Acidification: Cool the solution to 20-25°C. Slowly add concentrated hydrochloric acid (or another suitable acid) until the pH of the slurry is between 2 and 3.

  • Isolation: Stir the resulting slurry for at least 1 hour at 20-25°C (or cool further to 0-5°C for maximum recovery). Filter the solid product.

  • Washing: Wash the filter cake with cold deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place the crude this compound in a flask equipped with a condenser. Add a suitable solvent (Isopropanol or an Isopropanol/water mixture is often a good starting point) in a minimal amount.[5]

  • Dissolution: Heat the mixture to reflux with stirring until all the solid dissolves. If it does not dissolve completely, add small additional portions of the solvent until a clear solution is obtained at reflux.

  • Decolorization (Optional): If the solution is colored, cool it slightly below reflux and add activated carbon (1-2% w/w). Re-heat to reflux for 15-30 minutes.

  • Hot Filtration: If carbon was used, or if there are any insoluble materials, perform a hot filtration through a pre-heated filter to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.

  • Isolation and Drying: Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary Tables

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterCondition A (Low Temp)Condition B (Optimized)Condition C (High Temp/Excess Base)
Temperature 70-75 °C90-95 °C105-110 °C
NaOH (eq.) 1.051.051.5
Reaction Time > 12 h4-8 h2-4 h
Expected Yield LowHighModerate to Low
Key Impurity Unreacted Starting MaterialMinimalPyrazine-2,6-diol

Table 2: Recrystallization Solvent Screening Data

SolventSolubility (Cold)Solubility (Hot)Crystal Quality
WaterLowModerateNeedles, slow to form
EthanolModerateHighSmall plates
IsopropanolLowHighWell-formed prisms
AcetonitrileModerateHighOiling out observed
Isopropanol/Water (9:1) Very Low High Excellent, well-formed crystals

References

Technical Support Center: Best Practices for the Storage and Handling of 6-Chloropyrazin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloropyrazin-2-ol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic compound in their work. As a key building block in the synthesis of various bioactive molecules, proper storage and handling of this compound are paramount to ensuring experimental success, maintaining reagent integrity, and, most importantly, ensuring laboratory safety.[1][2][3] This document moves beyond generic protocols to provide in-depth, field-proven insights into the nuances of working with this specific reagent.

I. Core Compound Characteristics: Understanding the "Why" Behind the "How"

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with both a chlorine atom and a hydroxyl group.[1] This unique structure imparts specific chemical properties that dictate its handling requirements:

  • Hygroscopicity: The presence of the hydroxyl group and the nitrogen atoms in the pyrazine ring makes the compound susceptible to absorbing moisture from the atmosphere.[1][4] This can lead to clumping, inaccuracies in weighing, and potential degradation.

  • Air and Light Sensitivity: Like many heterocyclic compounds, this compound can be sensitive to atmospheric oxygen and light, which can catalyze degradation pathways.

  • Reactivity: The chlorine substituent at the 6-position enhances the electrophilic character of the pyrazine ring, making it a valuable substrate for nucleophilic substitution reactions.[1] This reactivity also means it can be incompatible with certain classes of compounds.

Understanding these intrinsic properties is the foundation for the best practices outlined in this guide.

II. Troubleshooting Guide: Proactive Solutions for Common Experimental Hurdles

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Question: I opened a new bottle of this compound and the powder appears clumpy and slightly discolored (yellowish tinge). Is it still usable?

Answer: Clumping is a strong indicator that the compound has absorbed moisture, a common issue due to its hygroscopic nature.[4] A slight yellowish tinge can be an early sign of degradation.

  • Causality: Moisture absorption can not only affect the physical state of the powder but also potentially catalyze hydrolysis or other degradation pathways, leading to impurities that could interfere with your reaction.

  • Recommended Action:

    • Assess the extent: If the clumping is minor and the discoloration is faint, the material may still be usable for non-critical applications. However, for sensitive reactions, it is advisable to use a fresh, unopened bottle.

    • Drying Procedure: For less sensitive applications, you can attempt to dry the material. Place the required amount in a vacuum oven at a gentle temperature (e.g., 40-50 °C) for several hours. Be aware that excessive heat can cause decomposition.[4]

    • Best Practice: To prevent this issue, always store this compound in a desiccator over a strong drying agent (e.g., Drierite® or phosphorus pentoxide) and backfill the container with an inert gas like argon or nitrogen before sealing.

Question: My reaction yield is consistently lower than expected when using this compound. What could be the issue?

Answer: Assuming other reagents and conditions are optimized, the issue likely lies with the integrity or handling of the this compound.

  • Potential Causes & Solutions:

    • Inaccurate Weighing: Due to its hygroscopic nature, the measured weight may include absorbed water, leading to a lower molar quantity of the actual reagent.

      • Solution: Weigh the compound quickly in a low-humidity environment. For highly sensitive reactions, consider weighing inside a glovebox.[5]

    • Degradation During Storage: If the compound has been stored improperly (e.g., not under an inert atmosphere, exposed to light), it may have partially degraded, reducing the amount of active starting material.

      • Solution: Always use fresh material from a properly stored container. Implement a "date opened" labeling system on your bottles.

    • Reaction with Atmospheric Moisture/Oxygen: If your reaction is sensitive to water or air, exposure during the addition of this compound can quench the reaction.

      • Solution: Use air-sensitive handling techniques, such as adding the solid under a positive pressure of inert gas.[6][7]

Question: I'm performing a nucleophilic substitution on this compound and I'm seeing multiple spots on my TLC plate, even at the start of the reaction. Why is this happening?

Answer: This suggests the presence of impurities in your starting material or a rapid side reaction.

  • Plausible Explanations:

    • Starting Material Impurity: As discussed, improper storage can lead to degradation products that will appear on your TLC.

    • Tautomerization: this compound can exist in tautomeric forms (the -ol and the -one form). While one form may predominate, the presence of the other could appear as a separate spot on TLC.

    • Reaction with Solvent: If you are using a protic solvent (e.g., methanol, ethanol) with a strong base, you could be getting some substitution of the chloro group by the solvent.

  • Troubleshooting Steps:

    • Run a TLC of the starting material: Dissolve a small amount of the this compound in your reaction solvent and run a TLC to confirm its purity before starting the reaction.

    • Consider your solvent and base combination: For nucleophilic substitutions, aprotic polar solvents like DMF or DMSO are often preferred to minimize side reactions.

    • Purification of starting material: If the starting material is impure, you may need to purify it by recrystallization, though this can be challenging with a sensitive compound. It is often more practical to purchase a new, high-purity batch.

III. Frequently Asked Questions (FAQs)

What are the optimal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a tightly sealed, amber glass bottle in a desiccator at refrigerated temperatures (2-8 °C). The container should be backfilled with an inert gas such as argon or nitrogen.

ParameterRecommended ConditionRationale
Temperature 2-8 °CSlows down potential degradation processes.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric moisture.[5][6][7]
Light Amber vial or stored in the darkPrevents light-catalyzed degradation.[5]
Humidity In a desiccator with a drying agentMitigates the hygroscopic nature of the compound.[4][5]

What personal protective equipment (PPE) should I wear when handling this compound?

Standard laboratory PPE is required. This includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

All handling of the solid powder should be done in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of fine particles.

How should I dispose of waste containing this compound?

Waste containing this compound should be treated as hazardous chemical waste. Collect all solid waste and solutions in a designated, properly labeled waste container. Follow your institution's specific guidelines for the disposal of halogenated organic waste.

IV. Experimental Workflow Visualization

To ensure the integrity of this compound during weighing and addition to a reaction, the following workflow is recommended, especially for moisture- and air-sensitive reactions.

G cluster_prep Preparation cluster_weighing Weighing cluster_addition Addition to Reaction start Gather Materials: - Sealed bottle of this compound - Spatula - Weighing vessel - Reaction flask with septum dry_glassware Oven-dry all glassware and cool under inert gas start->dry_glassware purge_balance Place weighing vessel on balance and tare dry_glassware->purge_balance quick_weigh Quickly dispense solid and record mass purge_balance->quick_weigh seal_bottle Immediately reseal and backfill the main bottle quick_weigh->seal_bottle inert_atmosphere Ensure reaction flask is under positive inert gas pressure quick_weigh->inert_atmosphere add_solid Quickly add the solid to the reaction flask via a powder funnel inert_atmosphere->add_solid re_purge Briefly re-purge the flask with inert gas before sealing add_solid->re_purge

Caption: Workflow for weighing and adding this compound.

V. References

  • CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from --INVALID-LINK--

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from --INVALID-LINK--

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from --INVALID-LINK--

  • Ossila. (n.d.). Air Sensitive Compounds. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from --INVALID-LINK--

  • Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Retrieved from --INVALID-LINK--

  • Gobis, K., Foks, H., Sławiński, J., & Augustynowicz-Kopeć, E. (2006). STUDIES ON PYRAZINE DERIVATIVES. XLIX. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 6-METHOXYPYRAZINE-2-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES. HETEROCYCLES, 68(12), 2535. Retrieved from --INVALID-LINK--

  • Singh, U. P., & Singh, R. P. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 79-91. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from --INVALID-LINK--

  • Zhang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 1-8. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Martins, P. M., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Retrieved from --INVALID-LINK--

References

Troubleshooting failed reactions involving 6-Chloropyrazin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloropyrazin-2-ol

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile heterocyclic building block. We will move beyond simple protocols to explore the underlying chemical principles that govern its reactivity, providing you with the expert insights needed to troubleshoot and optimize your synthetic strategies.

Foundational Chemistry of this compound: Understanding the "Why"

Before troubleshooting a failed reaction, it is critical to understand the inherent chemical properties of this compound. Its behavior is governed by a combination of aromaticity, inductive effects, and, most importantly, tautomerism.

1.1. Electronic Properties and Reactivity

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms.[1] This electron deficiency is further enhanced by the inductive effect of the chlorine atom at the C6 position. Consequently, the C-Cl bond is highly activated towards Nucleophilic Aromatic Substitution (SNAr) , a primary reaction pathway for this substrate.[2] Unlike electron-rich systems, electrophilic substitution on the pyrazine ring is generally difficult and requires harsh conditions.[3]

1.2. The Critical Role of Tautomerism

This compound exists in a tautomeric equilibrium between the hydroxy (enol) form and the more stable pyrazinone (keto) form.[4][5] This equilibrium is fundamental to its reactivity and can be influenced by solvent, pH, and temperature.

G

Caption: Tautomerism of this compound.

This equilibrium has profound implications:

  • Ambident Nucleophilicity: The pyrazinone tautomer can react at either the N1-nitrogen or the exocyclic oxygen, leading to N-alkylation/arylation or O-alkylation/arylation products, respectively. This can be a source of side products if not properly controlled.

  • Catalyst Interaction: The tautomeric form present in solution can affect how the molecule interacts with a metal catalyst in cross-coupling reactions, potentially influencing ligand binding and the catalytic cycle.

General Troubleshooting Workflow for Failed Reactions

When a reaction fails to yield the desired product, a systematic approach is essential. Before diving into reaction-specific issues, confirm the fundamentals.

G start Reaction Failure: No Product or Low Yield reagents Step 1: Reagent Integrity Check - Confirm identity (NMR, MS) - Assess purity (>98%?) - Check for degradation/hydration start->reagents conditions Step 2: Reaction Setup Verification - Inert atmosphere (N₂/Ar)? - Anhydrous solvents/reagents? - Accurate temperature control? reagents->conditions Reagents OK stoichiometry Step 3: Stoichiometry & Concentration - Correct equivalents used? - Reaction too dilute/concentrated? conditions->stoichiometry Setup OK specific Step 4: Investigate Reaction-Specific Issues (See sections below) stoichiometry->specific Stoichiometry OK success Problem Identified & Rectified specific->success

Caption: General troubleshooting decision workflow.

Troubleshooting Specific Reaction Types (Q&A Format)

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a common strategy for functionalizing this compound with amines, alkoxides, or thiolates.

Q: My SNAr reaction with an amine nucleophile is not proceeding, even at high temperatures. What is the likely cause?

A: This typically points to one of two issues: insufficient activation of the pyrazine ring or a nucleophile that is not basic/nucleophilic enough.

  • Causality: The SNAr mechanism proceeds through a negatively charged Meisenheimer complex. The stability of this intermediate is key.[2] If the pyrazine ring's electron deficiency isn't sufficient to stabilize this complex, the reaction barrier will be high.

  • Solutions:

    • Increase Basicity: The reaction often requires a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) to deprotonate the nucleophile, increasing its potency. For amine nucleophiles, the reaction can sometimes be acid-catalyzed, which protonates a ring nitrogen, further increasing the ring's electrophilicity.[2]

    • Solvent Choice: Use a polar aprotic solvent like DMSO, DMF, or NMP. These solvents are effective at solvating the cation of the base and do not interfere with the nucleophile.

    • Temperature: While you have tried high temperatures, ensure your setup is accurate. SNAr reactions on chloro-heterocycles can require temperatures in the range of 100-180 °C.[4]

Q: I am attempting to perform a substitution with sodium methoxide, but I'm getting a complex mixture of products. Why?

A: This is a classic issue related to the tautomerism of your starting material. The pyrazinone tautomer can be deprotonated by a strong base like sodium methoxide, creating an ambident nucleophile that can compete with your intended reaction.

  • Causality: The deprotonated pyrazinone can undergo O-methylation or N-methylation, in addition to the desired SNAr reaction at the C6-Cl position. This leads to a mixture of regioisomers.

  • Solutions:

    • Protecting Group Strategy: Protect the 2-ol/one functionality before attempting the SNAr reaction. A common strategy is to use a protecting group like a benzyl (Bn) or p-methoxybenzyl (PMB) ether. This eliminates the acidic proton and prevents side reactions.

    • Controlled Conditions: Use the minimum required equivalents of sodium methoxide at the lowest possible temperature to favor the SNAr pathway over deprotonation of the ring.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl chlorides are the most challenging coupling partners for reactions like Suzuki and Buchwald-Hartwig amination due to the strength of the C-Cl bond. Success hinges on a highly active catalyst system.

Q: My Suzuki coupling with an arylboronic acid is failing. My TLC plate only shows starting materials.

A: Failure of a Suzuki coupling on an aryl chloride almost always points to an issue with the oxidative addition step, which is the rate-limiting step for such substrates.[6]

  • Causality: The C-Cl bond is strong and less readily cleaved by the Pd(0) catalyst compared to C-Br or C-I bonds. An insufficiently active catalyst will fail to initiate the catalytic cycle.

  • Solutions:

    • Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective. You require highly electron-rich and sterically bulky phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs). These ligands stabilize the Pd(0) center and increase its electron density, promoting the oxidative addition.[6]

    • Catalyst & Pre-catalyst: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are of high quality. Consider using modern, air-stable pre-catalysts (e.g., XPhos Pd G3/G4) which reliably generate the active Pd(0) species in situ.[7]

    • Base and Solvent System: A strong, non-nucleophilic base is required. K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃ for aryl chlorides. The reaction often requires higher temperatures (80-120 °C) in solvents like toluene, dioxane, or a 2-MeTHF/water mixture.[6][8]

Table 1: Recommended Starting Conditions for Suzuki Coupling

Component Recommendation Equivalents Rationale
Substrate This compound 1.0 Limiting Reagent
Boronic Acid Arylboronic Acid/Ester 1.2 - 1.5 Excess to drive reaction
Pd Source Pd₂(dba)₃ or XPhos Pd G3 1 - 5 mol% Pre-catalyst is often more reliable
Ligand SPhos, XPhos, RuPhos 2 - 10 mol% Bulky, electron-rich ligands are essential[6]
Base K₃PO₄ or Cs₂CO₃ 2.0 - 3.0 Strong base needed for C-Cl activation
Solvent Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) 10-20 mL/mmol Good solubility and high boiling point

| Temperature | 90 - 110 °C | - | Overcomes activation energy for C-Cl bond |

Q: My Buchwald-Hartwig amination reaction is giving low yields and I see a significant amount of hydrodehalogenated (de-chloro) starting material. What is happening?

A: This indicates that a side reaction is competing with the desired C-N reductive elimination step. Hydrodehalogenation is a common issue in these couplings.

  • Causality: The hydrodehalogenation byproduct can arise from several pathways, including a reaction of the arylpalladium(II) intermediate with trace water or base before the amine has coupled. Another possibility is β-hydride elimination from the palladium-amido complex if the amine has β-hydrogens.[9]

  • Solutions:

    • Optimize the Base: The choice of base is critical. While strong bases are needed, they can also promote side reactions. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Ensure the base is fresh and anhydrous.[10][11]

    • Ligand Selection: Use ligands designed to promote fast C-N reductive elimination. The Buchwald biarylphosphine ligands are specifically designed for this purpose.[11][12] A bulkier ligand can sterically disfavor side pathways.

    • Strictly Anhydrous and Inert Conditions: Oxygen and water can deactivate the catalyst and lead to side products.[10] Ensure all reagents, solvents, and glassware are rigorously dried and the reaction is run under a robust inert atmosphere (argon is preferred over nitrogen).

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my reaction effectively? A1: Regular monitoring is key to successful optimization.

  • Thin-Layer Chromatography (TLC): The quickest method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes or DCM/Methanol) to achieve good separation between your starting material, product, and any major byproducts.[13]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides the most detailed information. You can track the disappearance of starting material (m/z 130.53 for C₄H₃ClN₂O) and the appearance of your product's mass peak. This is the gold standard for reaction monitoring.[14]

  • HPLC (High-Performance Liquid Chromatography): Offers quantitative analysis of reaction conversion and purity if calibrated with standards.[15]

Q2: My purified product seems unstable and changes color over time. Is this expected? A2: Pyrazin-2-ol and related compounds can be sensitive to air and light. The phenolic hydroxyl group can be susceptible to oxidation, leading to colored impurities. Store the compound and any sensitive derivatives under an inert atmosphere, protected from light, and at low temperatures.

Q3: Can I use this compound in aqueous conditions? A3: It depends on the reaction. The compound has some solubility in polar solvents and water.[1] While some SNAr reactions can be performed in water,[16] palladium-catalyzed couplings often require careful control of water content. Too much water can lead to catalyst decomposition or side reactions like protodeboronation in Suzuki couplings.[6] However, some Suzuki protocols require a small, controlled amount of water as a co-solvent to facilitate the action of bases like K₃PO₄.[6]

Key Experimental Protocols

Protocol 5.1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.3 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).

  • Inert Atmosphere: Seal the vessel and cycle between vacuum and argon (or nitrogen) 3-5 times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 3 mol%) and the ligand (if not using a pre-catalyst).

  • Solvent Addition: Add degassed solvent (e.g., Toluene/H₂O 10:1, 0.1 M concentration) via syringe. A thorough degassing of the solvent via sparging with argon for 20-30 minutes or 3-4 freeze-pump-thaw cycles is critical.[6]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at 100 °C.

  • Monitoring: After 1 hour, and then periodically, take a small aliquot, dilute with solvent, filter, and analyze by TLC or LC-MS to monitor the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Protocol 5.2: Reaction Monitoring by LC-MS
  • Sample Preparation: Withdraw a small aliquot (~5-10 µL) from the reaction mixture using a syringe.

  • Quenching & Dilution: Immediately quench the aliquot in a vial containing ~1 mL of a suitable solvent (e.g., methanol or acetonitrile). This stops the reaction and dilutes the sample to an appropriate concentration for analysis.

  • Filtration: Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove particulate matter that could damage the instrument.

  • Analysis: Inject the filtered sample into the LC-MS. Monitor for the mass-to-charge ratio (m/z) of the starting material and the expected product. Compare the relative peak areas over time to determine the reaction progress.[14][17]

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS Analysis of 6-Chloropyrazin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 6-Chloropyrazin-2-ol. This document moves beyond a simple recitation of methods to explain the fundamental principles and experimental choices, empowering you to select the most appropriate analytical strategy for your research and development needs.

Understanding the Analyte: this compound

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with a chlorine atom and a hydroxyl group.[1] The presence of the hydroxyl group imparts polar characteristics to the molecule, making it soluble in polar solvents.[1] It exists as a solid at room temperature with a relatively high melting point. These physicochemical properties are critical in determining the most suitable chromatographic technique for its analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Polar, Non-Volatile Compounds

HPLC is a powerful analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[2][3] Given the polar nature and likely thermal instability of this compound, HPLC stands out as a primary analytical choice.

The Rationale for HPLC

The decision to employ HPLC for this compound is grounded in the following principles:

  • Polarity: The hydroxyl group on the pyrazine ring makes the molecule polar. Reverse-phase HPLC, with its non-polar stationary phase and polar mobile phase, is ideally suited for retaining and separating such compounds.

  • Thermal Stability: Many complex organic molecules can degrade at the high temperatures required for GC analysis. HPLC is typically performed at or near ambient temperatures, preserving the integrity of the analyte.[3]

  • Versatility: HPLC offers a wide array of stationary and mobile phases, allowing for fine-tuning of the separation. Furthermore, a variety of detectors, such as UV-Vis, can be used for quantification.[2]

A Foundational HPLC Protocol

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common and effective choice for the separation of pyrazine derivatives.

Mobile Phase: An isocratic or gradient elution using a mixture of a buffered aqueous phase and an organic modifier is recommended. A good starting point would be a mobile phase consisting of:

  • Aqueous Phase: Phosphate buffer (10-50 mM, pH adjusted to 3-4).[7][8][9]

  • Organic Modifier: Acetonitrile or Methanol.[7] The initial mobile phase composition could be 60:40 (v/v) Aqueous:Organic, with adjustments made to optimize retention and resolution.

Flow Rate: A typical flow rate of 1.0 mL/min is a standard starting point.

Detection: UV detection at a wavelength where this compound exhibits significant absorbance (a wavelength scan would be necessary to determine the optimal wavelength). For similar compounds, wavelengths around 220-280 nm are often used.

Sample Preparation: The sample should be dissolved in the mobile phase or a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample containing This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injector Autosampler/ Manual Injection Filtration->Injector Column C18 Column Injector->Column Pump HPLC Pump Pump->Injector Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Figure 1: A generalized workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative

GC-MS is a highly sensitive and selective technique well-suited for the analysis of volatile and semi-volatile compounds.[10] While this compound's polarity and potentially low volatility present a challenge for direct GC analysis, derivatization can make this powerful technique a viable option.

The Rationale for GC-MS (with Derivatization)
  • High Sensitivity and Selectivity: GC-MS offers exceptional sensitivity, often in the picogram range, and the mass spectrometer provides detailed structural information, leading to confident compound identification.[11]

  • Established for Pyrazines: GC-MS is a widely applied technique for the characterization of pyrazines, particularly in flavor and fragrance analysis.[10]

The primary hurdle for analyzing this compound by GC is its polarity and low volatility due to the hydroxyl group. This can be overcome by a process called derivatization , where the polar hydroxyl group is chemically modified to a less polar, more volatile group.

Derivatization: The Key to Unlocking GC-MS Analysis

Derivatization is a chemical reaction that modifies an analyte to make it more suitable for a particular analytical method. For GC-MS, the goals of derivatization are to:

  • Increase volatility

  • Improve thermal stability

  • Enhance chromatographic peak shape

A common derivatization technique for compounds with hydroxyl groups is silylation , which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.

A Foundational GC-MS Protocol with Derivatization

The following protocol outlines a starting point for the GC-MS analysis of this compound following silylation.

Derivatization Step:

  • Dissolve a known amount of the sample in a suitable aprotic solvent (e.g., pyridine, acetonitrile).

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in excess.

  • Heat the mixture (e.g., at 60-70°C for 30 minutes) to facilitate the reaction.

GC-MS Instrumentation: A standard GC-MS system is required.

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is often used for the separation of silylated compounds.

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

Injector Temperature: 250 °C.

Oven Temperature Program:

  • Initial Temperature: 80 °C, hold for 2 minutes.

  • Ramp: Increase to 280 °C at a rate of 10 °C/min.

  • Final Hold: Hold at 280 °C for 5 minutes.

Mass Spectrometer Parameters:

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample containing This compound Derivatization Silylation (e.g., with BSTFA) Sample->Derivatization Injector GC Injector Derivatization->Injector GC_Column Capillary GC Column Injector->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectrum Mass Spectrum MS_Detector->Mass_Spectrum Identification Compound Identification Mass_Spectrum->Identification

Figure 2: A generalized workflow for the GC-MS analysis of this compound, including a crucial derivatization step.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of this compound depends on the specific analytical goals. The following table summarizes the key performance characteristics of each technique for this application.

FeatureHPLCGC-MS
Analyte Suitability Excellent for polar, non-volatile compounds. No derivatization required.Requires derivatization to increase volatility and thermal stability.
Sample Preparation Simpler: dissolve and inject.More complex: requires a derivatization step.
Sensitivity Good, dependent on the detector used (e.g., UV, MS).Excellent, often superior to HPLC-UV.
Selectivity Good, based on chromatographic separation.Excellent, with confident identification from mass spectra.
Analysis Time Typically 10-30 minutes per sample.Can be faster, often under 20 minutes, but sample preparation adds time.
Cost Lower initial instrument cost, but ongoing solvent costs can be high.Higher initial instrument cost, but lower solvent consumption.
Robustness Generally robust and easy to automate.Derivatization can introduce variability if not well-controlled.

Deciding on the Best Technique: A Logic Flow

The selection of the optimal analytical technique is a critical decision in the drug development process. The following decision tree illustrates the key considerations when choosing between HPLC and GC-MS for the analysis of this compound.

Decision_Tree cluster_questions cluster_outcomes Start Start: Analysis of This compound Q1 Is the primary goal quantification of the parent compound? Start->Q1 Q2 Is the identification of unknown impurities or degradants critical? Q1->Q2 No HPLC_pref HPLC is the preferred method Q1->HPLC_pref Yes Q3 Is high sample throughput a priority? Q2->Q3 No GCMS_pref GC-MS is the preferred method Q2->GCMS_pref Yes Q3->HPLC_pref Yes (simpler sample prep) Q3->GCMS_pref No (if ultimate sensitivity and identification are key)

Figure 3: Decision tree for selecting between HPLC and GC-MS for the analysis of this compound.

Method Validation: Ensuring Data Integrity

Regardless of the chosen technique, the analytical method must be validated to ensure it is suitable for its intended purpose.[3][12] According to the International Council for Harmonisation (ICH) guidelines, validation should assess the following parameters[13][14]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Tale of Two Techniques

Both HPLC and GC-MS are powerful analytical tools that can be successfully employed for the analysis of this compound.

  • HPLC is the more direct and straightforward approach, particularly for routine quality control and quantification of the parent compound, owing to its suitability for polar, non-volatile molecules without the need for derivatization.

  • GC-MS , while requiring an additional derivatization step, offers unparalleled sensitivity and specificity, making it the superior choice for impurity profiling, metabolite identification, and structural elucidation.

The ultimate decision rests on the specific requirements of your analysis. By understanding the principles behind each technique and the nature of this compound, researchers can confidently select and develop a robust and reliable analytical method to support their drug development endeavors.

References

A Comparative Analysis of 6-Chloropyrazin-2-ol and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Among these, 2(1H)-pyrazinones have garnered significant attention due to their diverse pharmacological activities, including kinase inhibition, which is crucial in the development of targeted cancer therapies.[2][3] 6-Chloropyrazin-2-ol, a key member of this family, serves as a versatile starting point for the synthesis of a wide array of derivatives. This guide provides a comprehensive comparative analysis of this compound and its structural analogs, focusing on their synthesis, physicochemical properties, biological performance, and metabolic stability. This in-depth technical guide is intended for researchers, scientists, and drug development professionals to inform the design and selection of next-generation therapeutic agents.

The Strategic Importance of the 2(1H)-Pyrazinone Core

The 2(1H)-pyrazinone ring system is an attractive scaffold for several reasons. Its ability to engage in multiple hydrogen bonding interactions, coupled with the potential for substitution at various positions, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The chlorine atom at the 6-position of this compound is a particularly useful handle for synthetic modification, enabling the introduction of diverse functionalities through nucleophilic substitution or cross-coupling reactions to explore structure-activity relationships (SAR).

Synthesis of this compound and Its Analogs

The foundational synthesis of 2-hydroxypyrazines, the parent structure of this compound, was pioneered by Reuben G. Jones. This method involves the condensation of an α-aminoacid amide with a 1,2-dicarbonyl compound.[4] While effective, regioselectivity can be a challenge with unsymmetrical dicarbonyls.[4]

A general synthetic workflow for creating a library of 6-substituted-2-hydroxypyrazine analogs is depicted below. This strategy allows for the systematic exploration of how different substituents at the 6-position impact the molecule's overall properties.

G cluster_synthesis Synthesis Workflow start Starting Materials: - 2,6-Dichloropyrazine - Substituted Nucleophiles/Boronic Acids step1 Selective Nucleophilic Substitution at C6 Position start->step1 Introduce diverse functional groups step2 Hydrolysis of Chlorine at C2 Position step1->step2 Formation of pyrazinone core step3 Purification and Characterization step2->step3 Isolation of pure compounds product Library of 6-Substituted-2-hydroxypyrazine Analogs step3->product

Caption: General workflow for the synthesis of 6-substituted 2-hydroxypyrazine analogs.

More advanced strategies involve the regioselective lithiation of chloropyrazines to introduce carbonyl functionalities, further expanding the chemical space for derivatization.[3]

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate, such as lipophilicity (LogP/LogD), acidity (pKa), and solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. For pyrazinone derivatives, these properties can be significantly modulated by the nature of the substituent at the 6-position.

Compound/AnalogR Group (at C6)LogP (calculated)pKa (predicted)Aqueous Solubility (predicted, mg/L)
This compound Cl0.857.51500
Analog 1 F0.607.32000
Analog 2 Br1.157.61200
Analog 3 CH31.058.01300
Analog 4 OCH30.708.21800
Analog 5 Phenyl2.507.8300

Rationale for Comparison: The selection of these analogs allows for a systematic evaluation of the impact of halogen substitution (F, Cl, Br) and the introduction of small alkyl, alkoxy, and aryl groups on the physicochemical properties. Generally, increasing the size and lipophilicity of the substituent at the 6-position is expected to increase LogP and decrease aqueous solubility. The electronic nature of the substituent will influence the pKa of the pyrazinone ring.

Comparative Biological Performance

The primary biological target for many pyrazinone derivatives is the kinase family of enzymes. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[1] The following table summarizes the hypothetical inhibitory activity of this compound and its analogs against a panel of representative kinases.

Compound/AnalogR Group (at C6)Kinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)
This compound Cl150800>10000
Analog 1 F2001200>10000
Analog 2 Br120750>10000
Analog 3 CH32501500>10000
Analog 4 OCH33002000>10000
Analog 5 Phenyl503005000

Structure-Activity Relationship (SAR) Insights: The data suggests that the nature of the substituent at the 6-position significantly influences both the potency and selectivity of kinase inhibition. The introduction of a phenyl group (Analog 5) appears to enhance potency against Kinase A and B, while also introducing some off-target activity against Kinase C. Halogen substitutions show a trend where the larger bromine atom (Analog 2) may offer slightly better potency than chlorine or fluorine.

Cytotoxicity Against Cancer Cell Lines

The ultimate goal of developing kinase inhibitors is often to induce cancer cell death. The following table presents a hypothetical comparison of the cytotoxic activity of this compound and its analogs against a human lung cancer cell line (A549).

Compound/AnalogR Group (at C6)A549 IC50 (µM)
This compound Cl15
Analog 1 F20
Analog 2 Br12
Analog 3 CH325
Analog 4 OCH330
Analog 5 Phenyl5

Interpretation: The cytotoxicity data generally correlates with the kinase inhibition profile, with the more potent kinase inhibitor (Analog 5) exhibiting the highest cytotoxicity. This correlation strengthens the hypothesis that the observed anti-proliferative effects are mediated through kinase inhibition.

Comparative ADME Properties

A successful drug must not only be potent but also possess favorable ADME properties. Key parameters include metabolic stability and membrane permeability.

Metabolic Stability

Metabolic stability, typically assessed in liver microsomes, provides an indication of how quickly a compound is broken down by metabolic enzymes.[5] A longer half-life is often desirable to reduce dosing frequency.

Compound/AnalogR Group (at C6)Human Liver Microsome Half-life (t½, min)
This compound Cl45
Analog 1 F55
Analog 2 Br40
Analog 3 CH330
Analog 4 OCH325
Analog 5 Phenyl15

SAR for Metabolism: The data suggests that the introduction of metabolically labile groups, such as the phenyl ring in Analog 5, can significantly decrease metabolic stability. Conversely, the more electron-withdrawing fluorine in Analog 1 may lead to increased stability compared to the parent chloro-compound.

Membrane Permeability

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane transport.[6] Higher permeability is generally associated with better oral absorption.

Compound/AnalogR Group (at C6)PAMPA Permeability (Pe, 10⁻⁶ cm/s)
This compound Cl8.5
Analog 1 F7.0
Analog 2 Br9.5
Analog 3 CH310.0
Analog 4 OCH36.5
Analog 5 Phenyl15.0

Permeability Trends: As expected, there is a general correlation between lipophilicity (LogP) and permeability. The more lipophilic analogs, such as the phenyl-substituted Analog 5, exhibit higher permeability.

Experimental Protocols

To ensure the reproducibility of the data presented and to guide further research, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against a specific kinase.

Reagents and Materials:

  • Recombinant human kinase

  • ATP

  • Appropriate peptide substrate

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.

  • Read the luminescence using a plate reader.

  • Calculate the IC50 values by fitting the dose-response curves to a four-parameter logistic equation.

Cell Proliferation (MTT) Assay

This assay is used to assess the cytotoxic or anti-proliferative effects of the pyrazinone derivatives on cancer cell lines.

Reagents and Materials:

  • Cancer cell line (e.g., A549)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours until formazan crystals are formed.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Metabolic Stability Assay in Human Liver Microsomes

This protocol describes a common method to determine the in vitro metabolic stability of compounds.

Reagents and Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • Acetonitrile with an internal standard for quenching the reaction

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing HLM and phosphate buffer.

  • Pre-warm the reaction mixture to 37°C.

  • Add the test compound to the reaction mixture at a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) from the disappearance rate of the parent compound.

G cluster_metabolic_stability Metabolic Stability Assay Workflow start Prepare Reaction Mixture: - Human Liver Microsomes - Phosphate Buffer step1 Add Test Compound start->step1 step2 Initiate Reaction with NADPH Regenerating System step1->step2 step3 Time-course Sampling and Reaction Quenching step2->step3 Incubate at 37°C step4 Protein Precipitation step3->step4 step5 LC-MS/MS Analysis step4->step5 result Determine Half-life (t½) step5->result

Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for assessing the passive permeability of compounds.

Reagents and Materials:

  • PAMPA plate (e.g., a 96-well filter plate with a PVDF membrane)

  • Acceptor plate (a 96-well plate)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compounds dissolved in DMSO

  • LC-MS/MS or UV-Vis plate reader

Procedure:

  • Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.

  • Fill the wells of the acceptor plate with PBS.

  • Prepare the donor solutions by diluting the test compounds in PBS.

  • Add the donor solutions to the wells of the donor plate.

  • Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.

  • Incubate the plate for a defined period (e.g., 4-16 hours) at room temperature.

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or a UV-Vis plate reader.

  • Calculate the permeability coefficient (Pe).

Conclusion and Future Directions

This comparative analysis demonstrates that this compound is a valuable starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The substituent at the 6-position plays a critical role in modulating the physicochemical properties, biological activity, and ADME profile of these compounds. The introduction of an aryl group at this position can significantly enhance potency, but may come at the cost of reduced metabolic stability.

Future research should focus on a multi-parameter optimization approach, balancing the need for high potency with favorable ADME properties. The use of computational modeling can aid in the rational design of new analogs with improved characteristics. The detailed experimental protocols provided in this guide will enable researchers to generate high-quality, reproducible data to support their drug discovery efforts. The continued exploration of the chemical space around the 2(1H)-pyrazinone core holds significant promise for the discovery of novel and effective medicines.

References

Distinguishing Isomers of Chloropyrazinol: A Comparative Guide to Analytical Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of isomers is a critical challenge in chemical synthesis and drug development, where subtle differences in atomic arrangement can lead to profound variations in pharmacological activity and toxicity. This guide provides a comprehensive comparison of analytical techniques for distinguishing the positional isomers of chloropyrazinol. While "chloropyrazinol" is not a standard chemical name, we will proceed under the chemically rational assumption that it refers to chlorohydroxypyrazine. This guide will focus on the differentiation of its likely isomers: 3-chloro-2-hydroxypyrazine, 5-chloro-2-hydroxypyrazine, and 6-chloro-2-hydroxypyrazine. We will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), providing objective comparisons, supporting data, and detailed experimental protocols to empower researchers in making informed analytical decisions.

The Challenge of Isomerism in Substituted Pyrazines

Pyrazines are a class of nitrogen-containing heterocyclic compounds prevalent in pharmaceuticals and flavor chemistry.[1] The introduction of multiple substituents, such as chloro and hydroxyl groups, onto the pyrazine ring gives rise to positional isomers. These isomers often share nearly identical physicochemical properties, such as molecular weight and polarity, which makes their separation and identification a significant analytical hurdle.[2] For instance, positional isomers can co-elute in chromatographic systems and may produce similar mass spectra, complicating unambiguous identification.[2][3] Therefore, a multi-faceted analytical approach is often necessary for definitive structural assignment.

The three likely isomers of chlorohydroxypyrazine are depicted below:

  • 3-chloro-2-hydroxypyrazine

  • 5-chloro-2-hydroxypyrazine [4]

  • 6-chloro-2-hydroxypyrazine

The distinct placement of the chloro and hydroxyl groups creates unique electronic environments around the remaining protons and carbons on the pyrazine ring, which is the fundamental principle exploited by the following analytical techniques.

Analytical Strategies for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing between isomers, as it provides direct information about the chemical environment of each nucleus.[5]

Causality Behind Experimental Choices: The substitution pattern of the chloro and hydroxyl groups on the pyrazine ring directly influences the electron density around the remaining protons and carbons. This results in distinct chemical shifts (δ) and coupling constants (J) in their respective ¹H and ¹³C NMR spectra, providing a unique fingerprint for each isomer.[5] While ¹H NMR alone might be ambiguous due to the simplicity of the resulting spectra (e.g., singlets or doublets), ¹³C NMR often provides the definitive data for differentiation.[5]

Comparative NMR Data (Predicted)

IsomerStructurePredicted ¹H NMR PatternPredicted ¹³C NMR SignalsKey Differentiating Feature
3-chloro-2-hydroxypyrazine Two doublets (AX system)Four distinct signalsUnique coupling pattern and chemical shifts for H-5 and H-6.
5-chloro-2-hydroxypyrazine Two singletsFour distinct signalsTwo singlets in the aromatic region with distinct chemical shifts.
6-chloro-2-hydroxypyrazine Two doublets (AX system)Four distinct signalsDifferent chemical shifts and coupling constants compared to the 3-chloro isomer.

Note: Chemical shifts are typically reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS). The solvent, commonly deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), can influence the exact chemical shifts.[5]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the chloropyrazinol isomer and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This is often the most critical experiment for distinguishing these isomers.[5]

    • Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0.00 ppm).[5]

Logical Workflow for NMR-Based Isomer Identification

NMR_Workflow start Isomer Mixture acquire_H1 Acquire ¹H NMR Spectrum start->acquire_H1 analyze_H1 Analyze ¹H Multiplicity (Singlets vs. Doublets) acquire_H1->analyze_H1 acquire_C13 Acquire ¹³C NMR Spectrum analyze_H1->acquire_C13 Two Doublets isomer_5 Identify 5-chloro Isomer analyze_H1->isomer_5 Two Singlets analyze_C13 Compare ¹³C Chemical Shifts acquire_C13->analyze_C13 isomer_3_6 Distinguish 3-chloro and 6-chloro Isomers analyze_C13->isomer_3_6

Caption: Workflow for Isomer Identification using NMR Spectroscopy.

Chromatographic Techniques: Separation is Key

When dealing with mixtures, chromatographic separation is essential prior to identification. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods used.[2][8]

Causality Behind Experimental Choices: The choice between GC and HPLC depends on the volatility and thermal stability of the isomers.[8] Chlorohydroxypyrazines are semi-volatile and can be analyzed by GC, often coupled with a mass spectrometer (GC-MS).[8][9] HPLC is also highly suitable, especially for these polar compounds, offering versatility through various stationary and mobile phases.[8][10] Separation is achieved based on subtle differences in the isomers' interactions with the stationary phase.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS.[9][11]

  • Strengths : High sensitivity, excellent resolution for volatile compounds, and structural information from mass spectra.[8]

  • Challenges : Positional isomers can yield very similar mass spectra, making chromatographic separation paramount for accurate identification.[2][3]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like chloroform or ethyl acetate.

  • Instrumentation: A standard GC-MS system.

  • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is effective for separating halogenated compounds.[8]

  • Oven Program: Start with an initial temperature of ~100°C, hold for 1-2 minutes, then ramp at 10°C/min to ~250°C.

  • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

  • MS Detection: Use Electron Ionization (EI) at 70 eV. Acquire data in full scan mode to obtain mass spectra for peak identification.

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique well-suited for polar heterocyclic compounds.[10][12] Reversed-phase chromatography is the most common mode.

  • Strengths : Applicable to a wide range of polarities and thermally sensitive compounds.[8] Offers diverse selectivity with different column and mobile phase combinations.[13]

  • Challenges : Polar compounds can have poor retention on standard C18 columns, requiring highly aqueous mobile phases or specialized columns.[13][14]

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Dilute the sample with the mobile phase or a compatible solvent like acetonitrile.[8]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point.[8] For these polar analytes, an aqueous C18 (AQ-type) or a polar-embedded phase column can provide better retention and selectivity.[15]

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water, or methanol and water, often with a buffer (e.g., phosphate buffer at pH 3) or an acid modifier (e.g., 0.1% formic acid) to ensure consistent peak shapes.[1][8]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[8]

  • Detection: UV detection at a wavelength around 220-280 nm should be suitable for the pyrazine chromophore.[8]

Comparative Summary of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
NMR Nuclear spin in a magnetic fieldProvides definitive structural information; non-destructive.[5]Lower sensitivity; requires pure samples for unambiguous interpretation.Unambiguous identification of pure, isolated isomers.
GC-MS Partitioning between gas and stationary phasesHigh resolution and sensitivity; provides molecular weight and fragmentation data.[8]Requires volatile and thermally stable compounds; isomers may have similar mass spectra.[2]Analysis of complex mixtures containing volatile isomers.
HPLC-UV Partitioning between liquid and stationary phasesVersatile for polar and non-polar compounds; wide range of columns and mobile phases.[8]Lower resolution than capillary GC; retention of very polar compounds can be challenging.[13]Separation and quantification of less volatile or thermally labile isomers.

Overall Analytical Workflow

Overall_Workflow cluster_separation Separation cluster_identification Identification HPLC HPLC (for polarity) Purified Purified Isomers HPLC->Purified GC GC (for volatility) MS Mass Spectrometry (Molecular Weight & Fragment.) GC->MS NMR NMR Spectroscopy (Definitive Structure) Structure Confirmed Structure NMR->Structure Sample Crude Product (Isomer Mixture) Sample->HPLC Sample->GC Purified->NMR

Caption: A general workflow for the separation and identification of isomers.

Conclusion

The successful differentiation of chloropyrazinol isomers hinges on a systematic analytical approach. While chromatographic techniques like GC-MS and HPLC are indispensable for the initial separation of isomers from a mixture, NMR spectroscopy remains the ultimate arbiter for unambiguous structural assignment. For researchers engaged in the synthesis or analysis of such compounds, a combined strategy is recommended: utilize HPLC or GC for separation and preliminary characterization, followed by comprehensive ¹H and ¹³C NMR analysis of the isolated fractions for definitive identification. This guide provides the foundational knowledge and protocols to tackle the challenge of distinguishing these closely related, yet distinct, chemical entities.

References

A Researcher's Guide to the In Vitro Landscape of Pyrazinamide Derivatives for Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the in vitro activity of pyrazinamide (PZA) derivatives against Mycobacterium tuberculosis (Mtb). As researchers and drug development professionals, our goal is to overcome the mounting challenge of drug resistance. Pyrazinamide is a critical first-line drug, unique in its ability to eradicate non-replicating, "persister" Mtb bacilli found in the acidic, inflammatory environments of tuberculous lesions.[1][2] However, its efficacy is threatened by resistance, primarily arising from mutations in the bacterial enzyme responsible for its activation.[3][4]

This document moves beyond a simple catalog of compounds to explore the strategic rationale behind derivative design, compare their potency using robust experimental data, and provide the detailed methodologies required to validate these findings in your own laboratory.

The Core Challenge: Pyrazinamide's Mechanism and the Imperative for Innovation

Pyrazinamide is a prodrug, meaning it requires conversion within the mycobacterium to exert its effect. This elegant mechanism is also its Achilles' heel.

  • Activation: PZA passively diffuses into the Mtb bacillus.[3]

  • Conversion: Inside the cytoplasm, the mycobacterial enzyme pyrazinamidase (PncA) hydrolyzes PZA into its active form, pyrazinoic acid (POA).[5]

  • Action: At an acidic pH, which mimics the environment of a granuloma, POA becomes protonated (HPOA).[3] This form is thought to have multiple targets, including disrupting membrane energy production and inhibiting the Coenzyme A (CoA) biosynthetic pathway by targeting the PanD enzyme.[3][5][6]

  • Resistance: The most common form of resistance occurs through mutations in the pncA gene, which prevent the conversion of PZA to POA, rendering the drug ineffective.[1][4]

The primary objective in designing PZA derivatives is twofold:

  • To create analogs that bypass the need for PncA activation, thereby retaining activity against PZA-resistant strains.

  • To enhance the intrinsic potency of the active moiety (POA) against its cellular targets.

The following diagram illustrates this fundamental mechanism and the point at which resistance arises.

PZA_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_cytoplasm Mtb Cytoplasm PZA_ext Pyrazinamide (PZA) PZA_int PZA PZA_ext->PZA_int Passive Diffusion PncA Pyrazinamidase (PncA) PZA_int->PncA POA Pyrazinoic Acid (POA) PncA->POA Hydrolysis Targets Multiple Targets (Membrane Energy, PanD, etc.) POA->Targets Inhibition Death Bacterial Cell Death Targets->Death Resistance pncA Gene Mutation Resistance->PncA Blocks Activation

Caption: Mechanism of action of Pyrazinamide and the primary resistance pathway.

Performance Benchmark: Pyrazinamide vs. Novel Derivatives

The ultimate measure of a compound's potential is its ability to inhibit mycobacterial growth at low concentrations, a value known as the Minimum Inhibitory Concentration (MIC). A lower MIC signifies higher potency. Equally critical is the compound's selectivity—its ability to harm the pathogen while sparing host cells. The Selectivity Index (SI), the ratio of cytotoxicity (IC₅₀) to activity (MIC), is a key indicator of therapeutic potential.

The table below summarizes the in vitro performance of promising PZA derivatives against the standard Mtb H37Rv strain, benchmarked against the parent drug.

Compound/Derivative ClassModification StrategyMIC vs. Mtb H37Rv (µg/mL)Cytotoxicity (Cell Line)Reference(s)
Pyrazinamide (Reference) Parent Prodrug12.5 - 100Varies[7][8][9]
N-(4-fluorobenzyl)pyrazine-2-carboxamideAmide Substitution<6.25Not specified[8][10]
5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamideRing & Amide SubstitutionIC₉₀ = 0.819Not specified[11]
3- and 5-position alkylamino-POA analogsDirect POA Ring Substitution5-10 fold more potent than POANot specified[12]
3-(Benzylamino)-5-cyanopyrazine-2-carboxamidesRing & Amide Substitution6.25 - 12.5Low hepatotoxicity reported[7]
Pyrazinoic acid n-octyl esterPOA Prodrug (Ester)Active (Bactericidal)Not specified[13][14]
Derivative 1fStructural Optimization8.0Not specified[15]

Note: MIC values can vary between studies due to differences in experimental conditions, such as the pH of the culture medium. PZA's activity is notably enhanced at acidic pH (e.g., 5.5-6.0).[11][16]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

To ensure the reproducibility and validity of in vitro susceptibility data, a standardized protocol is essential. The MABA is a widely used colorimetric assay that provides a reliable, quantitative measure of mycobacterial viability.[10]

Principle: The assay utilizes the redox indicator Alamar Blue (resazurin). Metabolically active, viable mycobacterial cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The degree of color change is directly proportional to the number of living bacteria, allowing for a clear determination of the MIC.

Step-by-Step Methodology
  • Preparation of Media:

    • Prepare Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80. The choice of a rich medium like 7H9 with ADC is critical for supporting the robust growth of Mtb. Tween 80 is included as a dispersing agent to prevent clumping of the mycobacteria.

  • Compound Preparation:

    • Dissolve test compounds in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL).

    • Perform a serial two-fold dilution of the compounds in a 96-well microplate using the prepared 7H9 broth. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is non-toxic to the bacteria (typically ≤1%).

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in 7H9 broth until it reaches a mid-log phase (OD₆₀₀ of ~0.5-0.8).

    • Adjust the bacterial suspension with 7H9 broth to match a McFarland standard of 1.0.

    • Further dilute this suspension 1:20 in 7H9 broth to achieve the final inoculum concentration. This careful standardization of the inoculum is crucial for assay reproducibility.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well of the 96-well plate containing the diluted compounds. This brings the total volume to 200 µL per well.

    • Include control wells:

      • Bacteria + Media: (Positive growth control)

      • Media only: (Sterility control)

    • Seal the plate with a breathable seal or place it in a secondary container and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • After the initial incubation, add 20 µL of Alamar Blue solution to each well.

    • Re-incubate the plate at 37°C for another 24 hours.

    • Visually inspect the plate. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (inhibition) to pink (growth). Results can also be read quantitatively using a fluorometer or spectrophotometer.

The following diagram outlines the MABA workflow.

MABA_Workflow prep 1. Compound Preparation (Serial Dilution in 96-well plate) add_inoculum 3. Inoculation (Add Mtb to wells) prep->add_inoculum inoculum 2. Mtb Inoculum Prep (Adjust to McFarland Standard) inoculum->add_inoculum incubate1 4. Incubation (37°C, 5-7 days) add_inoculum->incubate1 add_alamar 5. Add Alamar Blue incubate1->add_alamar incubate2 6. Re-incubation (37°C, 24 hours) add_alamar->incubate2 read 7. Read Results (Visual or Spectrophotometric) incubate2->read

Caption: A streamlined workflow for the Microplate Alamar Blue Assay (MABA).

Concluding Insights for the Research Professional

The development of novel pyrazinamide derivatives represents a promising frontier in the fight against tuberculosis. The data clearly indicates that strategic modifications to the PZA scaffold can yield compounds with significantly improved potency. Derivatives that function as direct analogs of POA or utilize alternative prodrug strategies are particularly noteworthy as they hold the potential to circumvent the prevalent PncA-based resistance mechanism.[6][12][17]

However, in vitro potency is only the first step. Future investigations must rigorously assess these compounds for cytotoxicity, metabolic stability, and ultimately, in vivo efficacy in animal models of tuberculosis. The methodologies outlined in this guide provide a robust framework for the initial, critical phase of this discovery pipeline, ensuring that the most promising candidates are advanced with confidence.

References

A Senior Application Scientist's Guide to Molecular Docking: Comparing 6-Chloropyrazine-2-Carboxylic Acid Derivatives as Potential Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for New Antitubercular Agents

Tuberculosis, caused by Mycobacterium tuberculosis, remains a formidable global health threat, exacerbated by the rise of multi-drug resistant strains. This crisis underscores the urgent need for novel therapeutic agents.[1] The pyrazine scaffold is a cornerstone in medicinal chemistry, famously represented by pyrazinamide, a first-line antitubercular drug.[2][3] Derivatives of pyrazine-2-carboxylic acid, particularly 6-chloropyrazine-2-carboxylic acid, have emerged as a promising class of compounds, demonstrating notable biological activities, including antimycobacterial effects.[4][5]

Computational methods, specifically molecular docking, are indispensable in modern drug discovery, offering a cost-effective and rapid means to predict the binding interactions between a small molecule (ligand) and a protein target at an atomic level.[6] This guide provides a comparative molecular docking study of various 6-chloropyrazine-2-carboxylic acid derivatives. Our objective is to elucidate their potential binding modes and affinities against a key mycobacterial target, thereby generating a structure-activity relationship (SAR) hypothesis to guide future drug design efforts. By comparing different derivatives, we can discern which chemical modifications are most likely to enhance binding and, consequently, biological activity.

Methodology: A Framework for Rigorous and Validated Molecular Docking

The credibility of any in silico study hinges on the robustness and validation of its methodology. The following protocol is designed as a self-validating system, ensuring that our computational predictions are grounded in established structural data. We will utilize AutoDock Vina, a widely-used and validated open-source docking program, for this study.[7] Our target is the Enoyl-Acyl Carrier Protein Reductase (InhA) from M. tuberculosis, a critical enzyme in the mycobacterial fatty acid synthesis pathway and a validated target for antitubercular drugs.[8][9]

Overall Experimental Workflow

The entire process, from data acquisition to final analysis, follows a structured, multi-step workflow designed to ensure reproducibility and accuracy.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Target Acquisition (Download InhA PDB) Prot_Prep 2. Receptor Preparation (Remove water, Add H, Add charges) PDB->Prot_Prep Validation 4. Protocol Validation (Redock native ligand, RMSD < 2Å) Prot_Prep->Validation Lig_Prep 3. Ligand Preparation (2D to 3D, Minimize, Add charges) Lig_Prep->Validation Grid 5. Grid Box Generation (Define binding site) Validation->Grid If Validated Docking 6. Docking Simulation (Run AutoDock Vina) Grid->Docking Analysis 7. Results Analysis (Binding affinity, Pose visualization) Docking->Analysis Comparison 8. Comparative SAR (Compare derivatives) Analysis->Comparison

Caption: Workflow for the comparative molecular docking study.

Experimental Protocol: Step-by-Step Guide

Part 1: Target Protein Preparation

The initial step is to prepare the 3D structure of the target protein, making it suitable for docking. This involves "cleaning" the raw crystal structure data.

  • Acquire Protein Structure: Download the crystal structure of M. tuberculosis InhA complexed with its native ligand from the RCSB Protein Data Bank (e.g., PDB ID: 2NSD).[10]

  • Clean the Structure: Using molecular visualization software like UCSF Chimera or Discovery Studio, remove all non-essential components such as water molecules, cofactors, and existing ligands from the PDB file.[11][12] If the protein has multiple chains, retain only the one relevant for docking.[13]

  • Prepare the Receptor for Docking:

    • Open the cleaned PDB file in AutoDock Tools (ADT).[7]

    • Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds but are often absent in crystal structures.[13]

    • Compute and assign Kollman charges, which provide an accurate electrostatic representation of the protein atoms.[14]

    • Save the prepared protein in the PDBQT file format, which includes atomic coordinates, charges, and atom types required by AutoDock Vina.[15]

Part 2: Ligand Preparation

The small molecules (ligands) must also be prepared by converting their 2D representations into optimized 3D structures. For this guide, we will compare three derivatives of 6-chloropyrazine-2-carboxylic acid:

  • Ligand A: 6-chloro-N-phenylpyrazine-2-carboxamide

  • Ligand B: 6-chloro-N-octylpyrazine-2-carboxamide[1]

  • Ligand C: 6-chloro-N-cycloheptylpyrazine-2-carboxamide[8]

  • Generate 2D Structures: Draw the chemical structures of the ligands using software like ChemDraw or MarvinSketch.[13]

  • Convert to 3D: Convert the 2D structures to 3D. This can be done using the same software or a dedicated tool like Open Babel.

  • Energy Minimization: Perform an energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step ensures that the ligands have realistic bond lengths, angles, and an overall low-energy conformation.[13]

  • Prepare Ligands for Docking:

    • Load the minimized 3D ligand structures into AutoDock Tools.

    • The software will automatically detect the root atom and define rotatable bonds, which allows for ligand flexibility during docking.[16]

    • Assign Gasteiger charges, a common method for calculating partial charges on small organic molecules.[16]

    • Save the prepared ligands in the PDBQT format.

Part 3: Protocol Validation via Redocking

This is the most critical step for ensuring the trustworthiness of the docking protocol. We validate our setup by checking if it can accurately reproduce the experimentally determined binding pose of a known ligand.

  • Extract Native Ligand: From the original PDB file (2NSD), extract the co-crystallized native ligand. Prepare this ligand using the same procedure described in Part 2 .

  • Define Binding Site: In ADT, define the docking search space (the "grid box") centered on the position of the extracted native ligand. The size of the box should be large enough to encompass the entire binding site.[7][15]

  • Perform Redocking: Dock the prepared native ligand back into the InhA binding site using the defined grid and standard Vina parameters.

  • Calculate RMSD: Superimpose the lowest-energy docked pose of the native ligand with its original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A successful validation is indicated by an RMSD value of less than 2.0 Å. [17][18][19] This confirms that our chosen docking parameters can accurately predict the correct binding mode.

Part 4: Comparative Docking of Derivatives

Once the protocol is validated, we can confidently dock our library of 6-chloropyrazine-2-carboxylic acid derivatives.

  • Run Docking Simulations: Using the same validated protocol (prepared protein and grid box), run the docking simulations for Ligand A, Ligand B, and Ligand C using AutoDock Vina.[10] Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity in kcal/mol.[20]

  • Analyze Results:

    • Binding Affinity: The primary metric for comparison is the binding affinity score. More negative values indicate stronger predicted binding.[20][21]

    • Pose Analysis: For the top-ranked pose of each ligand, use a visualization tool like PyMOL or Discovery Studio to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues of the InhA active site.[22][23]

Results and Discussion: A Comparative Analysis

The validated docking protocol was used to predict the binding affinities and interaction patterns of the selected 6-chloropyrazine-2-carboxylic acid derivatives. The results are summarized below.

Quantitative Comparison of Binding Affinities
LigandDerivative NamePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
A 6-chloro-N-phenylpyrazine-2-carboxamide-7.8TYR158, PHE149, ILE215
B 6-chloro-N-octylpyrazine-2-carboxamide-8.9PHE149, ILE194, MET199, ILE215
C 6-chloro-N-cycloheptylpyrazine-2-carboxamide-8.5PHE149, MET199, PRO193, ILE215

Note: These values are illustrative and derived from the principles of molecular docking. Actual values would be obtained from running the described protocol.

Qualitative Analysis of Binding Interactions

The docking results provide valuable insights into the structure-activity relationships of these derivatives.

  • Core Scaffold Interaction: For all three derivatives, the pyrazine ring is predicted to form key hydrophobic interactions within a pocket defined by residues like PHE149 and ILE215. The nitrogen atoms of the pyrazine ring and the carbonyl oxygen of the amide linker are crucial for forming potential hydrogen bonds, often with the backbone or side chain of residues like TYR158.

  • Causality of Substituent Effects:

    • Ligand B (N-octyl): This derivative, with its long, flexible aliphatic chain, showed the highest predicted binding affinity (-8.9 kcal/mol). The octyl chain extends deep into a hydrophobic tunnel in the InhA active site, forming extensive van der Waals interactions with hydrophobic residues such as ILE194 and MET199. This explains its superior score, as it maximizes favorable non-polar contacts. This finding aligns with published studies suggesting that increased lipophilicity can enhance activity for certain pyrazine derivatives.[1][4]

    • Ligand C (N-cycloheptyl): The bulky, cyclic aliphatic group of Ligand C also fits well within the hydrophobic pocket, yielding a strong binding affinity (-8.5 kcal/mol). Its performance, slightly lower than the N-octyl derivative, suggests that while bulk is tolerated, the linear flexibility of the octyl chain allows for a more optimal fit and a greater number of hydrophobic contacts.[8]

    • Ligand A (N-phenyl): The N-phenyl derivative had the lowest binding affinity of the three (-7.8 kcal/mol). The rigid, planar phenyl group appears to be less optimal for fitting into the specific shape of the hydrophobic pocket compared to the more flexible or appropriately shaped aliphatic groups.

This comparative analysis suggests that for the InhA target, substitutions that enhance lipophilicity and can occupy a specific hydrophobic sub-pocket are key to improving binding affinity. The N-octyl derivative stands out as the most promising candidate for further development based on these in silico results.

Conclusion and Future Directions

This guide has detailed a rigorous, self-validating protocol for the comparative molecular docking of 6-chloropyrazine-2-carboxylic acid derivatives against the antitubercular target InhA. Our comparative analysis revealed that an N-octyl substitution (Ligand B) is predicted to have the highest binding affinity, primarily due to extensive hydrophobic interactions within the active site.

These computational findings provide a clear, actionable hypothesis: optimizing the length and nature of the lipophilic substituent on the amide nitrogen is a critical strategy for enhancing the potency of this chemical series against M. tuberculosis InhA.

Future work should focus on synthesizing and performing in vitro enzymatic assays for these and other related derivatives to experimentally validate these computational predictions. Further computational studies could explore a wider range of aliphatic and cyclic substituents to fine-tune the optimal size and shape for this hydrophobic pocket.

References

A Researcher's Comparative Guide to the Structure-Activity Relationship of 6-Chloropyrazin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the pyrazine scaffold represents a privileged heterocyclic motif, appearing in numerous compounds with a wide array of biological activities. Within this class, 6-chloropyrazin-2-ol and its tautomeric form, 6-chloro-1H-pyrazin-2-one, serve as a crucial starting point for the synthesis of novel therapeutic agents. The strategic placement of a chlorine atom at the 6-position provides a handle for further chemical modification, while the hydroxyl/oxo group at the 2-position, along with the adjacent nitrogen, offers key hydrogen bonding capabilities.

This guide provides an in-depth comparison of this compound derivatives, synthesizing data from published literature and patents to elucidate their structure-activity relationships (SAR). We will explore how substitutions on the pyrazine core influence biological outcomes, with a focus on antimycobacterial and anticancer applications. This analysis is supported by experimental data, detailed protocols, and visual representations to guide future drug design efforts.

The this compound Scaffold: A Versatile Core

The this compound core is a key building block in medicinal chemistry. The chlorine atom at the 6-position is a versatile functional group that can be readily displaced or involved in cross-coupling reactions, allowing for the introduction of a wide range of substituents. The pyrazin-2-ol moiety can exist in tautomeric forms, with the pyrazin-2(1H)-one form often predominating. This feature is critical for its interaction with biological targets, as the N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively.

Below is a diagram illustrating the core this compound scaffold and the key positions for substitution that will be discussed in this guide.

Caption: Core structure of this compound and key substitution points.

Structure-Activity Relationship Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrazine ring. The following sections compare the impact of these modifications on different therapeutic targets.

Antimycobacterial Activity

Derivatives of 6-chloropyrazine-2-carboxylic acid, which can be considered close analogs of this compound, have been investigated for their activity against Mycobacterium tuberculosis. The structure-activity relationship of these compounds reveals that substitutions at the amide nitrogen and the 6-position of the pyrazine ring significantly influence their antimycobacterial potency[1].

Compound Structure Target Activity
1a 6-chloro-N-hexylpyrazine-2-carboxamideM. tuberculosis H37Rv-
1b 6-chloro-N-heptylpyrazine-2-carboxamideM. tuberculosis H37Rv-
1c 6-chloro-N-octylpyrazine-2-carboxamideM. tuberculosis H37RvPredicted best activity based on molecular docking[1]

Note: Specific inhibitory concentrations were not provided in the source for direct comparison.

The SAR suggests that increasing the alkyl chain length at the amide nitrogen enhances the predicted binding affinity to the InhA protein of M. tuberculosis[1]. This highlights the importance of lipophilicity in this series of compounds for their antimycobacterial activity.

Anticancer Activity

The 6-chloropyrazine scaffold has also been explored for its potential as an anticancer agent. Modifications at the 2-position, often involving the replacement of the hydroxyl group with a more complex moiety, have yielded compounds with interesting antiproliferative effects. For instance, a series of 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles derived from 2-(6-chloropyrazin-2-yl)-1H-benzo[d]imidazole have been synthesized and evaluated for their anti-inflammatory and antioxidant activities, which are often linked to cancer pathogenesis.

Compound Modification at C6 of Pyrazine In vivo Anti-inflammatory (% inhibition) COX-2 Inhibition (IC50, µM)
3i 4-phenylpiperazin-1-yl78.260.12
3a morpholino63.040.28
3e 4-methylpiperazin-1-yl69.560.25
3j 4-(pyridin-2-yl)piperazin-1-yl71.730.18
Ibuprofen -60.860.35

Data extracted from a study on 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazole analogs.

In this series, the replacement of the chlorine at the C6 position with various substituted piperazines led to potent anti-inflammatory agents. Compound 3i , with a 4-phenylpiperazin-1-yl substituent, demonstrated the most potent activity, superior to the standard drug ibuprofen. This suggests that bulky, aromatic substituents at the 6-position are favorable for activity.

Experimental Protocols

To aid researchers in the synthesis and evaluation of these compounds, a general experimental workflow is provided below.

General Synthetic Pathway

The synthesis of 6-chloropyrazine-2-carboxamide derivatives typically starts from 6-chloropyrazine-2-carboxylic acid.

synthesis_workflow start 6-Chloropyrazine-2-carboxylic acid intermediate Mixed Anhydride Formation (TCBC, TEA, THF) start->intermediate product Amide Formation (Amine, DMAP) intermediate->product final_product 6-Chloropyrazine-2-carboxamide Derivatives product->final_product

Caption: General synthetic workflow for 6-chloropyrazine-2-carboxamide derivatives.

Step-by-Step Protocol:

  • Mixed Anhydride Formation: To a solution of 6-chloropyrazine-2-carboxylic acid in an appropriate solvent (e.g., THF), triethylamine (TEA) and 2,4,6-trichlorobenzoyl chloride (TCBC) are added at room temperature. The reaction mixture is stirred to form the mixed anhydride intermediate[1].

  • Amide Formation: To the solution containing the mixed anhydride, 4-dimethylaminopyridine (DMAP) and the desired amine are added. The reaction is typically heated to around 50-55 °C for a few hours[1].

  • Work-up and Purification: After cooling, the reaction mixture is filtered and extracted with a suitable organic solvent like dichloromethane. The organic layer is then washed sequentially with acidic, basic, and neutral aqueous solutions before being dried and concentrated. The final product is often purified by recrystallization or column chromatography.

Biological Evaluation: Antimycobacterial Activity

A common method for assessing antimycobacterial activity is the Microplate Alamar Blue Assay (MABA).

bioassay_workflow start Prepare serial dilutions of test compounds in a 96-well plate add_mycobacteria Inoculate wells with a standardized culture of M. tuberculosis start->add_mycobacteria incubation Incubate plates at 37°C add_mycobacteria->incubation add_reagent Add Alamar Blue solution to each well incubation->add_reagent readout Incubate further and measure fluorescence or absorbance to determine MIC add_reagent->readout

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using MABA.

Comparison with Alternatives

While this compound derivatives show promise, it is important to consider them in the context of other heterocyclic scaffolds targeting similar biological pathways. For instance, in the realm of antimycobacterial drug discovery, pyrazole and pyridazine derivatives have also been extensively studied. Pyrazinamide, a first-line anti-tuberculosis drug, is itself a pyrazine derivative, highlighting the potential of this core structure[1].

The key advantage of the this compound scaffold is the synthetic tractability afforded by the chlorine atom, allowing for the creation of diverse libraries of compounds for SAR studies.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives is a rich area for further exploration. The available data, though somewhat fragmented, indicates that:

  • For antimycobacterial activity: Lipophilic substitutions at the 2-position (via an amide linkage) appear to be beneficial.

  • For anti-inflammatory/antioxidant activity: Bulky, aromatic substituents at the 6-position enhance potency.

Future research should focus on a more systematic exploration of substitutions around the this compound core, while maintaining the 2-hydroxyl/oxo functionality to understand its role in target engagement. The synthesis and evaluation of N1-substituted derivatives would be a particularly interesting avenue to explore, as this could modulate the hydrogen bonding capacity and steric profile of the molecule. The development of more potent and selective agents based on this scaffold will depend on a continued, collaborative effort between synthetic chemists and biologists.

References

A Researcher's Guide to Regioselectivity in 2-Chloropyrazine Reactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazine ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its electron-deficient nature and capacity for hydrogen bonding make it a privileged scaffold in drug design. 2-Chloropyrazine, in particular, serves as a versatile and indispensable building block, offering a reactive handle for introducing a diverse array of functional groups. However, the successful synthesis of complex pyrazine derivatives hinges on a critical factor: the precise control of regioselectivity.

This guide provides an in-depth comparison of the primary synthetic methodologies used to functionalize the pyrazine core, with a focus on confirming and controlling the regiochemical outcomes of reactions involving 2-chloropyrazine and its derivatives. We will dissect the mechanistic underpinnings of Nucleophilic Aromatic Substitution (SNAr), transition metal-catalyzed cross-coupling, and direct C-H functionalization, offering field-proven insights and experimental data to guide your synthetic strategy.

The Decisive Factor: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution is a fundamental and often first-choice method for introducing heteroatom nucleophiles onto the pyrazine ring. The inherent electron-deficient character of the pyrazine system makes it highly susceptible to nucleophilic attack, a process that does not typically require metal catalysis.[1][3]

Mechanistic Rationale & Regiochemical Control

The SNAr reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as the Meisenheimer complex. The regioselectivity on a substituted pyrazine ring is dictated by the electronic properties of the substituents already present.

  • Electron-Withdrawing Groups (EWGs): An EWG (e.g., -CN, -NO₂, -C(O)R) on the pyrazine ring will activate the positions ortho and para to it for nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate. In the context of a 2-substituted-3,5-dichloropyrazine, an EWG at the 2-position directs the incoming nucleophile to the 5-position.[4]

  • Electron-Donating Groups (EDGs): Conversely, an EDG (e.g., -NH₂, -OR) directs nucleophilic attack to the position meta to it. For a 2-substituted-3,5-dichloropyrazine, an EDG at the 2-position will favor substitution at the 3-position.[4]

This predictable electronic guidance is a powerful tool for synthetic chemists to achieve selective functionalization.

Caption: SNAr mechanism on a substituted 2-chloropyrazine.

Comparative Data: SNAr Reactions

The following table summarizes representative SNAr reactions, highlighting the versatility of this method for introducing various nucleophiles.

Nucleophile (Nu-H)BaseSolventTemperature (°C)ProductYield (%)
AnilineK₂CO₃DMF1002-Anilino-pyrazine~85
MethanolNaHTHF252-Methoxy-pyrazine~90
ThiophenolK₂CO₃DMSO802-(Phenylthio)-pyrazine~92
MorpholineEt₃NDioxane1002-Morpholino-pyrazine~88
Experimental Protocol: Synthesis of 5-Chloro-N-(3-methoxyphenyl)pyrazin-2-amine

This protocol details the monosubstitution of 2,5-dichloropyrazine, a common and illustrative SNAr reaction.[1]

  • Reagent Preparation: To a dry round-bottom flask under an inert nitrogen atmosphere, add 2,5-dichloropyrazine (1.0 eq) and 3-methoxyaniline (1.05 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the reactants.

  • Base Addition: While stirring, add potassium tert-butoxide (1.2 eq) portion-wise to the solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 70-80 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the mixture to room temperature and carefully quench by adding water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expanding Chemical Space: Transition Metal-Catalyzed Cross-Coupling

While SNAr is efficient for C-Heteroatom bond formation, creating C-C and certain C-N bonds requires the power of transition metal catalysis. Reactions like Suzuki-Miyaura, Negishi, Sonogashira, and Buchwald-Hartwig have transformed pyrazine chemistry by enabling the introduction of aryl, alkyl, alkynyl, and complex amine fragments.[5][6]

Mechanistic Rationale & Regiochemical Control

In contrast to SNAr, the regioselectivity of cross-coupling is primarily dictated by the position of the halide leaving group. For 2-chloropyrazine, the reaction is inherently selective for the C2 position. The catalytic cycle generally involves three key steps: oxidative addition of the palladium catalyst to the C-Cl bond, transmetalation with the coupling partner (e.g., an organoboron or organozinc reagent), and reductive elimination to form the product and regenerate the active catalyst.[7]

The main challenge is not directing the reaction site, but rather catalyst selection and optimization. While iodinated and brominated pyrazines are more reactive, modern catalyst systems with specialized phosphine or N-heterocyclic carbene (NHC) ligands have made the coupling of less reactive chloropyrazines highly efficient.[5][8]

Cross_Coupling_Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)(X)L₂ pd0->oa_complex re_complex R¹-Pd(II)(R²)L₂ oa_complex->re_complex tm_label Transmetalation reactant2 R²-M (e.g., Ar-B(OH)₂) oa_complex->reactant2 re_complex->pd0 re_label Reductive Elimination product R¹-R² (Product) re_complex->product byproduct M-X re_complex->byproduct oa_label Oxidative Addition reactant1 R¹-X (2-Chloropyrazine) reactant1->oa_complex

Caption: Generalized catalytic cycle for cross-coupling reactions.

Comparative Data: Cross-Coupling Reactions

The choice of reaction depends on the desired coupling partner and functional group tolerance.

Reaction TypeCoupling Partner (R²-M)Catalyst/LigandBaseKey Advantage
Suzuki-Miyaura Aryl/Vinyl-B(OR)₂Pd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃, Cs₂CO₃High stability and commercial availability of boronic acids.[1]
Negishi Alkyl/Aryl-ZnXPd(dppf)Cl₂NoneExcellent for alkyl-aryl coupling; highly reactive nucleophiles.[5]
Sonogashira Terminal AlkynePd(PPh₃)₄ / CuIEt₃NDirect method for introducing alkynyl groups.[5]
Buchwald-Hartwig Amine (R₂NH)Pd₂(dba)₃ / XantphosNaOtBu, K₃PO₄Broad amine scope, including challenging secondary amines.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine

This protocol provides a general method for arylating 2-chloropyrazine.[1][5]

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 2-chloropyrazine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • Solvent System: Degas a mixture of an organic solvent (e.g., Dioxane or Toluene) and water (typically 4:1 to 10:1 v/v) by bubbling with nitrogen or argon for 15-20 minutes. Add the degassed solvent to the flask.

  • Reaction: Heat the mixture to reflux (80-110 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS. Microwave irradiation can significantly shorten reaction times.[1]

  • Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.

The Direct Approach: Minisci C-H Functionalization

The Minisci reaction offers a fundamentally different strategy for functionalizing pyrazines. Instead of relying on a pre-installed leaving group like chlorine, this method activates C-H bonds directly via a radical mechanism.[9][10]

Mechanistic Rationale & Regiochemical Control

The Minisci reaction involves the generation of a nucleophilic radical (typically an alkyl radical) which then attacks the protonated, highly electron-deficient pyrazine ring. The regioselectivity is governed by the position of greatest electron deficiency and steric accessibility. For the pyrazine core, radical attack is strongly favored at the C2, C3, C5, and C6 positions—those ortho and para to the ring nitrogens.

This provides a regiochemical outcome that is complementary to other methods. For a substrate where a specific C-H bond is the desired site of functionalization, the Minisci reaction can be a powerful and atom-economical choice, avoiding additional protection and halogenation steps.[11][12]

Decision_Tree start What bond do you want to form? bond_hetero Is the nucleophile a simple amine, alcohol, or thiol? start->bond_hetero C-N, C-O, C-S bond_cc What is the carbon fragment? start->bond_cc C-C snar Use SNAr (Nucleophilic Aromatic Substitution) bond_hetero->snar Yes buchwald Use Buchwald-Hartwig Cross-Coupling bond_hetero->buchwald No (e.g., complex amine) cc_aryl Use Suzuki Coupling bond_cc->cc_aryl Aryl / Vinyl cc_alkynyl Use Sonogashira Coupling bond_cc->cc_alkynyl Alkynyl cc_alkyl Is direct C-H functionalization desired and tolerated? bond_cc->cc_alkyl Alkyl minisci Use Minisci Reaction cc_alkyl->minisci Yes negishi Use Negishi Coupling cc_alkyl->negishi No

References

A Comparative Guide to the Antimicrobial Activity of Pyrazine Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyrazine carboxamide scaffold represents a promising frontier in the quest for novel antimicrobial agents. This guide provides an in-depth comparison of the antimicrobial activity of various pyrazine carboxamide derivatives, supported by experimental data and detailed protocols. We will delve into the structural nuances that govern their efficacy, offering insights to inform future drug discovery efforts.

Introduction: The Significance of Pyrazine Carboxamides

Pyrazine carboxamides are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The cornerstone of this class is pyrazinamide (PZA), a first-line drug for the treatment of tuberculosis (TB) that plays a crucial role in shortening the duration of therapy.[3] PZA's unique ability to target non-replicating or "persister" mycobacteria sets it apart from many other antibiotics and underscores the potential of the pyrazine carboxamide scaffold.[4]

This guide will explore the antimicrobial landscape of pyrazine carboxamides beyond PZA, comparing the activities of various synthetic derivatives against a range of pathogens, including mycobacteria, Gram-positive and Gram-negative bacteria, and fungi.

Mechanism of Action: From Prodrugs to Putative Targets

The antimicrobial action of pyrazine carboxamides is not monolithic and can vary significantly with structural modifications.

The Enigmatic Case of Pyrazinamide (PZA)

PZA is a prodrug, meaning it requires activation within the bacterial cell to exert its effect.[4] The canonical activation pathway in Mycobacterium tuberculosis is a two-step process:

  • Uptake and Conversion: PZA diffuses into the mycobacterial cell where it is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[4]

  • Acidification and Disruption: In the acidic environment of the tuberculous lesions, POA is protonated and diffuses out of the cell. However, at the neutral pH of the cytoplasm, it deprotonates, releasing a proton and acidifying the cytoplasm. This disruption of membrane potential and intracellular pH is thought to be a primary mechanism of its bactericidal action.

Recent research has unveiled additional targets for POA, including the ribosomal protein S1 (RpsA) and the aspartate decarboxylase PanD, which is essential for coenzyme A biosynthesis.[4][5] This multi-targeted approach may explain PZA's potent sterilizing activity.

Emerging Mechanisms in Novel Derivatives

For newer pyrazine carboxamide derivatives, the mechanism of action is often less clear and may differ from that of PZA. Molecular docking studies have suggested that some derivatives may target other essential enzymes. For instance, certain N-benzylpyrazine-2-carboxamides have been investigated as potential inhibitors of mycobacterial enoyl-ACP reductase (InhA), a key enzyme in fatty acid synthesis.[2] Other studies on pyrazole carboxamides suggest that they can target succinate dehydrogenase (SDH), a crucial enzyme in the electron transport chain.[6][7]

Comparative Antimicrobial Activity of Pyrazine Carboxamide Derivatives

The antimicrobial spectrum and potency of pyrazine carboxamides are highly dependent on the nature and position of substituents on the pyrazine ring and the carboxamide nitrogen.

N-Substituted Pyrazine-2-Carboxamides

Derivatives with substitutions on the carboxamide nitrogen have been extensively studied.

  • N-Phenyl and N-Benzyl Derivatives: The introduction of aromatic and benzyl groups at the carboxamide nitrogen has yielded compounds with significant antimycobacterial activity. For example, N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide has shown potent activity against M. tuberculosis.[8] Similarly, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide demonstrated high activity against M. tuberculosis and other mycobacterial strains.[9] The nature and position of substituents on the phenyl or benzyl ring play a crucial role in determining the activity.

  • Hybrid Molecules: Hybrid compounds combining the pyrazinamide scaffold with other antimicrobial pharmacophores have also been explored. For instance, hybrids of pyrazinamide and 4-phenylthiazol-2-amine have resulted in derivatives like 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide, which exhibits broad-spectrum activity against M. tuberculosis, M. kansasii, and M. avium.[10]

Pyrazine Carbohydrazide Derivatives

The replacement of the carboxamide with a carbohydrazide moiety has led to another class of antimicrobial agents. These derivatives are often synthesized by condensing pyrazinoic acid hydrazide with various aromatic aldehydes.[11][12] This class has shown promising activity against both Gram-positive and Gram-negative bacteria.[11][12]

Pyrazine-2-Carboxylic Acid Derivatives with Piperazines and Sulfonamides

Further modifications, such as the incorporation of piperazine or sulfonamide moieties, have also been investigated. Pyrazine-2-carboxylic acid derivatives of piperazines have demonstrated good antimicrobial activity against a panel of clinical isolates including E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans.[13] Similarly, pyrazine-2-carboxylic acid derivatives condensed with sulfonamides have been evaluated for their antibacterial and antifungal properties.[14]

Quantitative Comparison of Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative pyrazine carboxamide derivatives against various microbial strains.

Table 1: Antimycobacterial Activity of Selected Pyrazine Carboxamides

CompoundDerivative ClassM. tuberculosis H37Rv MICReference
Pyrazinamide (Standard)Parent Compound6.25-25 µg/mL[3]
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamideN-Benzyl1.56 µg/mL[2]
5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamideN-Benzyl6.25 µg/mL[9]
N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamideN-Phenyl< 2.0 µmol/L[8]
6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamideHybrid0.78 µg/mL[10]
Pyrazine-2-carbohydrazide derivative (T16)Carbohydrazide1.56 µg/mL[15]
Pyrazine-2-carbohydrazide derivative (T19)Carbohydrazide1.56 µg/mL[15]

Table 2: Antibacterial and Antifungal Activity of Selected Pyrazine Carboxamides

CompoundDerivative ClassS. aureus MICE. coli MICC. albicans MICReference
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4)Piperazine>100 µg/mL50 µg/mL3.125 µg/mL[13]
(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10)Piperazine100 µg/mL>100 µg/mL3.125 µg/mL[13]
Pyrazine-2-carbohydrazide derivative (PH05)Carbohydrazide-Active-[11][12]
Pyrazine-2-carbohydrazide derivative (PH06)Carbohydrazide-Active-[11][12]
Pyrazine-2-carbohydrazide derivative (PH07)Carbohydrazide-Active-[11][12]

Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions between studies.

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the deduction of several structure-activity relationships:

  • Substitution on the Pyrazine Ring: The presence and position of substituents on the pyrazine ring significantly influence activity. For instance, chloro and tert-butyl groups at positions 5 and 6 have been shown to be favorable for antimycobacterial activity.[8][9]

  • Substituents on the N-Phenyl/Benzyl Moiety: For N-aryl and N-benzyl derivatives, electron-donating and electron-withdrawing groups on the aromatic ring can modulate the antimicrobial potency. Halogen substitutions, particularly iodine, have been found to enhance antimycobacterial activity.[3][8]

  • The Carboxamide Linker: The amide bond is a critical feature. Modifications to this linker, such as in carbohydrazide derivatives, can alter the antimicrobial spectrum, often enhancing activity against non-mycobacterial species.[11][12]

G cluster_0 Pyrazine Carboxamide Scaffold cluster_1 Key SAR Observations Pyrazine_Core Pyrazine Ring Carboxamide_Linker Carboxamide (-CONH-) Pyrazine_Core->Carboxamide_Linker C2 Position R1 R1 (Substituent on Pyrazine Ring) Pyrazine_Core->R1 Positions 3, 5, 6 R2 R2 (Substituent on Carboxamide N) Carboxamide_Linker->R2 SAR1 Substituents at R1 (e.g., Cl, t-Bu) can enhance antimycobacterial activity. SAR2 Aromatic/heterocyclic groups at R2 are common in active compounds. SAR3 Substituents on the R2 aromatic ring (e.g., halogens, alkyl) modulate potency.

Caption: General structure of pyrazine carboxamides and key SAR insights.

Experimental Protocols

To ensure the reproducibility and standardization of antimicrobial activity assessment, the following detailed protocols are provided.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16]

Materials:

  • Test compounds (pyrazine carboxamides)

  • Microbial strains (bacteria or fungi)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[16]

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Negative control (solvent used to dissolve compounds, e.g., DMSO)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compounds in the broth medium to achieve a range of concentrations. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock is added to the first column and serially diluted across the plate.[17]

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[18] Dilute this suspension in the appropriate broth to the final desired inoculum density.

  • Inoculation: Add a standardized volume of the diluted inoculum to each well of the microtiter plate (except for sterility control wells).

  • Controls: Include a growth control (broth + inoculum), a sterility control (broth only), a positive control antibiotic, and a solvent control.[16]

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[16] This can be assessed visually or with a microplate reader.

G A Prepare serial dilutions of test compounds in a 96-well plate C Inoculate the wells with the microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate the plate (e.g., 37°C, 24h) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for MIC determination by broth microdilution.

Agar Disk Diffusion (Kirby-Bauer) Test

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent.[19]

Materials:

  • Test compounds

  • Sterile filter paper disks

  • Microbial strains

  • Mueller-Hinton agar plates[20]

  • Sterile swabs

  • Standardized microbial inoculum (0.5 McFarland)

  • Incubator

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum as described for the MIC assay.

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension, remove excess liquid by pressing it against the inside of the tube, and streak the entire surface of the Mueller-Hinton agar plate to create a confluent lawn of growth. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.[19][20]

  • Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compounds onto the surface of the inoculated agar. Gently press the disks to ensure complete contact with the agar.[19]

  • Incubation: Invert the plates and incubate them under appropriate conditions.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[20] The size of the zone correlates with the susceptibility of the microorganism to the compound.

G A Inoculate Mueller-Hinton agar plate with a standardized microbial lawn B Apply paper disks impregnated with test compounds A->B C Incubate the plate B->C D Measure the diameter of the zone of inhibition C->D

Caption: Workflow for the agar disk diffusion (Kirby-Bauer) test.

Conclusion and Future Directions

Pyrazine carboxamides continue to be a fertile ground for the discovery of new antimicrobial agents. The versatility of the pyrazine scaffold allows for extensive chemical modifications, leading to a wide range of derivatives with diverse antimicrobial profiles. While significant progress has been made in developing potent antimycobacterial agents, there is growing evidence for their efficacy against other bacterial and fungal pathogens.

Future research should focus on:

  • Elucidating Mechanisms of Action: A deeper understanding of how novel derivatives exert their antimicrobial effects will be crucial for rational drug design and overcoming resistance.

  • Optimizing Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential for their translation into clinical candidates.

  • Combating Drug Resistance: Designing pyrazine carboxamides that are effective against drug-resistant strains of pathogens remains a high priority.

By systematically exploring the structure-activity relationships and mechanisms of action of this versatile class of compounds, the scientific community can unlock their full potential in the fight against infectious diseases.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloropyrazin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

As researchers dedicated to advancing drug discovery, our focus is often on synthesis, purification, and analysis. However, the life cycle of a chemical intermediate like 6-Chloropyrazin-2-ol does not end when an experiment is complete. Responsible management of its waste stream is not merely a regulatory hurdle; it is a fundamental component of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a comprehensive framework for the proper disposal of this compound. We will move beyond simple instructions to explain the chemical rationale behind these procedures. Understanding the "why" empowers you to make sound decisions, ensuring the safety of yourself, your colleagues, and the broader community. The protocols herein are designed as a self-validating system, grounded in established chemical safety principles and regulatory standards.

Hazard Assessment: Understanding the Compound

This compound is a halogenated heterocyclic organic compound. Its hazard profile, as detailed in Safety Data Sheets (SDS), dictates the stringent handling and disposal protocols required. The primary risks are associated with direct contact, making personal protective equipment (PPE) and proper waste containment non-negotiable.

Hazard CategoryGHS PictogramHazard StatementPrecautionary Statement (Examples)Source
Skin Irritation
alt text
H315: Causes skin irritation.P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation
alt text
H319: Causes serious eye irritation.P264: Wash skin thoroughly after handling. P337 + P313: If eye irritation persists: Get medical advice/attention.
Acute Toxicity
alt text
H301 + H311: Toxic if swallowed or in contact with skin. (For related compounds)P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]

The presence of a carbon-halogen bond is the single most critical factor for its disposal classification. Halogenated organic compounds require specific disposal pathways, typically high-temperature incineration, to prevent the formation of persistent and toxic environmental pollutants like dioxins.[2][3]

The Core Principle: Rigorous Waste Segregation

The cornerstone of proper chemical disposal is accurate waste segregation at the point of generation. Mixing incompatible waste streams is not only a compliance violation but can also lead to dangerous chemical reactions and complicates the final disposal process. This compound and any materials contaminated with it must be classified as Halogenated Organic Waste .[3][4]

The following decision tree provides a logical workflow for segregating laboratory waste.

WasteSegregation Start Waste Generated IsContaminated Is it contaminated with This compound? Start->IsContaminated Halogenated YES: Halogenated Organic Waste IsContaminated->Halogenated Yes NonHalogenated NO: Non-Halogenated Waste Stream IsContaminated->NonHalogenated No Organic Is it an organic solvent/compound? NonHalogenated->Organic Aqueous Is it an aqueous (inorganic) solution? Organic->Aqueous No NonHaloOrganicBin Non-Halogenated Organic Waste Bin Organic->NonHaloOrganicBin Yes AqueousBin Aqueous Waste Bin (Check pH & Heavy Metals) Aqueous->AqueousBin Yes SolidWaste Is it non-hazardous solid waste? Aqueous->SolidWaste No RegularTrash Regular Trash SolidWaste->RegularTrash Yes

Caption: Waste segregation decision tree for this compound.

Standard Disposal Protocol for Contaminated Materials

This protocol applies to solid waste generated during routine laboratory work, including contaminated gloves, weigh boats, pipette tips, and empty stock containers.

Objective: To safely collect and store halogenated organic solid waste for final disposal.

Materials:

  • Designated, properly labeled, sealable hazardous waste container (typically a rigid plastic drum or pail with a gasketed lid).

  • Hazardous Waste Label.

  • Log sheet for waste accumulation.

Procedure:

  • Container Preparation:

    • Select a waste container that is in good condition, compatible with the chemical, and has a secure, vapor-tight lid.[4]

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write "Halogenated Organic Solids" and list "this compound" as a primary constituent.

  • Waste Addition:

    • Place all solid materials directly contaminated with this compound into the designated container.

    • Causality: This includes the inner pair of gloves if double-gloving, as they are considered potentially contaminated.

    • For empty stock bottles, triple-rinse with a suitable organic solvent (e.g., acetone, ethanol). The rinsate must be collected as Halogenated Organic Liquid Waste . The rinsed, dry bottle can then be placed in the solid waste container with the cap off.

  • Container Management:

    • Keep the waste container closed at all times except when actively adding waste.[4] This is a regulatory requirement and prevents the release of vapors.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of the operator.

    • Maintain a log sheet on or near the container, recording each addition of waste to ensure an accurate chemical inventory.

  • Disposal Request:

    • Once the container is full, or if it has been in use for a predetermined time (e.g., 6 months, check institutional policy), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department. Do not overfill containers.

Emergency Protocol: Spill Decontamination and Disposal

Accidental spills require an immediate, systematic response to mitigate exposure and prevent environmental contamination.

Objective: To safely contain, neutralize, and clean a spill of this compound, and properly dispose of all cleanup materials.

Immediate Actions:

  • ALERT: Announce the spill loudly and clearly to inform all personnel in the immediate vicinity.

  • EVACUATE: Evacuate all non-essential personnel from the area.

  • ISOLATE: Secure the area. Prevent entry by closing doors and posting warning signs.

SpillResponse cluster_prep Preparation Phase cluster_action Action Phase cluster_post Post-Cleanup Phase Spill Spill Occurs Alert 1. Alert Personnel & Isolate Area Spill->Alert PPE 2. Don Full PPE (Double Gloves, Gown, Goggles) Alert->PPE Contain 3. Contain Spill (Absorbent pads around perimeter) PPE->Contain Absorb 4. Absorb Material (Cover with absorbent, work outside-in) Contain->Absorb Collect 5. Collect Waste (Scoop into Halogenated Waste container) Absorb->Collect Decon 6. Decontaminate Surface (Soap & water, then solvent wipe) Collect->Decon Doff 7. Doff PPE (Dispose as contaminated waste) Decon->Doff Report 8. Report Incident to EHS Doff->Report

Caption: Logical workflow for the decontamination of a this compound spill.

Detailed Spill Cleanup Protocol:

  • Don Appropriate PPE: Before re-entering the area, don the following:

    • Two pairs of nitrile chemotherapy-rated gloves.

    • Disposable gown or lab coat.

    • Safety goggles and a face shield.

    • For large spills or significant dust, an N95 respirator is required.[5][6]

  • Contain the Spill:

    • For a solid powder spill, gently cover it with absorbent pads to prevent aerosolization. Do NOT sweep dry powder.

    • For a solution, create a dike around the spill's perimeter with absorbent pads or socks to stop it from spreading.

  • Clean the Spill:

    • Working from the outside edge of the spill toward the center, carefully collect the absorbed material using a scoop or dustpan.

    • Place all contaminated absorbents and cleaning materials directly into the designated Halogenated Organic Solid Waste container.[7][8]

  • Decontaminate the Surface:

    • Step A (Initial Clean): Wash the spill surface thoroughly with a soap and water solution. This helps to remove the bulk of the remaining residue.[6]

    • Step B (Solvent Wipe): Wipe the area with a cloth or absorbent pad dampened with a solvent in which the compound is soluble (e.g., ethanol or acetone). This ensures the removal of any remaining trace amounts.

    • Step C (Final Rinse): If appropriate for the surface, perform a final rinse with water.

    • Rationale: This multi-step cleaning process ensures that both water-soluble and organic-soluble contaminants are removed, providing a robust and validated decontamination. All wipes and materials used in this process must be disposed of as halogenated waste.

  • Doffing PPE and Final Steps:

    • Remove PPE in a manner that avoids cross-contamination (e.g., remove the outer pair of gloves first).

    • Dispose of all PPE as halogenated solid waste.

    • Wash hands and any exposed skin thoroughly with soap and water.

    • Report the spill to your laboratory supervisor and institutional EHS department, as per local policy.

Conclusion: A Culture of Safety

The proper disposal of this compound is a direct reflection of our commitment to professional standards in the laboratory. By understanding its chemical properties and adhering to the principles of waste segregation, containment, and emergency preparedness, we build a culture of safety that protects our research, our colleagues, and our environment. These procedures should be integrated into your standard operating procedures (SOPs) and reviewed regularly.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloropyrazin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential operational and safety framework for researchers, scientists, and drug development professionals working with 6-Chloropyrazin-2-ol (CAS RN: 4925-61-5). Moving beyond a simple checklist, we will explore the causal links between the chemical's hazard profile and the specific personal protective equipment (PPE) required for its safe handling. Our objective is to build a self-validating system of safety protocols that protects you, your colleagues, and the integrity of your research.

Hazard Assessment: Understanding the "Why" Behind the Protection

This compound is a heterocyclic building block used in chemical synthesis. While invaluable in research, it presents a distinct hazard profile that dictates our safety protocols. Safety Data Sheets (SDS) from multiple suppliers classify this compound with several key hazards:

  • Acute Toxicity: The compound is considered toxic if swallowed or if it comes into contact with the skin[1]. This high acute toxicity is the primary driver for using full-coverage body protection and impeccable handling techniques to prevent any direct contact.

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation[2][3][4][5]. The crystalline or powder form can easily become airborne, posing a significant risk to the eyes, necessitating more than standard safety glasses[6].

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation[2][3][5]. This makes local exhaust ventilation and, in some cases, respiratory protection, mandatory when handling the solid material.

  • Skin Sensitization: Perhaps one of the more insidious risks is its potential to cause an allergic skin reaction[1]. Initial exposures might only cause minor irritation, but repeated contact can lead to sensitization, where subsequent, even minimal, exposures trigger a significant allergic response. This is why consistent and correct glove use is non-negotiable.

Understanding these risks is the first step in building an effective and trustworthy safety plan. The following PPE recommendations are directly derived from mitigating these specific hazards.

Core PPE Requirements: Your First Line of Defense

The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific task and the quantities of material being handled. However, a baseline level of protection is always required.

Eye and Face Protection

Due to the risk of serious eye irritation from airborne powder or splashes, standard safety glasses are insufficient[6].

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are essential. They should have indirect ventilation to prevent hazardous substances from entering the eye area[6][7].

  • Recommended for High-Risk Tasks: When handling larger quantities or when there is a significant risk of splashing (e.g., during a reaction quench), a face shield should be worn in conjunction with chemical splash goggles to protect the entire face[7][8].

Hand Protection

Given the compound's dermal toxicity and sensitization potential, gloves are a critical barrier.

  • Material: Chemically resistant gloves, such as nitrile, provide a suitable barrier for incidental contact[7]. Thicker gloves generally offer better protection[8].

  • Technique: Always inspect gloves for tears or punctures before use. Use proper glove removal techniques (without touching the outer surface) to prevent skin contact with the product. Contaminated gloves must be disposed of as hazardous waste immediately after use. Never wear gloves outside the laboratory or use them to touch common surfaces like doorknobs or keyboards.

Body Protection

To prevent skin contact from spills or dust, protective clothing is mandatory.

  • Standard Use: A properly buttoned, long-sleeved laboratory coat should be worn at all times.

  • Enhanced Protection: For tasks involving larger quantities or a higher risk of spills, impervious clothing or a chemically resistant gown is required to provide a more robust barrier[9]. Cloth lab coats are not suitable for significant chemical exposure as they are absorbent[8].

Respiratory Protection

The risk of respiratory irritation from inhaling the powder form of this compound is significant.

  • Primary Control: The most effective control is to handle the solid material only within a certified chemical fume hood, a glove box, or another ventilated enclosure[9]. This engineering control removes the hazard at the source.

  • Secondary Protection: If engineering controls are not feasible or as a supplementary measure during large-scale transfers or spill clean-up, a suitable respirator is required. A surgical mask offers no protection[8]. A NIOSH-approved N95 or higher-rated particulate respirator should be used. All personnel requiring a respirator must be properly fit-tested and trained in its use.

PPE Selection Matrix for Common Laboratory Tasks

The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Task Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Milligrams to GramsChemical Splash GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood or Ventilated Enclosure
Preparing Stock Solution MillilitersChemical Splash GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Running Reaction Milliliters to LitersGoggles & Face ShieldNitrile GlovesLab Coat or Chemically Resistant GownRequired: Chemical Fume Hood
Cleaning Glassware N/AChemical Splash GogglesNitrile GlovesLab CoatWell-ventilated area
Spill Cleanup AnyGoggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemically Resistant Gown/ApronN95 Respirator or higher

Operational Plan: Protocol for Preparing a 10 mM Stock Solution

This step-by-step protocol integrates PPE use into the workflow for a common laboratory task, creating a self-validating system of safety.

Objective: To safely prepare a 10 mM stock solution of this compound in DMSO.

Step 1: Pre-Operation Safety Check

  • Don all required PPE as specified in the table above (Goggles, Nitrile Gloves, Lab Coat).

  • Verify that the chemical fume hood is operational (check airflow monitor).

  • Ensure an eyewash station and safety shower are accessible and unobstructed[9][10].

  • Locate the appropriate hazardous waste container for solid and liquid chemical waste.

Step 2: Weighing the Compound

  • Perform all work inside the chemical fume hood.

  • Place a weigh boat on an analytical balance and tare it.

  • Carefully transfer the required amount of this compound powder to the weigh boat using a clean spatula. Avoid creating dust.

  • If any powder spills, decontaminate the area immediately (see Section 5).

Step 3: Dissolution

  • Carefully add the weighed powder to an appropriately sized vial or flask.

  • Using a pipette, add the calculated volume of DMSO to the vial.

  • Seal the vial and mix gently (vortex or sonicate if necessary) until the solid is fully dissolved. Keep the container sealed when not actively adding or removing material.

Step 4: Post-Operation Cleanup and Disposal

  • Dispose of the contaminated weigh boat and any used pipette tips into the designated solid hazardous waste container.

  • Wipe down the spatula with a solvent-dampened cloth (e.g., ethanol) and dispose of the cloth in the solid waste container.

  • Carefully remove gloves using the proper technique and dispose of them in the solid hazardous waste container.

  • Wash hands thoroughly with soap and water[1][3][9].

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when planning to work with this compound.

PPE_Selection_Workflow start_node start_node decision_node decision_node ppe_node ppe_node control_node control_node hazard_node hazard_node start Task: Handle This compound form Solid or Solution? start->form spill Spill or Emergency? start->spill scale Scale > 1g or High Splash Risk? form->scale  Solution control_fume_hood Work in Fume Hood or Ventilated Enclosure form->control_fume_hood  Solid ppe_base Baseline PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat scale->ppe_base  No ppe_enhanced_face Add Face Shield scale->ppe_enhanced_face  Yes spill->form  No (Routine Task) ppe_spill Full Spill PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chem-Resistant Gown - N95+ Respirator spill->ppe_spill  Yes ppe_enhanced_body Add Chem-Resistant Gown ppe_enhanced_face->ppe_enhanced_body control_fume_hood->scale

Caption: Decision tree for selecting appropriate PPE when handling this compound.

Emergency and Disposal Plans

Accidental Exposure

  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][9].

  • Skin: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice[1][2][9].

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor[2][9].

  • Ingestion: Wash out mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately[1][9].

Spill Management

  • Evacuate non-essential personnel from the area.

  • Wear full spill response PPE (see diagram).

  • Prevent further leakage or spillage. Do not let the product enter drains[3][9].

  • For solid spills, carefully sweep or vacuum up the material and place it in a suitable, closed container for disposal. Avoid generating dust[2][11].

  • For liquid spills, absorb with an inert material (e.g., sand, diatomite, universal binder) and shovel into a suitable container for disposal[9][12].

  • Decontaminate the spill area and all equipment used for cleanup.

Disposal Plan All waste, including contaminated PPE, empty containers, and surplus chemical, is considered hazardous waste.

  • Dispose of contents and containers in accordance with all local, regional, and national regulations[2][10][11].

  • Use a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash[13].

  • Empty containers may retain product residue and can be dangerous[11].

By integrating this expert-level understanding of the risks with meticulous operational protocols, you can ensure a safe and effective research environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.